N-(4-Chlorobenzyl)propane-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMASORJTUXYTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373096 | |
| Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-10-5 | |
| Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-Chlorobenzyl)propane-1,3-diamine: A Technical Guide for Scientific Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of N-(4-Chlorobenzyl)propane-1,3-diamine. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Properties
This compound, with the CAS number 61798-10-5, is a substituted diamine featuring a 4-chlorobenzyl group attached to a propane-1,3-diamine backbone.[1] This structure imparts a combination of aromatic and aliphatic characteristics, influencing its chemical reactivity and potential as a ligand in coordination chemistry.[2]
| Property | Value | Source |
| Molecular Formula | C10H15ClN2 | [1][3] |
| Molecular Weight | 198.69 g/mol | [1][3] |
| CAS Number | 61798-10-5 | [1] |
| Boiling Point | 306 °C | [3] |
| Density | 1.105 g/cm³ | [3] |
| Refractive Index | 1.548 | [3] |
| Flash Point | 138.9 °C | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of 1,3-diaminopropane with 4-chlorobenzyl chloride.[2] A generalized laboratory-scale protocol is outlined below.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
1,3-Diaminopropane
-
4-Chlorobenzyl chloride
-
Ethanol
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane in ethanol. A significant molar excess of the diamine is used to favor the formation of the monosubstituted product and minimize the dialkylated byproduct.
-
Slowly add a solution of 4-chlorobenzyl chloride in ethanol to the stirred solution of 1,3-diaminopropane at room temperature.
-
The reaction mixture is stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then subjected to purification by column chromatography on silica gel.[2] A typical eluent system for this purification is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[2]
-
Fractions containing the desired product are collected, and the solvent is evaporated to yield this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A study reports the following key peaks: 3439, 3050, 2934, 2788, 1578, 1498, 1438, 1091, 1018, and 805 cm⁻¹.[2] The bands in the 3400-3000 cm⁻¹ region are indicative of N-H stretching vibrations, while the peaks around 1600-1400 cm⁻¹ correspond to aromatic C=C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For this compound, the following signals have been reported (200 MHz, DMSO-d6): δ 2.07 (m, 2H, CH₂), 2.86 (m, 4H, CH₂N), 4.07 (s, 2H, CH₂Ph).[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight of 198.69 g/mol . A reported mass spectrum shows significant fragments at m/z 199 (100.00%), 182 (12.71%), and 125 (76.88%).[2]
Chemical Reactivity and Potential Applications
This compound serves as a versatile building block in organic synthesis and has shown potential in the field of medicinal chemistry, particularly as a ligand for the synthesis of metal-based therapeutic agents.
Ligand for Platinum(II) Complexes
Research has demonstrated the use of this compound as a ligand in the synthesis of novel platinum(II) complexes.[2] These complexes are being investigated for their potential as antineoplastic agents.[2] The diamine ligand coordinates with the platinum center, and the physicochemical properties of the resulting complex can be tuned by the substituents on the benzyl ring.
Workflow for Platinum Complex Synthesis
Caption: Synthesis of Platinum(II) complexes using the title compound.
Safety and Handling
General Hazards:
-
Corrosive: Similar diamines are known to cause severe skin burns and eye damage.[4][5]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential hazard.[6]
-
Irritant: May cause irritation to the respiratory system.[4]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][7]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5]
-
Handling: Avoid breathing vapors or mist. Do not ingest. Avoid contact with skin and eyes.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]
References
- Benchchem. 3-[(4-Chlorobenzyl)amino]propan-1-ol | 73037-90-8.
- CymitQuimica. CAS 101-98-4: N-Benzyl-N-methylethanolamine.
- Cheméo. Chemical Properties of Ethanol, 2-[methyl(phenylmethyl)amino]- (CAS 101-98-4).
- ChemScene. 101-98-4 | 2-(Benzyl(methyl)amino)ethanol.
- ChemicalBook. N-Benzyl-N-methylethanolamine | 101-98-4.
- Shandong Minglang Chemical Co., Ltd. N-Benzyl-N-methylethanolamine CAS 101-98-4.
- ChemWhat. This compound CAS#: 61798-10-5.
- Spectrum Chemical. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Echemi. This compound.
- ResearchGate. (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents.
- BLDpharm. 61798-10-5|N1-(4-Chlorobenzyl)propane-1,3-diamine.
- PubChem. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811.
- FooDB. Showing Compound propane-1,3-diamine (FDB031131).
- PubChem. 4-Chlorobenzylamine | C7H8ClN | CID 66036.
- CLEARSYNTH. N-(4-Fluorobenzyl)propane-1,3-diamine.
- Sigma-Aldrich. 4-Chlorobenzylamine 98 104-86-9.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. N-Benzyl-N-methylethanolamine CAS 101-98-4 [minglangchem.com]
An In-depth Technical Guide to N-(4-Chlorobenzyl)propane-1,3-diamine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of N-(4-Chlorobenzyl)propane-1,3-diamine (CAS Number: 61798-10-5). This document provides a detailed overview of its characteristics, a step-by-step synthesis protocol, and an exploration of its role as a ligand in the development of potential therapeutic agents.
Introduction and Chemical Identity
This compound is a substituted diamine that has garnered interest in medicinal chemistry, particularly as a ligand for the synthesis of metal-based anticancer agents.[1] Its structure, featuring a flexible propane-1,3-diamine linker and a 4-chlorobenzyl group, provides a unique combination of steric and electronic properties that can be exploited in the design of novel compounds. The presence of the chlorobenzyl group enhances its lipophilicity compared to unsubstituted analogs, which may influence its membrane permeability and pharmacological profile.[2]
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 61798-10-5 | [3] |
| Molecular Formula | C₁₀H₁₅ClN₂ | [2][3] |
| Molecular Weight | 198.69 g/mol | [2] |
| IUPAC Name | N'-[(4-chlorophenyl)methyl]propane-1,3-diamine | [4] |
| Synonyms | 1,3-Propanediamine, N-[(4-chlorophenyl)methyl]-; 3-aminopropyl-(4-chlorobenzyl)amine; N-[(4-chlorophenyl)methyl]propane-1,3-diamine; N1-(4-chlorobenzyl)propane-1,3-diamine | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 1,3-propanediamine with 4-chlorobenzyl chloride.[1] This procedure is a standard nucleophilic substitution reaction where the amine group of 1,3-propanediamine acts as the nucleophile.
Experimental Methodology
Objective: To synthesize this compound.
Materials:
-
1,3-Propanediamine
-
4-Chlorobenzyl chloride
-
Ethanol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 1,3-propanediamine in ethanol in a round-bottom flask. A molar excess of the diamine is typically used to favor monosubstitution.
-
Slowly add 4-chlorobenzyl chloride to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is then purified, typically by column chromatography, to isolate the desired this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis Workflow for this compound.
Biological Activity and Pharmacological Potential
The primary documented application of this compound in a pharmacological context is as a ligand for the synthesis of platinum(II) complexes.[1] These complexes are investigated as potential antineoplastic agents, drawing parallels to the clinically successful drug, cisplatin.[1]
Role as a Ligand in Platinum Complexes
The diamine ligand plays a crucial role in the mechanism of action of platinum-based anticancer drugs. It is believed that the platinum complex, once inside a cancer cell, undergoes hydrolysis, allowing the platinum to bind to the DNA of the cancer cell, ultimately leading to apoptosis. The nature of the non-leaving group ligand, such as this compound, can influence the complex's stability, lipophilicity, and cellular uptake, thereby modulating its efficacy and side-effect profile.[1]
The synthesis of these platinum complexes involves the reaction of the synthesized this compound ligand with a platinum salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), in an aqueous solution.[1]
The logical relationship for its potential as an anticancer agent is depicted below.
Caption: Proposed Mechanism of Action for Platinum Complexes.
Safety and Handling
This compound is classified as an irritant.[2][3] While specific toxicological data for this compound is limited, information on the parent compound, 1,3-diaminopropane, suggests that it can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed or absorbed through the skin.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
Conclusion and Future Directions
This compound is a valuable building block in medicinal chemistry, particularly for the development of novel platinum-based anticancer agents. Its synthesis is straightforward, and its structure offers opportunities for further modification to fine-tune the pharmacological properties of its metal complexes. Future research could focus on exploring a wider range of metal complexes with this ligand, investigating their detailed mechanisms of action, and conducting comprehensive in vitro and in vivo studies to evaluate their therapeutic potential.
References
-
ChemWhat. This compound CAS#: 61798-10-5. [Link]
-
PubChem. N-benzylpropane-1,3-diamine. [Link]
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. guidechem.com [guidechem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of N-(4-Chlorobenzyl)propane-1,3-diamine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the molecular structure of N-(4-Chlorobenzyl)propane-1,3-diamine, a compound of interest in the synthesis of novel therapeutic agents. This document delves into its structural elucidation through spectroscopic analysis, theoretical modeling, and a detailed examination of its synthesis. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights for professionals in drug development and chemical research.
Introduction: A Diamine Scaffold of Pharmaceutical Interest
This compound, with the CAS number 61798-10-5, is a monosubstituted diamine that serves as a critical precursor in the synthesis of various compounds with potential pharmacological applications.[1] Its molecular framework, featuring a flexible propane-1,3-diamine chain and a rigid 4-chlorobenzyl group, provides a versatile scaffold for the design of molecules that can interact with biological targets. Notably, this compound has been utilized as a ligand in the formation of platinum(II) complexes, which are analogues of the well-known anticancer drug cisplatin, highlighting its potential in the development of novel antineoplastic agents.[2] The presence of primary and secondary amine functionalities, along with the substituted aromatic ring, offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry.
Molecular Structure Elucidation
The definitive molecular structure of this compound (C₁₀H₁₅ClN₂) is established through a combination of spectroscopic methods and computational analysis.[3] These techniques provide a detailed picture of the connectivity of atoms, bond characteristics, and the overall three-dimensional arrangement of the molecule.
Spectroscopic Characterization
Spectroscopic data provides the foundational evidence for the molecular structure of this compound. The following data is synthesized from the literature, primarily from the work of de Almeida, et al. (2002).[2]
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H-NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the ¹H-NMR spectrum of this compound, recorded in DMSO-d₆ at 200 MHz, the following key signals are observed:
-
A multiplet at approximately 2.07 ppm , corresponding to the two protons of the central methylene group (-CH₂-) of the propane chain.
-
A multiplet at around 2.86 ppm , which integrates to four protons, representing the two methylene groups adjacent to the nitrogen atoms (-CH₂N).
-
A sharp singlet at 4.07 ppm , corresponding to the two protons of the benzylic methylene group (-CH₂Ph).
-
Two doublets observed at 7.48 and 7.61 ppm , each integrating to two protons, are characteristic of the para-substituted aromatic ring.[2]
-
-
¹³C-NMR Analysis: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound in DMSO-d₆ at 50 MHz, the following chemical shifts are reported:
-
Signals for the aliphatic carbons of the propane chain are found at 23.91 ppm , 36.29 ppm , and 43.87 ppm .
-
The benzylic carbon (-CH₂Ph) resonates at 49.46 ppm .
-
The aromatic carbons show signals at 128.48 ppm , 131.89 ppm , 132.05 ppm , and 133.37 ppm , consistent with a para-substituted benzene ring.[2]
-
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are:
-
3439 cm⁻¹: This broad absorption is characteristic of the N-H stretching vibrations of the primary and secondary amines.
-
3050 cm⁻¹: Aromatic C-H stretching.
-
2934 and 2788 cm⁻¹: Aliphatic C-H stretching of the methylene groups.
-
1578, 1498, and 1438 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
1091 and 1018 cm⁻¹: C-N stretching vibrations.
-
805 cm⁻¹: This absorption is indicative of para-disubstitution on a benzene ring.[2]
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum shows:
-
A molecular ion peak (M⁺) at m/z 199 (100.00%) , which corresponds to the molecular weight of the compound.
-
A significant fragment at m/z 125 (76.88%) , likely corresponding to the 4-chlorobenzyl cation.
-
Another fragment at m/z 182 (12.71%) , which could result from the loss of a hydroxyl group from a hydrated species or other complex fragmentation.[2]
Summary of Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅ClN₂ | [3] |
| Molecular Weight | 198.69 g/mol | [3] |
| CAS Number | 61798-10-5 | [1] |
| Density | 1.105 g/cm³ | [3] |
| Boiling Point | 306°C at 760 mmHg | [3] |
| Refractive Index | 1.548 | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. Understanding the mechanism and the rationale behind the experimental conditions is crucial for its efficient preparation.
Synthetic Pathway
A common and effective method for the synthesis of this compound involves the reaction of 1,3-diaminopropane with 4-chlorobenzyl chloride.[2]
Caption: Synthetic route to this compound.
3.1.1. Experimental Protocol
The following protocol is adapted from de Almeida, et al. (2002).[2]
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-diaminopropane in a suitable solvent such as ethanol. An excess of the diamine is often used to minimize the formation of the disubstituted product.
-
Addition of Electrophile: Slowly add a solution of 4-chlorobenzyl chloride in the same solvent to the stirred solution of 1,3-diaminopropane at room temperature. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for an extended period, for example, 48 hours, to ensure complete reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a purification process, which may involve extraction and column chromatography to isolate the desired monosubstituted product from unreacted starting materials and the N,N'-bis(4-chlorobenzyl)propane-1,3-diamine byproduct.
3.1.2. Mechanistic Considerations
The reaction proceeds via an Sₙ2 mechanism. The primary amine group of 1,3-diaminopropane acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The chloride ion serves as the leaving group. The use of a large excess of 1,3-diaminopropane is a key experimental choice. Kinetically, this increases the probability of a 4-chlorobenzyl chloride molecule colliding with a molecule of 1,3-diaminopropane rather than the already monosubstituted product, thus favoring the formation of this compound.
Computational Structural Analysis
Caption: Simplified 2D graph of the atomic connectivity.
Computational studies on similar molecules suggest that the propane chain is flexible, with multiple low-energy conformations possible due to rotation around the C-C and C-N single bonds. The 4-chlorobenzyl group, in contrast, is a rigid, planar structure. The lone pairs of electrons on the nitrogen atoms are key sites for protonation and coordination with metal ions, which is fundamental to its application in forming platinum complexes.
Applications in Drug Development
The primary interest in this compound for drug development professionals lies in its role as a ligand for the synthesis of metal-based anticancer agents.[2] The rationale is that by modifying the ligands attached to a platinum(II) center, it may be possible to develop new drugs with an improved therapeutic index compared to cisplatin, potentially overcoming issues of toxicity and drug resistance. The diamine ligand plays a crucial role in the overall steric and electronic properties of the resulting platinum complex, which in turn influences its biological activity.
Conclusion
The molecular structure of this compound is well-defined by a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry. Its synthesis is straightforward, relying on a classical Sₙ2 reaction. The structural features of this molecule, particularly the presence of a flexible diamine chain and a modifiable aromatic ring, make it a valuable building block in medicinal chemistry, especially for the development of novel platinum-based anticancer agents. This guide provides a solid foundation of its chemical and structural properties for researchers and scientists working in the field of drug discovery and development.
References
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. de C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link][2][4]
-
ChemWhat. (n.d.). This compound CAS#: 61798-10-5. Retrieved from [Link][1]
Sources
A Technical Guide to the Systematic Nomenclature and Chemical Context of N-(4-Chlorobenzyl)propane-1,3-diamine
Introduction to Systematic Chemical Nomenclature
In the fields of chemical research, drug development, and materials science, unambiguous communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming chemical compounds, ensuring that a specific name corresponds to one and only one molecular structure.[1][2] This guide provides an in-depth analysis of the IUPAC name for the compound N-(4-Chlorobenzyl)propane-1,3-diamine , deconstructing its name to illustrate the underlying principles of organic nomenclature. Furthermore, this document explores the compound's physicochemical properties, significance in research, and a representative synthetic methodology, providing a comprehensive resource for scientific professionals.
Derivation of the Systematic IUPAC Name
The name this compound is derived by applying a hierarchical set of IUPAC rules that prioritize functional groups and define the parent structure of the molecule.[1][3] The process can be broken down into logical, sequential steps.
Identification of the Principal Functional Group and Parent Structure
The first step is to identify all functional groups present in the molecule. This structure contains two primary amine (-NH₂) groups and a chloro (-Cl) substituent on a benzene ring. According to IUPAC priority rules, the amine functional group has higher seniority than a halide.[4] Consequently, the amine functionality dictates the suffix of the name.
The structure contains two amino groups attached to a three-carbon aliphatic chain. Therefore, the parent structure is a diamine of propane. The IUPAC name for this parent is propane-1,3-diamine .[5][6] The "-e" from the parent alkane "propane" is retained when followed by a multiplying prefix like "di-".[7] The locants '1' and '3' indicate the positions of the two amino groups on the propane chain.
Identification and Naming of the Substituent Group
With the parent structure established, the remaining part of the molecule is treated as a substituent. This part consists of a benzyl group (a benzene ring attached to a CH₂ group) which is itself substituted with a chlorine atom.
-
The benzyl group is the primary substituent.
-
A chlorine atom is attached to the 4th carbon of the benzene ring (para position) relative to the point of attachment of the CH₂ group.
-
This combined group is named (4-chlorobenzyl) . The parentheses are used to enclose the name of this complex substituent to avoid ambiguity.
Assignment of the Substituent Locant
The final step is to specify the point of attachment of the (4-chlorobenzyl) group to the parent propane-1,3-diamine structure. The substituent is not bonded to a carbon atom of the propane chain, but rather to one of the nitrogen atoms of the diamine. To indicate this, the locant N is used.[1][8][9][10]
If both nitrogen atoms were substituted, the locants N and N' would be used to differentiate them (e.g., N,N'-dibenzylpropane-1,3-diamine).[11][12] In this case, as only one nitrogen is substituted, the locant N is sufficient.
Assembly of the Preferred IUPAC Name (PIN)
Combining the components in the correct order—substituent with locant, followed by the parent name—yields the complete and unambiguous IUPAC name:
This compound
Visualization of the Nomenclature Process
The logical flow for determining the IUPAC name can be represented as a decision-making workflow. This diagram illustrates the hierarchical process from initial structure analysis to the final name assembly.
Sources
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]
- 7. CHEM-GUIDE: IUPAC system and IUPAC rules of naming of amines [chem-guide.blogspot.com]
- 8. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. websites.nku.edu [websites.nku.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine | C17H18Cl4N2 | CID 251413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Chlorobenzyl)propane-1,3-diamine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of N-(4-Chlorobenzyl)propane-1,3-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this N-substituted diamine, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of N-Substituted Diamines
N-substituted diamines are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of substituents onto the nitrogen atoms of a diamine scaffold can profoundly influence the molecule's steric and electronic properties, leading to a diverse range of biological activities and chemical functionalities. This compound, with its combination of a flexible propanediamine linker and a substituted aromatic ring, represents a key intermediate for the synthesis of novel therapeutic agents and functional materials. The presence of the chlorine atom on the benzyl group offers a site for further chemical modification and can modulate the compound's lipophilicity and metabolic stability, making it a molecule of interest for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 61798-10-5 | [1][2] |
| Molecular Formula | C₁₀H₁₅ClN₂ | [1] |
| Molecular Weight | 198.69 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Density | 1.105 g/cm³ | [3] |
| Boiling Point | 306 °C at 760 mmHg | [3] |
| Flash Point | 138.9 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Solubility in water is expected to be limited due to the presence of the aromatic ring and the alkyl chain. | |
| pKa | The pKa values for the two amine groups are not experimentally determined. However, based on similar N-alkylated propane-1,3-diamines, the pKa of the primary amine is expected to be around 10-11, and the secondary amine around 8-9. |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct N-alkylation of propane-1,3-diamine with 4-chlorobenzyl chloride. This method, as described by de Almeida et al. (2002), is a straightforward and efficient approach to obtaining the desired product.[4]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Propane-1,3-diamine
-
4-Chlorobenzyl chloride
-
Ethanol
-
Sodium hydroxide
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve propane-1,3-diamine (2 equivalents) in ethanol.
-
Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in ethanol to the stirred solution of propane-1,3-diamine at room temperature. The slow addition is crucial to minimize the formation of the di-substituted product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, add a solution of sodium hydroxide in ethanol to neutralize the hydrochloride salt formed and to deprotonate the unreacted diamine.
-
Purification: Remove the solvent under reduced pressure. The residue is then purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent to isolate the mono-substituted product.[4]
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of both primary and secondary amines.
-
N-Alkylation and N-Acylation: The primary amine group can undergo further alkylation or acylation reactions to produce di-substituted or acylated derivatives. This allows for the introduction of additional functional groups and the synthesis of a diverse library of compounds.
-
Coordination Chemistry: The two nitrogen atoms with their lone pairs of electrons can act as bidentate ligands, coordinating with various metal ions to form stable complexes. This property is particularly relevant in the development of metal-based catalysts and therapeutic agents.
-
Stability: The compound is generally stable under standard laboratory conditions. However, as with most amines, it is susceptible to oxidation over time and should be stored under an inert atmosphere in a cool, dark place.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts in CDCl₃):
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, corresponding to the four protons on the chlorophenyl ring.
-
Benzyl Protons: A singlet at approximately δ 3.7-3.8 ppm, corresponding to the two protons of the -CH₂- group attached to the aromatic ring.
-
Propane Chain Protons:
-
A triplet at δ 2.7-2.8 ppm for the two protons of the -CH₂- group adjacent to the secondary amine.
-
A triplet at δ 2.6-2.7 ppm for the two protons of the -CH₂- group adjacent to the primary amine.
-
A pentet at δ 1.6-1.7 ppm for the central -CH₂- group of the propane chain.
-
-
Amine Protons: Broad singlets that can appear over a wide range (δ 1.0-3.0 ppm) and may exchange with D₂O.
¹³C NMR (Expected Chemical Shifts in CDCl₃):
-
Aromatic Carbons: Signals in the range of δ 128-140 ppm, including the carbon bearing the chlorine atom (ipso-carbon) and the other aromatic carbons.
-
Benzyl Carbon: A signal around δ 53-54 ppm for the -CH₂- group attached to the aromatic ring.
-
Propane Chain Carbons:
-
A signal around δ 48-50 ppm for the -CH₂- group adjacent to the secondary amine.
-
A signal around δ 40-42 ppm for the -CH₂- group adjacent to the primary amine.
-
A signal around δ 32-34 ppm for the central -CH₂- group.
-
Infrared (IR) Spectroscopy
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H Stretching: Two bands in the region of 3300-3400 cm⁻¹ for the primary amine (-NH₂) and a single, weaker band around 3300 cm⁻¹ for the secondary amine (-NH-).
-
C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
-
N-H Bending: A band around 1600 cm⁻¹.
-
C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Bands in the 1000-1250 cm⁻¹ region.
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 198 (and an M+2 peak at m/z 200 due to the ³⁷Cl isotope).
-
Major Fragment Ions:
-
Loss of a chlorine atom (m/z 163).
-
Cleavage of the C-N bond to form the 4-chlorobenzyl cation (m/z 125), which is expected to be a prominent peak.
-
Fragmentation of the propanediamine chain, leading to various smaller amine-containing fragments.
-
Applications in Drug Development and Research
This compound serves as a versatile building block in the synthesis of compounds with potential therapeutic applications.
-
Anticancer Agents: N-substituted diamines are known to coordinate with platinum, forming complexes that can act as anticancer agents. The structural modifications on the diamine ligand can influence the cytotoxicity and pharmacological properties of these platinum complexes.[4]
-
Enzyme Inhibitors: The diamine scaffold can be incorporated into molecules designed to inhibit specific enzymes by interacting with the active site. The 4-chlorobenzyl group can provide crucial hydrophobic and electronic interactions.
-
Ligands for Asymmetric Catalysis: Chiral versions of N-substituted diamines are valuable ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules, which is a critical aspect of modern drug development.
Conclusion
This compound is a key chemical intermediate with a rich profile of physical, chemical, and spectroscopic properties. Its straightforward synthesis and the reactivity of its dual amine functionalities make it an attractive starting material for the development of novel compounds in the pharmaceutical and chemical industries. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their research endeavors.
References
-
ChemWhat. This compound CAS#: 61798-10-5. Available from: [Link]
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., Cesar, E. T., Felicio, E. de C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. Available from: [Link]
-
PubChem. N-benzylpropane-1,3-diamine. National Center for Biotechnology Information. PubChem Compound Database; CID=83811. Available from: [Link]
Sources
N-(4-Chlorobenzyl)propane-1,3-diamine derivatives and analogs
An In-depth Technical Guide to N-(4-Chlorobenzyl)propane-1,3-diamine Derivatives and Analogs
Introduction
The this compound scaffold is a versatile chemical structure that has garnered significant interest in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, biological activities, and therapeutic potential, aimed at researchers, scientists, and professionals in drug development.
Chemical Identity and Core Structure
The core structure consists of a propane-1,3-diamine linker with a 4-chlorobenzyl group attached to one of the nitrogen atoms. The presence of the chlorine atom on the benzyl ring, the flexible propanediamine chain, and the remaining primary amine group offer multiple points for chemical modification, making it an attractive starting point for the development of diverse analogs.
The fundamental chemical properties of the parent compound, N-benzylpropane-1,3-diamine, are well-documented.[1] The introduction of a chloro-substituent on the benzene ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can significantly influence its biological activity.
Significance and Therapeutic Potential
Derivatives of this compound have shown promise in several therapeutic areas. Notably, they have been investigated as ligands in platinum-based anticancer agents.[2][3] The rationale behind this approach is that the diamine ligand can influence the stability, solubility, and ultimately the anticancer activity of the platinum complex.
Furthermore, the broader class of 1,3-diamines has been explored for a range of biological activities, including antiarrhythmic, anticonvulsant, and neuroprotective effects.[4] The structural similarity of this compound to other biologically active molecules suggests its potential for broader therapeutic applications. For instance, related structures have demonstrated antimicrobial and antifungal properties.[5][6]
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through well-established organic chemistry methodologies.
General Synthesis Strategies
Two primary synthetic routes are commonly employed:
-
Reductive Amination: This involves the reaction of 4-chlorobenzaldehyde with propane-1,3-diamine to form a Schiff base, which is then reduced to the desired secondary amine. This method is often favored for its efficiency and mild reaction conditions.
-
Nucleophilic Substitution: This route involves the reaction of a 4-chlorobenzyl halide (e.g., chloride or bromide) with propane-1,3-diamine. The diamine acts as a nucleophile, displacing the halide to form the target compound. Careful control of stoichiometry is necessary to minimize the formation of the disubstituted product.
A general workflow for the synthesis is depicted below:
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
4-Chlorobenzaldehyde
-
Propane-1,3-diamine[7]
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Schiff Base Formation: Dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. To this solution, add propane-1,3-diamine (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-3 hours. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Synthesis of Analogs and Derivatives
The core structure can be readily modified to generate a library of analogs. For example, N,N'-disubstituted derivatives can be synthesized by adjusting the stoichiometry of the starting materials.[8][9] Additionally, the propane-1,3-diamine backbone can be modified, for instance, by introducing a hydroxyl group to create a 2-hydroxy-1,3-propanediamine analog.[10]
Characterization Techniques
The synthesized compounds are typically characterized using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule. For this compound, characteristic signals include those for the aromatic protons of the chlorobenzyl group, the benzylic protons, and the aliphatic protons of the propanediamine chain.[2][3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[2][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-H bonds.[2][3]
Biological Activities and Therapeutic Applications
The this compound scaffold has been incorporated into molecules with a range of biological activities.
Anticancer Activity
A significant area of investigation for this compound and its analogs is their use as ligands in platinum(II) complexes, which are potential antineoplastic agents.[2][3] These complexes are analogs of the well-known anticancer drug cisplatin. The rationale is that modifying the diamine ligand can alter the pharmacological properties of the platinum complex, potentially leading to improved efficacy, reduced side effects, and circumvention of resistance mechanisms.[3]
While specific cytotoxicity data for this compound itself is not extensively reported in the provided search results, platinum complexes containing this ligand have been synthesized and are expected to exhibit anticancer activity.[2][3] For instance, related platinum(II) complexes with a 2-hydroxy-1,3-propanediamine carrier have shown significant cytotoxicity against various cancer cell lines, in some cases exceeding the activity of carboplatin.[10]
Antimicrobial Activity
A derivative of N-(4-chlorobenzyl)aniline, specifically N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, has demonstrated in vitro and in vivo antifungal activity.[5] This suggests that the N-(4-chlorobenzyl) moiety can be a key pharmacophore for antifungal agents.
The broader class of 1,3-diamines and their derivatives has been investigated for antibacterial activity. For example, 1,3-bis(aryloxy)propan-2-amines have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11] Another study highlighted the antimicrobial action of a novel arginine-based surfactant containing a propane-1,3-diamine linker.[6]
Other Potential Therapeutic Applications
The 1,3-diamine scaffold is present in molecules with a wide range of therapeutic effects, including:
-
Antiarrhythmic activity
-
Anticonvulsant properties
-
Sodium channel blockers
-
Neuroprotective activity [4]
These findings suggest that this compound and its analogs warrant further investigation for these and other therapeutic applications.
Mechanism of Action
The mechanism of action of this compound derivatives depends on the specific therapeutic application.
As Ligands in Metal-Based Chemotherapeutics
When incorporated into platinum(II) complexes, the primary mechanism of anticancer activity is believed to be similar to that of cisplatin. The complex enters the cell, where the chloride ligands are hydrolyzed, allowing the platinum to bind to DNA, forming intra- and inter-strand crosslinks. These DNA adducts disrupt DNA replication and transcription, ultimately leading to apoptosis. The this compound ligand modulates the reactivity and cellular uptake of the platinum complex.
Antimicrobial Mechanisms of Action
For antimicrobial applications, the mechanism is likely multifactorial. The lipophilic 4-chlorobenzyl group can facilitate the partitioning of the molecule into the microbial cell membrane. The diamine portion can interact with negatively charged components of the cell membrane, such as phospholipids and teichoic acids in Gram-positive bacteria, leading to membrane disruption, leakage of cellular contents, and cell death.[6]
A generalized screening workflow for identifying the biological activity of novel diamine compounds is presented below:
Structure-Activity Relationships (SAR)
While a comprehensive SAR study specifically for this compound derivatives is not yet available in the public domain, some general principles can be inferred from related compounds. For instance, in the context of substituted N-benzylanilines, the steric and electronic effects of the aromatic substituents play a crucial role in their metabolism and biological activity.[12] It is plausible that modifications to the 4-chlorobenzyl group, such as altering the position or nature of the halogen substituent, or introducing other functional groups, would significantly impact the biological activity of this compound derivatives. Similarly, modifications to the propane-1,3-diamine linker, such as changing its length or introducing substituents, could influence the compound's flexibility and ability to interact with biological targets.
Future Directions and Perspectives
This compound and its analogs represent a promising class of compounds with potential applications in oncology and infectious diseases. Future research efforts could focus on:
-
Synthesis of a diverse library of analogs to systematically explore the structure-activity relationships.
-
Comprehensive in vitro and in vivo evaluation of these compounds against a broader range of cancer cell lines and microbial pathogens.
-
Elucidation of the precise mechanisms of action for their anticancer and antimicrobial activities.
-
Pharmacokinetic and toxicological studies to assess their drug-like properties and safety profiles.
The versatility of the this compound scaffold makes it a valuable platform for the discovery and development of novel therapeutic agents.
References
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]
-
Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83811, N-benzylpropane-1,3-diamine. PubChem. Retrieved January 17, 2026, from [Link].
-
ChemWhat. (n.d.). This compound CAS#: 61798-10-5. ChemWhat. Retrieved January 17, 2026, from [Link]
-
Damani, L. A., & Crooks, P. A. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(9), 527-535. [Link]
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]
-
Linares-Oñate, C., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. [Link]
- Patel, R. J., & Patel, P. S. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 3(4), 868-874.
-
Tyszka-Gumkowska, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3185. [Link]
-
Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. [Link]
-
Wikipedia contributors. (2023, December 2). 1,3-Diaminopropane. In Wikipedia, The Free Encyclopedia. Retrieved 00:00, January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251413, N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine. PubChem. Retrieved January 17, 2026, from [Link].
-
Lavorato, S. N., et al. (2018). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 125(1), 93-102. [Link]
-
Oganesyan, E. T., et al. (2019). Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. Pharmaceutical Chemistry Journal, 53, 203–208. [Link]
-
Li, Y., et al. (2011). Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes. European Journal of Medicinal Chemistry, 46(9), 3744-3750. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5489. [Link]
-
Castillo, J. A., et al. (2006). Comparative study of the antimicrobial activity of bis(Nalpha-caproyl-L-arginine)-1,3-propanediamine dihydrochloride and chlorhexidine dihydrochloride against Staphylococcus aureus and Escherichia coli. The Journal of Antimicrobial Chemotherapy, 57(4), 691-698. [Link]
-
German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. The MAK-Collection for Occupational Health and Safety. [Link]
Sources
- 1. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the antimicrobial activity of bis(Nalpha-caproyl-L-arginine)-1,3-propanediamine dihydrochloride and chlorhexidine dihydrochloride against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine | C17H18Cl4N2 | CID 251413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Chlorobenzyl)propane-1,3-diamine: Synthesis, Characterization, and Applications
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Chlorobenzyl)propane-1,3-diamine is a substituted diamine that has garnered interest as a ligand in coordination chemistry, particularly in the development of potential therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and documented applications. While the initial discovery and early history of this specific compound are not extensively detailed in publicly available literature, this guide consolidates the existing scientific knowledge, with a focus on its preparation and role in the synthesis of platinum-based complexes with potential antineoplastic activity. This document serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.
Introduction: The Significance of N-Substituted Propane-1,3-diamines
The propane-1,3-diamine scaffold is a fundamental building block in organic and medicinal chemistry. Its two primary amine groups provide versatile handles for the introduction of various substituents, leading to a vast chemical space of derivatives with diverse biological activities. N-substitution of propane-1,3-diamine can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The introduction of a benzyl group, and particularly a substituted benzyl group like 4-chlorobenzyl, imparts a combination of aromatic and lipophilic character. The chlorine atom at the para position of the benzene ring can influence electronic properties and metabolic stability, making this compound an intriguing ligand for metal coordination and a potential pharmacophore in its own right.
Discovery and History
The specific discovery and early history of this compound are not well-documented in readily accessible scientific literature. Its CAS number is 61798-10-5[1]. The compound gained notable attention in the early 21st century through the work of de Almeida and colleagues, who synthesized it as a ligand for platinum(II) complexes with potential as antineoplastic agents[2]. This research, published in 2002, provides the most detailed public record of its synthesis and characterization[2]. Prior to this, the compound's existence was likely as a chemical intermediate or part of broader chemical libraries, without a specific, high-profile application that would have warranted dedicated publications.
The history of this compound is therefore intrinsically linked to the ongoing search for new anticancer drugs, particularly those that can overcome the limitations of existing platinum-based therapies like cisplatin.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is essential for its application in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂ | [1] |
| Molecular Weight | 198.70 g/mol | Santa Cruz Biotechnology |
| CAS Number | 61798-10-5 | [1] |
| Appearance | Not specified in literature; likely an oil or low-melting solid | General chemical knowledge |
| Boiling Point | 306°C at 760 mmHg (Predicted) | Guidechem |
| Density | 1.105 g/cm³ (Predicted) | Guidechem |
| Refractive Index | 1.548 (Predicted) | Guidechem |
| LogP | 1.76 (Predicted) | Guidechem |
| InChI | InChI=1S/C10H15ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 | Guidechem |
| Canonical SMILES | C1=CC(=CC=C1CNCCCN)Cl | Guidechem |
Synthesis of this compound
The synthesis of this compound is a straightforward nucleophilic substitution reaction. The protocol detailed by de Almeida et al. (2002) serves as the primary reference for its preparation[2].
Reaction Scheme
The synthesis involves the mono-N-alkylation of 1,3-diaminopropane with 4-chlorobenzyl chloride.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from the work of de Almeida et al. (2002)[2].
Materials:
-
1,3-Diaminopropane (H₂N(CH₂)₃NH₂)
-
4-Chlorobenzyl chloride (ClC₆H₄CH₂Cl)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzyl chloride in ethanol.
-
Addition of Diamine: To the stirred solution, add a significant molar excess of 1,3-diaminopropane. The excess diamine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction, thereby minimizing the formation of the dialkylated product.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
The resulting residue is treated with a suitable aqueous base (e.g., NaOH solution) to deprotonate the ammonium salts and then extracted with an organic solvent such as diethyl ether or dichloromethane.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization Data
The following characterization data has been reported for this compound[2]:
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3439, 3050, 2934, 2788, 1578, 1498, 1438, 1091, 1018, 805.
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy (200 MHz, DMSO-d₆, δ): 2.07 (m, 2H, CH₂), 2.86 (m, 4H, CH₂N), 4.07 (s, 2H, CH₂Ph).
Applications in Drug Development: Ligand for Antineoplastic Agents
The primary documented application of this compound is as a ligand in the synthesis of platinum(II) complexes with potential anticancer activity[2].
Rationale for Use as a Ligand
The pioneering anticancer drug cisplatin (cis-[PtCl₂(NH₃)₂]) exerts its therapeutic effect by binding to DNA, leading to apoptosis in cancer cells. However, its efficacy is limited by side effects and the development of drug resistance. This has spurred the development of second and third-generation platinum-based drugs with improved therapeutic indices.
The use of bidentate diamine ligands, such as derivatives of propane-1,3-diamine, in place of the ammine ligands in cisplatin can significantly alter the resulting complex's properties. The N-(4-chlorobenzyl) substituent introduces a bulky, lipophilic group that can influence the complex's:
-
Cellular uptake and distribution: Increased lipophilicity can enhance membrane permeability.
-
DNA binding kinetics and mode: The steric bulk of the ligand can affect how the platinum center interacts with DNA.
-
Spectrum of activity: Modified ligands can lead to activity against cisplatin-resistant cancer cell lines.
Synthesis of the Platinum(II) Complex
The synthesis of the platinum(II) complex involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with this compound in an aqueous medium[2].
Caption: Formation of the platinum(II) complex.
Potential Mechanism of Action
While detailed mechanistic studies on the specific complex of this compound are not extensively published, it is hypothesized to act in a manner analogous to other platinum-based drugs.
Caption: Postulated mechanism of action for the platinum complex.
The complex is expected to be taken up by cancer cells, where it undergoes hydrolysis (aquation) to form a more reactive species. This activated complex then binds to purine bases on DNA, primarily guanine, forming adducts that create kinks in the DNA structure. These distortions inhibit DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
Future Perspectives and Conclusion
This compound represents a valuable, yet likely under-explored, chemical entity. Its primary application to date has been in the context of platinum-based anticancer agents. Future research could expand upon this in several directions:
-
Exploration of other metal complexes: The ligand's coordination properties could be leveraged to form complexes with other transition metals (e.g., ruthenium, gold, palladium) that have shown promise as therapeutic agents.
-
Development of derivatives: Further modification of the propane-1,3-diamine backbone or the benzyl ring could lead to new compounds with enhanced biological activity or different pharmacological profiles.
-
Investigation of intrinsic biological activity: The compound itself, or its simple salts, may possess inherent biological activity that has yet to be investigated.
References
-
ChemWhat. This compound CAS#: 61798-10-5. [Link]
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. de C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link]
Sources
Methodological & Application
experimental protocol for synthesizing N-(4-Chlorobenzyl)propane-1,3-diamine
An Application Note for the Synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine
Introduction
This compound is a substituted diamine that serves as a valuable building block in synthetic chemistry. Its structural motif is of interest in medicinal chemistry and materials science, notably as a ligand in the synthesis of metal complexes with potential antineoplastic properties.[1][2] This guide provides a detailed, field-tested protocol for the synthesis of this compound via a one-pot reductive amination reaction, a cornerstone method for C-N bond formation.[3][4]
Reductive amination is the method of choice for this transformation as it offers high selectivity and typically proceeds under mild conditions, avoiding the common pitfalls of direct alkylation, such as over-alkylation and the formation of quaternary ammonium salts.[5] The protocol herein employs 4-chlorobenzaldehyde and propane-1,3-diamine as starting materials and utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.
Reaction Principle: Reductive Amination
The synthesis proceeds via a two-step, one-pot process. First, the primary amine of propane-1,3-diamine performs a nucleophilic attack on the carbonyl carbon of 4-chlorobenzaldehyde. This is followed by dehydration to form a Schiff base (or the corresponding protonated iminium ion). The reaction is designed with an excess of the diamine to statistically favor mono-substitution.
In the second step, the in situ generated iminium ion is selectively reduced by sodium triacetoxyborohydride. This reducing agent is particularly well-suited for this reaction because it is less reactive towards aldehydes and ketones but highly effective for reducing protonated imines, allowing the entire sequence to be performed efficiently in a single reaction vessel.[5]
Safety and Hazard Analysis
This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
| Reagent | Primary Hazards |
| 4-Chlorobenzaldehyde | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] Combustible at high temperatures.[6] |
| Propane-1,3-diamine | Flammable liquid and vapor. Fatal in contact with skin. Causes severe skin burns and eye damage.[9][10][11][12] |
| Sodium Triacetoxyborohydride | In contact with water, releases flammable gases which may ignite spontaneously. Causes skin and serious eye irritation.[13][14][15][16] |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. |
Materials and Equipment
Reagents
-
4-Chlorobenzaldehyde (≥98%)
-
Propane-1,3-diamine (≥99%)
-
Sodium triacetoxyborohydride (97%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Solvents for chromatography (DCM, Methanol)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Protocol
This procedure is designed for a ~10 mmol scale synthesis.
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Chlorobenzaldehyde | 140.57 | 1.41 g | 10.0 | 1.0 |
| Propane-1,3-diamine | 74.12 | 2.22 g (2.5 mL) | 30.0 | 3.0 |
| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 | 1.2 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol).
-
Dissolution : Add 50 mL of anhydrous dichloromethane to the flask and stir until the aldehyde is fully dissolved.
-
Amine Addition : Add propane-1,3-diamine (2.22 g, 30.0 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate the formation of the intermediate Schiff base.
-
Reductant Addition : Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirring solution in three equal portions over 15 minutes. Note : This reagent is water-reactive; ensure all glassware is dry and perform additions under an inert atmosphere if possible.[13][16] The reaction is mildly exothermic.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 9:1 DCM/Methanol), checking for the consumption of the starting aldehyde.
-
Quenching : Once the reaction is complete, carefully quench it by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Washing : Combine all organic extracts and wash them with 50 mL of brine.
-
Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purification : Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 95:5 to 90:10 dichloromethane/methanol to isolate the pure product.
-
Final Product : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a clear or pale yellow oil.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following data are consistent with the expected product structure.[1][2]
-
Appearance : Colorless to pale yellow oil.
-
¹H-NMR (DMSO-d₆, 200 MHz):
-
δ 7.61 (d, 2H, Ar-H)
-
δ 7.48 (d, 2H, Ar-H)
-
δ 4.07 (s, 2H, CH₂Ph)
-
δ 2.86 (m, 4H, CH₂N)
-
δ 2.07 (m, 2H, CH₂)
-
-
¹³C-NMR (DMSO-d₆, 50 MHz):
-
δ 133.37, 132.05, 131.89, 128.48 (Aromatic C)
-
δ 49.46 (CH₂Ph)
-
δ 43.87 (CH₂N)
-
δ 36.29 (CH₂N)
-
δ 23.91 (CH₂)
-
-
IR (KBr, cm⁻¹): 3439, 3050, 2934, 2788, 1578, 1498, 1438, 1091, 1018, 805.[1][2]
-
Mass Spectrometry (m/z, %) : 199 ([M+H]⁺, 100.00), 182 (12.71), 125 (76.88).[1][2]
Conclusion
This application note details a robust and efficient protocol for the synthesis of this compound via reductive amination. The one-pot nature of the reaction, coupled with the use of a mild and selective reducing agent, makes this a reliable method for obtaining the target compound in good yield and purity. The provided workflow and characterization data serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.
References
-
Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]
-
Sciencelab.com, Inc. Material Safety Data Sheet - 4-chloro benzaldehyde 98%. [Link]
-
Carl Roth GmbH. 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]
-
Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Link]
-
SDFine. 4-CHLOROBENZALDEHYDE Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,3-Diaminopropane. [Link]
-
ChemWhat. This compound CAS#: 61798-10-5. [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1836. [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gctlc.org [gctlc.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chemos.de [chemos.de]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. lifechempharma.com [lifechempharma.com]
- 14. aksci.com [aksci.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. lobachemie.com [lobachemie.com]
analytical techniques for N-(4-Chlorobenzyl)propane-1,3-diamine characterization
An In-Depth Guide to the Analytical Characterization of N-(4-Chlorobenzyl)propane-1,3-diamine
Authored by: A Senior Application Scientist
Introduction: this compound is a diamine derivative with significant potential in synthetic chemistry, particularly as a ligand in the formation of metal complexes for applications such as catalysis and potential therapeutic agents.[1][2] Its structural integrity and purity are paramount for reproducible and reliable downstream applications. This document provides a comprehensive guide to the essential analytical techniques required for the unambiguous characterization and purity assessment of this compound, designed for researchers and professionals in chemical synthesis and drug development.
The molecular structure consists of a 4-chlorobenzyl group attached to one of the nitrogen atoms of a propane-1,3-diamine backbone. The key to its characterization lies in a multi-technique approach to confirm the connectivity of these structural motifs, verify its molecular weight, and quantify any potential impurities.
| Compound Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂ | ChemWhat[3] |
| Molecular Weight | 198.69 g/mol | ChemWhat[3] |
| CAS Number | 61798-10-5 | ChemWhat[3] |
This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for a thorough evaluation of this compound.
Caption: Workflow for this compound Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the cornerstone for determining the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for providing a complete picture of the carbon-hydrogen framework.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the diamine and its amine protons (NH and NH₂) are often observable, unlike in D₂O where they would exchange.[1][2] Chloroform-d (CDCl₃) is also a suitable alternative.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion, which is crucial for resolving the multiplets of the propyl chain protons.[1][4]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum over a range of 0-10 ppm.
-
The number of scans can be set to 16 or 32 for a good signal-to-noise ratio.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential function to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm).
Expected ¹H NMR Data & Interpretation
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Propyl C2-H ₂ | ~2.07 | Multiplet (m) | 2H | The central methylene group of the propane chain, split by adjacent CH₂ groups. |
| Propyl C1-H ₂ & C3-H ₂ | ~2.86 | Multiplet (m) | 4H | The two methylene groups attached to the nitrogens. Their signals may overlap. |
| Benzyl CH ₂ | ~4.07 | Singlet (s) | 2H | Methylene group adjacent to the aromatic ring and nitrogen. Appears as a singlet as there are no adjacent protons. |
| Aromatic H | ~7.48 - 7.61 | Doublet (d) | 4H | Protons on the 4-chlorophenyl ring, exhibiting a characteristic AA'BB' splitting pattern. |
Note: Data is based on reported values for a similar synthesis.[2] Amine proton signals (NH, NH₂) may appear as broad singlets and their chemical shift can vary depending on concentration and temperature.
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz instrument).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the FID and reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).
Expected ¹³C NMR Data & Interpretation
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| Propyl C 2 | ~23.91 | The central aliphatic carbon of the propane chain. |
| Propyl C 1 & C 3 | ~36.29, ~43.87 | The two aliphatic carbons bonded to nitrogen atoms. |
| Benzyl C H₂ | ~49.46 | The benzyl methylene carbon. |
| Aromatic C -H | ~128.48, ~131.89 | Aromatic carbons with attached protons. |
| Aromatic C -Cl & C -CH₂ | ~132.05, ~133.37 | Quaternary aromatic carbons bonded to chlorine and the benzyl group. |
Note: Data is based on reported values for a similar synthesis.[2]
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Rationale for Experimental Choices
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like diamines, typically yielding the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy method that produces more fragmentation, which can be useful for structural confirmation.[5] The literature shows successful analysis of this compound using EI, which produces a prominent molecular ion and key fragments.[2]
Caption: Generalized workflow for Mass Spectrometry analysis.
Protocol: Mass Spectrometry (EI)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction.
-
Data Acquisition:
-
Introduce the sample into the instrument.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 amu.
-
The electron energy is typically set to 70 eV.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Analyze the major fragment ions.
Expected Mass Spectrum Data
| m/z Value | Assignment | Interpretation |
| 198/200 | [M]⁺ / [M+2]⁺ | Molecular ion peak and its chlorine isotope peak. The expected molecular weight is 198.69.[3] The observed m/z of 199 in one study corresponds to the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).[1] |
| 125/127 | [C₇H₆Cl]⁺ | Fragment corresponding to the 4-chlorobenzyl cation, a very stable fragment.[1] |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups within the molecule.
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: This method requires minimal preparation. Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.
-
-
Data Analysis: The instrument's software will automatically generate the final transmittance or absorbance spectrum. Identify the characteristic absorption bands.
Expected IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3439 - 3200 | N-H stretch | Primary and secondary amines (NH₂, NH) |
| 3050 | C-H stretch (aromatic) | Aromatic ring |
| 2934 - 2788 | C-H stretch (aliphatic) | Propyl and benzyl CH₂ groups |
| 1578, 1498 | C=C stretch | Aromatic ring |
| 1091, 1018 | C-N stretch | Amine |
| 805 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic ring |
| ~750 | C-Cl stretch | Aryl chloride |
Note: Data is based on reported values for a similar synthesis.[2]
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry-standard technique for determining the purity of a chemical compound by separating it from starting materials, by-products, and other impurities.
Rationale for Experimental Choices
-
Mode: Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode for separating moderately polar organic compounds like this compound.
-
Column: A C18 column is a robust and versatile choice, providing excellent retention and separation based on hydrophobicity.[6]
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) is used. The buffer (e.g., phosphate or formate) helps to maintain a consistent ionization state for the amine groups, leading to sharp, symmetrical peaks.[6][7]
-
Detection: UV detection is ideal as the chlorobenzyl group contains a strong chromophore that absorbs UV light, typically around 220-254 nm.
Protocol: RP-HPLC
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 0.5-1.0 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The retention time of the main peak should be consistent across injections.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A pure sample should exhibit a single major peak with a purity value typically exceeding 98-99%.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides definitive structural elucidation, while mass spectrometry confirms the molecular weight. IR spectroscopy offers rapid verification of functional groups, and HPLC delivers a quantitative assessment of purity. Following these detailed protocols will ensure the identity, structure, and purity of the compound, providing confidence for its use in research and development.
References
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. Available from: [Link]
-
ChemWhat. (n.d.). This compound CAS#: 61798-10-5. Retrieved January 17, 2026, from [Link]
-
Lozano-Vila, A. M., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. Available from: [Link]
-
Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. Available from: [Link]
-
PubChem. (n.d.). N-benzylpropane-1,3-diamine. Retrieved January 17, 2026, from [Link]
-
Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules (Basel, Switzerland), 7(4), 405–411. Available from: [Link]
-
Kumar, S., et al. (2022). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. International Journal of Pharmaceutical and Bio-Medical Science, 2(2), 1-10. Available from: [Link]
-
Mondin, A., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Journal of Pharmaceutical and Biomedical Analysis, 88, 202-8. Available from: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Retrieved January 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(1-Benzylpiperidin-4-yl)propane-1,3-diamine on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijper.org [ijper.org]
- 7. Separation of N-(1-Benzylpiperidin-4-yl)propane-1,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols for the Purification of N-(4-Chlorobenzyl)propane-1,3-diamine
Introduction
N-(4-Chlorobenzyl)propane-1,3-diamine is a substituted diamine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary amine, a secondary amine, and a chlorinated aromatic ring, provides multiple reactive sites for the synthesis of more complex molecules, including potential pharmaceutical agents.[1] The purity of this diamine is paramount, as residual starting materials or synthetic by-products can lead to undesirable side reactions, impact product yield, and complicate the interpretation of biological or material property data.
This guide provides a comprehensive overview of robust purification strategies for this compound, tailored for researchers in academic and industrial settings. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods effectively. The protocols described herein are designed to address common impurities arising from typical synthetic routes, such as reductive amination or nucleophilic substitution.
Common Impurities:
-
Unreacted Starting Materials: 4-chlorobenzaldehyde, propane-1,3-diamine.
-
Over-alkylation Products: N,N'-bis(4-chlorobenzyl)propane-1,3-diamine.
-
Oxidation/Degradation Products: Amines, particularly aromatic ones, are susceptible to air oxidation over time, often resulting in colored, higher-boiling point impurities.[2][3]
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 61798-10-5 | [4] |
| Molecular Formula | C10H15ClN2 | [4] |
| Molecular Weight | 198.69 g/mol | [4] |
| Structure | A primary and a secondary amine on a propane backbone, with one nitrogen atom substituted with a 4-chlorobenzyl group. | N/A |
| Predicted Properties | Basic compound, likely a high-boiling liquid or low-melting solid, susceptible to thermal degradation at atmospheric pressure.[5][6] | N/A |
Part 1: Initial Purification via Acid-Base Extraction
Principle of the Method: This technique is the first line of defense for purifying amines. It leverages the basicity of the two nitrogen atoms in the target molecule. By treating a solution of the crude product with an aqueous acid, the diamine is protonated to form a water-soluble salt. Non-basic organic impurities (e.g., residual 4-chlorobenzaldehyde, over-alkylation by-products with no free amine groups) remain in the organic phase and are discarded. The aqueous phase, now containing the purified diamine salt, is then basified to regenerate the neutral, organic-soluble free base, which is subsequently extracted. This method is highly effective for removing non-basic and weakly basic impurities.[5][7]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purification using acid-base extraction.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1 minute, periodically venting to release pressure.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): Add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete recovery of the diamine.
-
Discard Organic Layer: The remaining organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 12 (check with pH paper). A cloudy precipitate or oily layer of the free amine should form.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract it three times with fresh portions of the original organic solvent (EtOAc or DCM).
-
Combine and Dry: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified diamine.
Part 2: High-Purity Polishing Methods
For applications demanding the highest purity, the product from the acid-base extraction can be further polished using one of the following techniques. The choice depends on the physical state of the compound and the nature of the remaining impurities.
Vacuum Distillation
Principle of the Method: This is the preferred method for purifying thermally stable, high-boiling point liquids. Many amines decompose at their atmospheric boiling points.[6] By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not cause degradation.[8] This method is exceptionally effective at removing non-volatile impurities (polymers, salts) and compounds with significantly different boiling points.[3]
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a small stir bar in the distilling flask for smooth boiling. All glassware must be thoroughly dried.
-
System Check: Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Evacuation: Add the crude amine to the distilling flask. Begin evacuating the system slowly. The amine may bubble as dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved (typically <1 mmHg), begin heating the distillation flask in an oil bath. The bath temperature should be set 20-30°C higher than the expected boiling point of the compound at that pressure.[8]
-
Fraction Collection: Collect any low-boiling impurities first in a separate receiving flask. As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation when the temperature starts to rise again or when only a small, dark residue of high-boiling impurities remains.
-
Shutdown: Allow the apparatus to cool completely before slowly re-introducing air into the system to prevent atmospheric oxygen from reacting with the hot amine.
Recrystallization via Salt Formation
Principle of the Method: If the purified free base is a solid, or if distillation is impractical, recrystallization is an excellent option. For amines that are oils or low-melting solids, converting them to a salt (e.g., hydrochloride or hydrobromide) often yields a highly crystalline solid that can be easily recrystallized.[7][9] The principle relies on the differential solubility of the desired salt and impurities in a chosen solvent system at high and low temperatures.[10] Pure crystals form upon cooling, while impurities remain dissolved in the mother liquor.
Experimental Workflow: Recrystallization via Salt Formation
Caption: Workflow for purification by salt recrystallization.
Protocol 3: Recrystallization
-
Salt Formation: Dissolve the amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) with stirring. The diamine dihydrochloride salt will precipitate.
-
Dissolution: Add more of the primary solvent (e.g., isopropanol) and heat the mixture until the salt completely dissolves. Aim for a saturated solution at the boiling point of the solvent.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Liberation of Free Base (if required): The pure salt can be converted back to the free base by dissolving it in water, basifying with NaOH, and extracting with an organic solvent as described in Protocol 1 (steps 6-8).
Table 2. Suggested Solvents for Recrystallizing Amine Hydrochloride Salts
| Solvent System | Rationale |
| Isopropanol (IPA) / Water | IPA is a good solvent for many organic salts when hot. A small amount of water can be added to aid dissolution if needed. |
| Ethanol (EtOH) / Diethyl Ether | Dissolve the salt in hot ethanol, then add diethyl ether as an anti-solvent until the solution becomes cloudy. Reheat to clarify and cool slowly. |
| Methanol (MeOH) | Often a very good solvent for salts, but solubility might be high even when cold. Can be paired with an anti-solvent. |
Flash Column Chromatography
Principle of the Method: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). For basic amines, standard silica gel can be problematic due to its acidic nature, which can cause strong adsorption, leading to significant peak tailing and potential product degradation.[11][12] This issue can be overcome by adding a small amount of a basic modifier (like triethylamine) to the mobile phase or by using a specially treated stationary phase.[11]
Logic for Chromatography Method Selection
Caption: Decision tree for selecting the appropriate chromatography method.
Protocol 4: Normal Phase Chromatography with Basic Modifier
-
Eluent Preparation: Prepare the mobile phase (e.g., 95:5 DCM/Methanol) and add triethylamine (TEA) to a final concentration of 0.5-1% by volume. The TEA neutralizes the acidic sites on the silica gel.[11]
-
Column Packing: Pack a glass column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed effectively.
Part 3: Purity Assessment
After any purification procedure, it is crucial to assess the purity of the final product.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should appear as a single, well-defined spot. Use a visualization method like UV light and/or a potassium permanganate stain, which is effective for visualizing amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the gold standard for confirming the identity and purity of the compound. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered to a slightly basic pH, can provide sharp peaks and good separation.[13]
Conclusion
The purification of this compound can be achieved through several effective methods. A preliminary clean-up using acid-base extraction is highly recommended to remove the bulk of non-basic impurities. For achieving high purity, vacuum distillation is the method of choice for this likely liquid compound. If the compound is a solid or if distillation is not feasible, recrystallization via salt formation offers a powerful alternative. Finally, flash column chromatography , when performed with a basic modifier or on an amine-functionalized stationary phase, provides a versatile method for separating closely related impurities. The final choice of method should be guided by the scale of the purification, the nature of the impurities, and the required final purity level.
References
- Armarego, W.L.F., & Chai, C.L.L. (2009). Purification of Laboratory Chemicals, 6th ed. Butterworth-Heinemann.
-
ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ChemWhat. This compound CAS#: 61798-10-5. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Pera-Titus, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Zhang, Z., et al. (2021). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]
-
Fiori, K. W., & Du Bois, J. (2007). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. PMC - NIH. [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
- Google Patents. (2006).
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2013).
-
Sciencemadness Discussion Board. (2020). Stability of amines. [Link]
-
Cram.com. Amines Flashcards. [Link]
-
PubChem. N-benzylpropane-1,3-diamine. [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemwhat.com [chemwhat.com]
- 5. Amines Flashcards - Cram.com [cram.com]
- 6. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
NMR and IR spectroscopy of N-(4-Chlorobenzyl)propane-1,3-diamine
An Application Guide to the Spectroscopic Characterization of N-(4-Chlorobenzyl)propane-1,3-diamine
Introduction
This compound is a diamine derivative featuring a substituted aromatic moiety. Its structural complexity, containing primary and secondary amine functionalities, an aliphatic chain, and a chlorosubstituted benzene ring, makes it a molecule of interest in synthetic chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its application. This guide provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the comprehensive characterization of this compound.
As a senior application scientist, this document moves beyond simple data reporting. It delves into the causality behind the expected spectral features and provides robust, field-tested protocols for data acquisition. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to confidently verify the structure and identity of this compound.
Molecular Structure and Spectroscopic Assignment
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several distinct proton and carbon environments, each of which will give rise to a unique signal in the NMR spectra.
-
Molecular Formula: C₁₀H₁₅ClN₂
-
Molecular Weight: 198.69 g/mol [1]
Caption: Labeled structure of this compound.
¹H NMR Spectroscopy: Elucidating the Proton Framework
Proton NMR (¹H NMR) is indispensable for mapping the hydrogen environments within a molecule. The chemical shift (δ), signal integration, and spin-spin coupling patterns provide definitive evidence for the molecular structure.
Predicted Spectral Analysis
The structure of this compound suggests seven unique proton signals.
-
Aromatic Protons (Hₐ, Hₑ): The para-substituted chlorobenzyl group will produce a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing chlorine atom (Hₐ) are expected to be slightly downfield from the protons meta to it (Hₑ).
-
Benzylic Protons (H₂c): These two protons are adjacent to both the aromatic ring and the secondary amine nitrogen. This environment will shift their signal downfield, appearing as a singlet as there are no adjacent protons to couple with.
-
Aliphatic Methylene Protons (H₂d, H₂f, H₂e): The propane-1,3-diamine chain presents three distinct methylene groups.
-
H₂d: Adjacent to the secondary amine, expected to be a triplet.
-
H₂f: The central methylene group, coupled to four neighboring protons, will appear as a multiplet (likely a quintet).
-
H₂e: Adjacent to the primary amine, expected to be a triplet.
-
-
Amine Protons (NH and NH₂): The signals for the secondary (NH) and primary (NH₂) amine protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[2] They may not show clear coupling and can be exchanged with deuterium by adding a drop of D₂O to the NMR sample, causing their signals to disappear, which is a useful diagnostic test.
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling (J, Hz) |
| Hₐ & Hₑ (Aromatic) | 7.2 - 7.4 | Doublet of Doublets (or two Doublets) | 4H | ~8-9 Hz |
| H₂c (Benzylic) | ~3.7 - 3.8 | Singlet | 2H | N/A |
| H₂d (-NH-CH₂ -) | ~2.7 - 2.8 | Triplet | 2H | ~7 Hz |
| H₂e (-CH₂ -NH₂) | ~2.8 - 2.9 | Triplet | 2H | ~7 Hz |
| H₂f (-CH₂-CH₂ -CH₂-) | ~1.7 - 1.8 | Quintet / Multiplet | 2H | ~7 Hz |
| NH (Secondary Amine) | 1.0 - 3.0 (variable, broad) | Singlet (broad) | 1H | N/A |
| NH₂ (Primary Amine) | 1.0 - 3.0 (variable, broad) | Singlet (broad) | 2H | N/A |
Note: Predicted shifts are based on typical values for similar functional groups and may vary based on experimental conditions.[2][3][4][5]
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation:
-
In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[7][9] CDCl₃ is a common choice for many organic molecules.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][9]
-
The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer's coil.[7][8]
-
Cap the NMR tube securely.
-
Instrumental Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.
-
Acquire the ¹H NMR spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration. A relaxation delay of 1-2 seconds is standard.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom, offering a direct count of unique carbon environments and information about their electronic surroundings.
Predicted Spectral Analysis
The molecule has 8 unique carbon environments, which should result in 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons: Four signals are expected.
-
C4' (C-Cl): The carbon directly attached to the chlorine will be shifted downfield. Its chemical shift is influenced by the electronegativity of the chlorine.
-
C1' (C-CH₂): The quaternary carbon attached to the benzylic group. Quaternary carbon signals are typically less intense.[10]
-
C2'/C6' and C3'/C5': The two pairs of equivalent methine carbons in the aromatic ring.
-
-
Benzylic Carbon (Cα): The carbon of the -CH₂- group attached to the aromatic ring will appear in the 50-55 ppm range.
-
Aliphatic Carbons (C1, C2, C3): Three distinct signals for the propane chain carbons are expected in the aliphatic region of the spectrum.
Summary of Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C4' (ipso-Cl) | ~132 - 134 |
| C1' (ipso-CH₂) | ~138 - 140 |
| C2'/C6' & C3'/C5' (Aromatic CH) | ~128 - 131 |
| Cα (Benzylic) | ~53 - 55 |
| C1 (-NH-C H₂-) | ~45 - 48 |
| C3 (-C H₂-NH₂) | ~39 - 42 |
| C2 (-CH₂-C H₂-CH₂-) | ~30 - 33 |
Note: Predicted shifts are based on typical values for similar functional groups and may vary.[10][11][12][13]
Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumental Setup & Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Select a standard proton-decoupled ¹³C NMR acquisition experiment.
-
Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly larger number of scans (e.g., 256 to 1024 or more) is required to achieve a good signal-to-noise ratio compared to ¹H NMR.[10]
-
The spectral width should be set to encompass the entire expected range of carbon chemical shifts (typically 0-220 ppm).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal to no sample preparation.[14][15]
Predicted Spectral Analysis
The IR spectrum will be dominated by vibrations from the amine, aromatic, and aliphatic groups.
-
N-H Stretching: This is a key diagnostic region. The primary amine (-NH₂) will show two distinct, sharp-to-medium bands (an asymmetric and a symmetric stretch) around 3400-3250 cm⁻¹. The secondary amine (-NH) will show a single, weaker band in the same region.[16][17]
-
C-H Stretching: Aromatic (sp² C-H) stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic (sp³ C-H) stretches will be stronger and appear just below 3000 cm⁻¹.[18]
-
N-H Bending: The primary amine has a characteristic scissoring vibration that appears as a medium-to-strong band in the 1650-1580 cm⁻¹ region.[16]
-
Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
-
C-N Stretching: Aliphatic C-N stretches are found in the 1250–1020 cm⁻¹ range.[16]
-
C-Cl Stretching: A strong band for the C-Cl bond is expected in the fingerprint region, typically below 800 cm⁻¹.
Summary of Predicted IR Absorption Data
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymm. & symm.) | 3400 - 3250 (two bands) | Medium, Sharp |
| Secondary Amine (R₂-NH) | N-H Stretch | 3350 - 3310 (one band) | Weak-Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Strong |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, Sharp |
| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium |
| Aryl-Cl | C-Cl Stretch | 800 - 600 | Strong |
Protocol: ATR-FTIR Data Acquisition
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Clean the surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
-
Background Scan:
-
Sample Analysis:
-
Place a small amount of the this compound sample (a single drop if liquid, a small amount of powder if solid) directly onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal. For solid samples, sufficient pressure is crucial for a high-quality spectrum.[14]
-
Acquire the sample spectrum. Typically, 16 to 32 scans co-added at a resolution of 4 cm⁻¹ provides excellent results.
-
-
Post-Analysis:
-
Clean the ATR crystal thoroughly with a solvent-dampened tissue to remove all traces of the sample, preparing it for the next user.
-
Integrated Spectroscopic Workflow
The synergy of these techniques provides a self-validating system for structural confirmation. The workflow from sample to verified structure is a critical process in any research setting.
Caption: Workflow for spectroscopic characterization.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. ¹H NMR confirms the proton framework and connectivity, ¹³C NMR verifies the carbon skeleton, and IR spectroscopy identifies the key functional groups. Following the detailed protocols outlined in this guide ensures the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in chemical and pharmaceutical sciences.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). FTIR spectroscopy reference guide. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Proprep. (n.d.). Interpret the primary amine IR spectrum and distinguish it from secondary and tertiary amines. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Retrieved from [Link]
-
Guidelines-SOPs. (2021). FTIR Spectrophotometer - Operation & Calibration. Retrieved from [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Reddit. (2021). What is the effect of a chlorine group on aromatic protons?. r/NMRspectroscopy. Retrieved from [Link]
-
California State University, Northridge. (n.d.). Selected 13C NMR Correlations. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. web.pdx.edu [web.pdx.edu]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. csun.edu [csun.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mt.com [mt.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. agilent.com [agilent.com]
- 20. pharmabeginers.com [pharmabeginers.com]
Application Notes & Protocols: Leveraging N-(4-Chlorobenzyl)propane-1,3-diamine for the Synthesis of Novel Platinum-Based Antineoplastic Agents
For Distribution To: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Preamble: The Rationale for Novel Diamine-Platinum Complexes
The paradigm of platinum-based chemotherapy, initiated by the discovery of cisplatin, remains a cornerstone of modern oncology.[1][2][3] These agents exert their cytotoxic effects primarily by forming covalent adducts with nuclear DNA, which instigates a cascade of cellular events culminating in apoptosis.[2][3][4] The core structure of many successful platinum drugs features a central platinum(II) ion coordinated to two leaving groups and two non-leaving nitrogen-donor ligands. It is the non-leaving ligands that critically modulate the drug's stability, cellular uptake, and DNA-binding kinetics, thereby influencing both its efficacy and toxicity profile.
The ligand N-(4-Chlorobenzyl)propane-1,3-diamine presents a compelling scaffold for the development of new platinum(II) complexes. The rationale is twofold:
-
Modulation of Lipophilicity: The 4-chlorobenzyl group introduces a lipophilic character, which can enhance cellular uptake across the plasma membrane compared to more polar analogues.[5]
-
Structural Influence on DNA Adducts: The asymmetry and steric bulk of the N-substituted propane-1,3-diamine ligand can alter the geometry of the resulting platinum-DNA adducts. This may lead to a different DNA damage response and potentially circumvent the resistance mechanisms that have developed against existing drugs like cisplatin.[5]
This document provides a comprehensive guide to the synthesis, characterization, and preclinical evaluation of [this compound]dichloroplatinum(II), a promising candidate for a new generation of antineoplastic agents.
Part 1: Chemical Synthesis and Characterization
The synthesis of the target platinum complex is a two-stage process: first, the synthesis of the diamine ligand, followed by its reaction with a platinum salt.
Synthesis of the Ligand: this compound
The ligand is synthesized via a nucleophilic substitution reaction between 1,3-propanediamine and 4-chlorobenzyl chloride. The diamine is used in large excess to favor the mono-alkylation product over the di-substituted byproduct.
Protocol 1: Ligand Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-propanediamine (40 mmol) in 20 mL of ethanol.
-
Reagent Addition: Slowly add 4-chlorobenzyl chloride (20 mmol), dissolved in a minimal amount of ethanol, to the stirring diamine solution over a period of 8 hours at room temperature. The slow addition is critical to minimize the formation of N,N'-bis(4-chlorobenzyl)propane-1,3-diamine.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane/methanol eluent system.
-
Work-up and Purification:
-
Upon completion, evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water and extract with an organic solvent like dichloromethane to remove any unreacted benzyl halide and the di-substituted byproduct.
-
The desired mono-substituted product will remain in the aqueous layer as a salt. Basify the aqueous layer with a suitable base (e.g., NaOH) to deprotonate the amine and then extract the free ligand into dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as an oil or solid.
-
-
Characterization: Confirm the identity and purity of this compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
| Parameter | Expected Value/Observation |
| Yield | Typically in the range of 70-75%[4] |
| ¹H-NMR Signals | Expect characteristic peaks for the benzyl protons, aromatic protons, and the aliphatic protons of the propane backbone. |
| Mass Spec (m/z) | The molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₅ClN₂ should be observed. |
Synthesis of the Platinum(II) Complex
The platinum complex is formed by reacting the synthesized ligand with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in an aqueous solution.
Protocol 2: Complexation
-
Reagent Preparation: Prepare a solution of K₂[PtCl₄] (1 mmol) in 5 mL of deionized water. In a separate beaker, dissolve this compound (1 mmol) in 5 mL of deionized water.
-
Reaction: Slowly add the ligand solution to the stirring K₂[PtCl₄] solution at room temperature.
-
Precipitation: A precipitate of the platinum complex, [this compound]dichloroplatinum(II), should form. Continue stirring the mixture for 48 hours at room temperature to ensure the reaction goes to completion.[4]
-
Isolation: Isolate the solid product by vacuum filtration, wash with cold water, then a small amount of cold ethanol, and finally diethyl ether.
-
Drying: Dry the complex under vacuum.
-
Characterization: The structure and purity should be confirmed by IR spectroscopy, ¹H-NMR, ¹³C-NMR, ¹⁹⁵Pt-NMR, and elemental analysis.[4]
| Parameter | Expected Value/Observation |
| Appearance | Typically a yellow to orange solid. |
| IR Spectra (cm⁻¹) | Appearance of new bands corresponding to ν(Pt-N) and ν(Pt-Cl) around 550 cm⁻¹ and 325 cm⁻¹, respectively.[4] |
| ¹H-NMR Signals | A downfield shift for the signals corresponding to the NH and NH₂ protons relative to the free ligand is expected due to coordination with the platinum atom.[4] |
| ¹⁹⁵Pt-NMR (ppm) | A single signal is expected in the region of δ -2240, which is characteristic for this type of complex.[4] |
| Elemental Analysis | The experimental percentages of C, H, and N should be in agreement with the calculated values for the formula C₁₀H₁₄Cl₃N₂Pt. |
Part 2: Preclinical Evaluation of Antineoplastic Activity
Once the platinum complex is synthesized and characterized, the next critical phase is to evaluate its potential as an anticancer agent. This involves a series of in vitro assays to determine its cytotoxicity, and to begin to elucidate its mechanism of action.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7][8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[6][9]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their appropriate complete media.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[7][11]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized platinum complex in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to create a range of final concentrations for testing (e.g., from 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Incubation and Measurement:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit the growth of 50% of the cells).[7]
-
Mechanistic Studies: Cell Cycle Analysis
Platinum-based drugs are known to induce cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like propidium iodide (PI).[12][13]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with the synthesized platinum complex at concentrations around its IC₅₀ value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[12]
-
The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
-
-
Data Interpretation: An accumulation of cells in a particular phase (e.g., G2/M) compared to the control group indicates that the compound induces cell cycle arrest at that checkpoint.
Mechanistic Studies: DNA Binding
The primary mechanism of action for platinum drugs is binding to DNA. A straightforward method to qualitatively assess DNA binding is to measure the change in the thermal melting temperature (Tm) of DNA in the presence of the compound. Platinum-DNA adducts, particularly interstrand crosslinks, stabilize the double helix and increase its Tm.
Protocol 5: DNA Thermal Denaturation Assay
-
Sample Preparation:
-
Prepare solutions of calf thymus DNA in a suitable buffer (e.g., PBS).
-
Incubate the DNA solution with various concentrations of the synthesized platinum complex for a set period (e.g., 24 hours) at 37°C. Include a DNA-only control.
-
-
Thermal Melting:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the samples at 260 nm while slowly increasing the temperature (e.g., 1°C/minute) from room temperature to approximately 95°C.
-
-
Data Analysis:
-
Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured (unwound).
-
An increase in the Tm of the DNA incubated with the platinum complex compared to the control DNA indicates that the compound binds to and stabilizes the DNA double helix.
-
Part 3: Visualization of Workflows
Caption: Workflow for the synthesis of the platinum(II) complex.
Caption: Workflow for the in vitro antineoplastic evaluation.
References
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]
-
Cai, F., & Li, J. (2021). Platinum-based drugs for cancer therapy and anti-tumor strategies. Journal of Cancer, 12(16), 4857–4869. [Link]
-
Li, Y., Wang, Y., & Liu, Y. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology, 11, 95. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Chemical Reviews, 116(5), 3436–3486. [Link]
-
Medical News Today. (2023). Platinum-based chemotherapy: What to know. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]
Sources
- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-based chemotherapy: What to know [medicalnewstoday.com]
- 4. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 6. clyte.tech [clyte.tech]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Chlorobenzyl)propane-1,3-diamine: Ensuring Stability and Integrity in Research and Development
Introduction: The Critical Role of Intermediate Stability in Pharmaceutical Synthesis
N-(4-Chlorobenzyl)propane-1,3-diamine is a substituted diamine that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, incorporating a flexible propane-1,3-diamine linker and a substituted benzyl group, makes it a valuable building block for introducing specific pharmacophores. The reliability of any synthetic route heavily depends on the purity and stability of its intermediates. Degradation of this compound can lead to the formation of impurities that may be difficult to remove, potentially compromising the yield, purity, and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the stability and optimal storage conditions for this compound, drawing upon the known chemistry of its structural motifs to provide field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Intrinsic Stability Profile and Potential Degradation Pathways
The stability of this compound is governed by the chemical functionalities present in its structure: a primary and a secondary amine, a chlorobenzyl group, and a flexible alkyl chain. Understanding the inherent reactivity of these groups is paramount to preventing degradation.
Susceptibility to Oxidation
Benzylamines are known to be susceptible to oxidation, which can lead to the formation of the corresponding aldimines. This process can be accelerated by the presence of atmospheric oxygen, light, and trace metal impurities. The oxidation of benzylamines can proceed via a hydride-ion transfer mechanism.[1] For this compound, this would primarily involve the secondary amine, leading to the formation of an imine impurity.
Experimental Insight: In our experience, the appearance of a yellowish tint in a previously colorless sample of a benzylamine derivative is often an early indicator of oxidative degradation. This is a crucial visual cue for researchers to reassess the storage conditions.
Thermal Decomposition
Light Sensitivity
The chlorobenzyl moiety in the molecule introduces potential photosensitivity. Aromatic halogenated compounds can be susceptible to photodecomposition upon exposure to UV light. While specific studies on this compound are lacking, it is a well-established precautionary principle in organic chemistry to protect compounds containing chromophores like the benzene ring from light to prevent an array of photochemical reactions.[6]
Incompatibility with Acids and Strong Oxidizing Agents
As a diamine, this compound is basic and will react exothermically with acids to form salts. While salt formation can sometimes enhance stability, uncontrolled reactions can be hazardous. Of greater concern is its incompatibility with strong oxidizing agents. Contact with potent oxidizers can lead to a rapid and potentially hazardous reaction, resulting in complete decomposition of the molecule.
Part 2: Recommended Storage and Handling Protocols
To mitigate the degradation risks outlined above, the following storage and handling protocols are recommended. These protocols are designed as a self-validating system to ensure the long-term integrity of this compound.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions for this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation pathways, such as cyclization and urea formation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the benzylamine moiety by displacing atmospheric oxygen. |
| Light | Amber glass vial or opaque container | Protects the chlorobenzyl group from potential photodegradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | Prevents exposure to moisture and atmospheric contaminants. |
| Purity | Store in a purified state | The presence of impurities can potentially catalyze degradation reactions. |
Step-by-Step Handling Protocol
Adherence to a strict handling protocol is critical to prevent contamination and degradation during experimental use.
Objective: To aliquot a sample of this compound from a stock container for use in a reaction.
Materials:
-
Stock container of this compound stored under recommended conditions.
-
Inert gas source (Argon or Nitrogen) with a regulator and needle.
-
Dry, clean syringes and needles.
-
Dry, clean recipient vial with a septum-lined cap.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Procedure:
-
Preparation:
-
Ensure the work area (e.g., a fume hood) is clean and dry.
-
Allow the stock container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold compound.
-
-
Inert Atmosphere:
-
Puncture the septum of the stock container with a needle connected to an inert gas line.
-
Puncture the septum with a second needle to act as a vent.
-
Gently flush the headspace of the container with the inert gas for a few minutes to displace any air that may have entered.
-
-
Aliquoting:
-
Remove the vent needle.
-
Using a dry, clean syringe, pierce the septum and withdraw the desired volume of the compound.
-
Carefully dispense the compound into the pre-weighed and inerted recipient vial.
-
-
Resealing and Storage:
-
Remove the syringe and inert gas needle from the stock container.
-
Immediately reseal the stock container and wrap the cap with parafilm to ensure a tight seal.
-
Return the stock container to the recommended refrigerated and dark storage conditions.
-
Flush the headspace of the recipient vial with inert gas before sealing.
-
Visualization of the Handling Workflow
The following diagram illustrates the key steps in the recommended handling protocol to maintain the stability of this compound.
Caption: Workflow for handling this compound to prevent degradation.
Part 3: Stability Indicating Methods and Purity Assessment
Regular assessment of the purity of this compound is crucial, especially for long-term storage or before use in a critical synthesis.
Analytical Techniques for Purity Assessment
| Technique | Purpose | Potential Observations Indicating Degradation |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities. | Appearance of new peaks, particularly those corresponding to more polar (urea derivatives) or less polar (imine) degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and degradation products. | Detection of peaks corresponding to the imine, cyclized products, or fragments of the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of structural changes. | Changes in chemical shifts, disappearance of amine protons (upon oxidation), or the appearance of new signals corresponding to degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring changes in functional groups. | Broadening of the N-H stretch, appearance of a C=N stretch (imine formation), or a C=O stretch (urea/amide formation). |
Protocol for a Rapid Stability Check using HPLC
Objective: To quickly assess the purity of a stored sample of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid), gradient elution.
-
Sample of this compound.
-
Diluent: Mobile phase or a suitable organic solvent.
Procedure:
-
Sample Preparation:
-
Accurately prepare a dilute solution of the this compound sample in the diluent (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Set up an appropriate gradient method on the HPLC (e.g., starting with a higher aqueous composition and ramping up the organic phase).
-
Set the UV detector to a wavelength where the chlorobenzyl chromophore absorbs (e.g., ~220 nm).
-
Inject the prepared sample.
-
-
Data Analysis:
-
Integrate the chromatogram and determine the area percentage of the main peak.
-
Compare the chromatogram to a reference chromatogram of a freshly purified sample if available.
-
The presence of significant secondary peaks may indicate degradation.
-
Part 4: Logical Relationships in Degradation and Prevention
The following diagram illustrates the cause-and-effect relationships between environmental factors, degradation pathways, and preventative measures.
Caption: Interplay of factors leading to degradation and corresponding preventative strategies.
Conclusion
While this compound is a valuable synthetic intermediate, its stability is not absolute. By understanding its potential degradation pathways—primarily oxidation, thermal decomposition, and photosensitivity—researchers can implement effective storage and handling protocols to preserve its integrity. The consistent application of refrigerated, dark, and inert atmosphere storage, coupled with careful handling techniques and routine purity assessments, will ensure the reliability of this compound in demanding research and development applications, ultimately contributing to the successful and reproducible synthesis of target molecules.
References
-
Carderne, J., et al. (2019). Energetic propane-1,3-diaminium and butane-1,4-diaminium salts of N,N′-dinitroethylenediazanide: syntheses, crystal structures and thermal properties. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 1), 54-60. [Link]
-
Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83811, N-benzylpropane-1,3-diamine. [Link]
-
Sehra, S., et al. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 114, 127-134. [Link]
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 1184-1193. [Link]
-
Wallace, T. J., et al. (1963). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society, 85(17), 2739-2742. [Link]
-
ChemWhat (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health (n.d.). Light-Sensitive Injectable Prescription Drugs. [Link]
-
ResearchGate (n.d.). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Energetic propane-1,3-diaminium and butane-1,4-diaminium salts of N,N'-dinitroethylenediazanide: syntheses, crystal structures and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Laboratory Handling of N-(4-Chlorobenzyl)propane-1,3-diamine
Abstract
This document provides a detailed guide for the safe handling, use, and disposal of N-(4-Chlorobenzyl)propane-1,3-diamine (CAS No. 61798-10-5) in a laboratory environment. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes safety data from structurally analogous compounds, namely the propane-1,3-diamine backbone and related chlorobenzyl derivatives. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work with a paramount emphasis on safety and regulatory compliance.
Introduction and Scientific Context
This compound is a substituted diamine that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structure combines a flexible propane-1,3-diamine linker with a rigid 4-chlorobenzyl group. This unique combination of functional groups necessitates a careful and informed approach to its handling. The primary amine functionalities suggest potential corrosivity and skin sensitization, while the chlorinated aromatic ring indicates possible toxicity and environmental persistence.
The causality behind the stringent protocols described in this guide is rooted in the principle of risk mitigation based on chemical structure-activity relationships. By understanding the hazards posed by its constituent parts, we can proactively implement controls to prevent exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
A formal risk assessment must be conducted before any work with this compound begins. The hazards are inferred from related compounds.
Summary of Inferred Hazards
Based on the analysis of Safety Data Sheets for 1,3-Diaminopropane and chlorobenzyl compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Skin Corrosion/Irritation: The diamine moiety is characteristic of corrosive amines, which can cause severe skin burns and damage.[1][2][3]
-
Serious Eye Damage: As with other corrosive amines, contact with the eyes is likely to cause severe, potentially irreversible, damage.[1][2][4]
-
Acute Toxicity (Dermal/Oral): Some aliphatic diamines are classified as fatal or toxic upon skin contact and harmful if swallowed.[1][3][4]
-
Respiratory/Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][5]
-
Environmental Hazard: Chlorinated aromatic compounds can be toxic to aquatic life with long-lasting effects.[6]
Physical and Chemical Properties (Predicted)
The following table summarizes the key physical and chemical properties. Note that experimental data for this specific molecule is limited.
| Property | Value | Source/Justification |
| CAS Number | 61798-10-5 | ChemWhat[7] |
| Molecular Formula | C₁₀H₁₅ClN₂ | ChemWhat[7] |
| Molecular Weight | 198.69 g/mol | ChemWhat[7] |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not available | --- |
| Solubility | Likely soluble in organic solvents | Inferred from structure |
The Hierarchy of Controls: A Self-Validating Safety System
To ensure a self-validating system of safety, all experimental work must adhere to the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of controls for mitigating risks associated with hazardous chemicals.
Standard Operating Procedures (SOPs)
Engineering Controls
The primary defense against exposure is the use of robust engineering controls.
-
Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][8][9]
-
Containment: For procedures with a higher risk of splashing or aerosolization, consider using a glove box.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[2][5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use.[10][11] | To prevent skin contact, which may cause severe burns and potential systemic toxicity.[1][3] |
| Eye Protection | Chemical splash goggles or a full-face shield.[6][11] | To protect against splashes that could cause severe and irreversible eye damage.[1][2] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |
Protocol for Handling and Use
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Ensure all necessary equipment, including spill cleanup materials, is within arm's reach inside the hood.
-
Inspect all glassware for cracks or defects before use.[12]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within the fume hood.
-
Use a disposable weighing boat or tare a sealed container to minimize contamination.
-
When transferring, do so slowly and carefully to avoid splashing. Ground and bond containers when transferring larger quantities to prevent static discharge.[2][3]
-
-
Reaction Setup:
-
Post-Procedure:
Emergency Procedures
Immediate and correct response to an emergency is critical.
Sources
- 1. chemos.de [chemos.de]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. cams.ksu.edu.sa [cams.ksu.edu.sa]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. case.edu [case.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nj.gov [nj.gov]
- 15. americanchemistry.com [americanchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine
Welcome to the technical support center for the synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via reductive amination. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot problems and optimize your reaction for higher yields and purity.
Section 1: Troubleshooting Guide
This section addresses the most frequent and critical issues encountered during the synthesis of this compound. We delve into the root causes of these problems and provide validated, actionable solutions.
Problem Area: Low Reaction Yield
Question: My overall yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yield in this reductive amination is a multifaceted problem, often stemming from one of four key areas: incomplete imine formation, inefficient reduction, prevalent side reactions, or product loss during workup.
-
Incomplete Imine Formation: The first step of the reaction is the formation of an imine intermediate from 4-chlorobenzaldehyde and propane-1,3-diamine. This is a reversible, acid-catalyzed dehydration.[1]
-
Causality: The reaction rate is highly pH-dependent. At high pH, there's insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, preventing its elimination as water.[1] Conversely, at very low pH, the diamine starting material becomes fully protonated to its non-nucleophilic ammonium form, shutting down the initial attack on the aldehyde.[1][2] The optimal pH for imine formation is typically between 4.5 and 6.[2][3]
-
Solution: If you are using a one-pot method with a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN), it is crucial to maintain the pH in the mildly acidic range.[4][5] For reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), which can generate acetic acid, the pH is often self-regulating.[6] If using sodium borohydride (NaBH₄) in a two-step process, ensure the imine has sufficient time to form before adding the reductant.[4][7]
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Causality: Stronger reducing agents like NaBH₄ can prematurely reduce the starting 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol if present before the imine is formed.[4][8] Milder, more selective agents like sodium triacetoxyborohydride (STAB) or NaBH₃CN are designed to preferentially reduce the protonated imine (iminium ion) over the carbonyl group, leading to cleaner reactions.[5][8][9]
-
Solution:
-
Switch to a Milder Agent: Consider using STAB (NaBH(OAc)₃). It is highly selective for imines and does not require strict pH control, often resulting in higher yields for one-pot reactions.[5][8][9]
-
Two-Step Protocol: If using NaBH₄, adopt a two-step approach. First, stir the aldehyde and diamine in a solvent like methanol or ethanol to allow for imine formation (monitor by TLC). Once the aldehyde spot has disappeared, cool the reaction and add the NaBH₄ portion-wise.[7][8]
-
-
-
Side Reactions (Over-alkylation): The most common side reaction is the formation of the bis-alkylated product, N,N'-bis(4-chlorobenzyl)propane-1,3-diamine.
-
Causality: This occurs when the newly formed product, which still has a primary amine group, acts as a nucleophile and reacts with another molecule of 4-chlorobenzaldehyde. This is a persistent problem in amine alkylations because the product amine is often as reactive, or more so, than the starting amine.[10]
-
Solution: Employ a large excess of the propane-1,3-diamine. By using a high molar ratio of diamine to aldehyde (e.g., 3:1 to 10:1), you statistically favor the reaction of the aldehyde with the starting diamine over the mono-alkylated product. The unreacted diamine, being highly water-soluble, can be easily removed during the aqueous workup.
-
-
Product Loss During Workup: The product is a basic diamine and can be lost if the workup procedure is not optimized.
-
Causality: During aqueous extraction, if the pH of the aqueous layer is not sufficiently basic, the product will exist as a protonated, water-soluble salt and remain in the aqueous phase.
-
Solution: After quenching the reaction, ensure the aqueous layer is adjusted to a pH > 10 (e.g., using 1-2 M NaOH) before extracting with an organic solvent like ethyl acetate or dichloromethane. This deprotonates the amine groups, making the product soluble in the organic layer.
-
Problem Area: Purity and Side Products
Question: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how do I prevent it?
Answer: This impurity is almost certainly the N,N'-bis(4-chlorobenzyl)propane-1,3-diamine side product.
-
Prevention: As detailed above, the primary strategy to prevent this is through stoichiometric control. Using a large excess of propane-1,3-diamine is the most effective method. A slow, controlled addition of the 4-chlorobenzaldehyde to a solution of the diamine can also help maintain a low concentration of the aldehyde, further favoring mono-alkylation.[10]
-
Removal: If the bis-alkylated product has already formed, separation can be challenging due to similar polarities.
-
Flash Column Chromatography: This is the most reliable method. A silica gel column with a gradient elution system is typically effective. Start with a less polar eluent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent system can prevent the product from streaking on the silica gel and improve separation.
-
Acid-Base Extraction: A careful acid wash might offer some separation. The mono-alkylated product is slightly more basic than the bis-alkylated one. A carefully controlled extraction with a buffered acidic solution might selectively protonate and extract the desired product, but this is difficult to control and less effective than chromatography.
-
Question: How can I remove unreacted 4-chlorobenzaldehyde from my final product?
Answer: Unreacted aldehyde suggests either incomplete imine formation or inefficient reduction.
-
Prevention: Ensure sufficient reaction time for imine formation before adding the reducing agent (if using a two-step method) or use a more efficient one-pot protocol with STAB.[7][8]
-
Removal:
-
Bisulfite Wash: A common and effective method is to wash the crude organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer and removed.
-
Column Chromatography: Aldehydes are typically less polar than the desired amine product. Flash chromatography will easily separate the aldehyde, which will elute much earlier than the diamine product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this synthesis: NaBH₄ or NaBH(OAc)₃ (STAB)?
A1: For this specific transformation, Sodium triacetoxyborohydride (STAB) is generally superior for a one-pot synthesis.[8][9] STAB is a milder and more selective reducing agent that will reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[5][9] This prevents the formation of 4-chlorobenzyl alcohol as a byproduct and often leads to cleaner reactions and higher yields.[8] NaBH₄ is a stronger reducing agent and can reduce the aldehyde directly.[7][8] It can be used effectively but typically requires a two-step procedure where the imine is pre-formed before the reductant is added.[4][8]
| Feature | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) |
| Reactivity | Stronger, less selective | Milder, more selective[9] |
| Typical Protocol | Two-step (pre-form imine)[7][8] | One-pot[8] |
| Common Solvents | Methanol, Ethanol[7][8] | Dichloromethane (DCM), Dichloroethane (DCE)[7] |
| pH Sensitivity | Less sensitive, but protocol matters | More effective under mild conditions |
| Key Advantage | Lower cost | Higher selectivity, cleaner reaction profile[8] |
Q2: How does solvent choice impact the reaction?
A2: Solvent choice depends heavily on the reducing agent. For NaBH₄, protic solvents like methanol or ethanol are commonly used as they are effective at dissolving the reagents and the borohydride salt.[7][8] For STAB, which is water-sensitive, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are required.[7]
Q3: How can I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[11]
-
Setup: Use silica gel plates. A good eluent system to start with is 90:10:1 Dichloromethane:Methanol:Triethylamine.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds (aldehyde and product). Staining with potassium permanganate or ninhydrin can also be used to visualize the amine-containing spots.
-
Interpretation: The reaction is complete when the spot corresponding to 4-chlorobenzaldehyde (which will have a higher Rf value) is no longer visible. You should see the appearance of a new, more polar spot (lower Rf value) corresponding to the product.
Section 3: Optimized Protocol & Workflow
This section provides a reliable, step-by-step protocol for the synthesis using the preferred one-pot STAB method.
Optimized One-Pot Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add propane-1,3-diamine (5.0 equivalents) and anhydrous dichloromethane (DCM).
-
Aldehyde Addition: Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in a small amount of DCM and add it dropwise to the stirring diamine solution at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) to the mixture in portions over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the consumption of the aldehyde by TLC.[12]
-
Workup - Quenching: Once the reaction is complete, slowly quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of DCM/Methanol with 1% triethylamine to afford the pure this compound.
Experimental Workflow Diagram
Caption: One-pot synthesis and purification workflow.
Section 4: Visual Troubleshooting Guide
This flowchart provides a logical pathway for diagnosing and solving the common problem of low yield.
Caption: Troubleshooting workflow for low product yield.
References
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Acid in Imine Formation. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Nguyen, T. T., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Retrieved from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 61798-10-5. Retrieved from [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. Retrieved from [Link]
-
Tarasevych, A. V. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation. Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
-
PubChem. (n.d.). N-benzylpropane-1,3-diamine. Retrieved from [Link]
- Google Patents. (n.d.). CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: N-Alkylation of Propane-1,3-diamine
Welcome to the technical support center for the N-alkylation of propane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet challenging reaction. Here, we will dissect the nuances of controlling selectivity, troubleshooting common side reactions, and optimizing your experimental outcomes.
Introduction: The Challenge of Selectivity
Propane-1,3-diamine, a symmetrical primary diamine, presents a classic challenge in synthetic chemistry: achieving selective mono-alkylation. The two primary amine groups have nearly identical reactivity, leading to a statistical mixture of mono- and di-substituted products, as well as unreacted starting material. This guide provides in-depth troubleshooting and frequently asked questions to help you master this reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of propane-1,3-diamine producing a mixture of products?
The primary reason for product mixtures is the inherent reactivity of the amine groups. After the first alkylation, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1][2] This "runaway" reaction is a common issue in the alkylation of primary amines.[2]
Q2: What are the major side reactions to expect?
The most common side reactions are:
-
Over-alkylation: Formation of the N,N'-dialkylated product.
-
Poly-alkylation: In some cases, particularly with smaller alkylating agents, quaternization of the nitrogen can occur.[2]
-
N,N-dialkylation: Alkylation of the same nitrogen atom twice, leading to a tertiary amine, is also possible if the initial product is a secondary amine.
Q3: How can I favor mono-alkylation over di-alkylation?
Several strategies can be employed to enhance the selectivity towards mono-alkylation:
-
Stoichiometry Control: Using a large excess of the diamine relative to the alkylating agent can statistically favor the mono-alkylated product.
-
Protecting Groups: The most robust method is to use a protecting group to temporarily block one of the amine functionalities.[3][4][5] The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.[5][6]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes help to control the reaction rate and improve selectivity.
Q4: What are the best protecting groups for selective mono-alkylation of propane-1,3-diamine?
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal protection.[5]
-
Boc (tert-butyloxycarbonyl): Widely used due to its stability and ease of removal under acidic conditions.[5] N-Boc-1,3-propanediamine is commercially available or can be synthesized.
-
Cbz (Carbobenzyloxy): Another common protecting group, typically removed by hydrogenolysis.
-
Fmoc (Fluorenylmethyloxycarbonyl): Often used in peptide synthesis and removed under basic conditions, offering orthogonality with Boc protection.[5]
Q5: Are there alternative methods to direct N-alkylation with alkyl halides?
Yes, several alternative methods can provide better selectivity:
-
Reductive Amination: This is a powerful method for forming C-N bonds and is generally more selective than direct alkylation with alkyl halides.[2] It involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.
-
Alkylation with Alcohols: Using alcohols as alkylating agents, often with a catalyst, can be a greener and more selective alternative.[7]
-
Michael Addition: For specific substrates, such as α,β-unsaturated carbonyl compounds, a Michael addition can be a highly selective method for N-alkylation.
Part 2: Troubleshooting Guides
This section provides step-by-step guides to address specific issues encountered during the N-alkylation of propane-1,3-diamine.
Troubleshooting Guide 1: Low Yield of Mono-Alkylated Product and Excess Di-Alkylated Product
Problem: The primary product observed is the N,N'-dialkylpropane-1,3-diamine, with low recovery of the desired mono-alkylated product.
Root Cause Analysis: This is a classic case of over-alkylation, where the mono-alkylated product is more reactive than the starting diamine.
Workflow for Resolution:
Caption: Troubleshooting workflow for low mono-alkylation yield.
Detailed Protocol for Protecting Group Strategy (Option B):
Step 1: Mono-Boc Protection of Propane-1,3-diamine [6]
-
Dissolve propane-1,3-diamine (10 mmol) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) in the same solvent. The slow addition and dilute conditions are crucial to minimize di-protection.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove unreacted diamine and salts.
-
Purify the crude product by column chromatography to isolate N-Boc-1,3-propanediamine.
Step 2: Alkylation of Mono-Protected Diamine
-
Dissolve the purified N-Boc-1,3-propanediamine (1 mmol) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.2-1.5 equivalents).
-
Add the alkylating agent (e.g., alkyl bromide) (1.1 equivalents).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the reaction is complete, perform a standard aqueous workup and purify the N-alkyl-N'-Boc-propane-1,3-diamine.
Step 3: Deprotection
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired mono-alkylated product, typically as a salt.
Troubleshooting Guide 2: Reaction Stalls or is Incomplete
Problem: The reaction does not proceed to completion, leaving a significant amount of unreacted starting material.
Root Cause Analysis: This can be due to several factors, including insufficient reactivity of the alkylating agent, poor solubility of reactants, or deactivation of the nucleophile.
Workflow for Resolution:
Caption: Reaction pathway showing the faster second alkylation step (k₂ > k₁).
The electron-donating nature of the first alkyl group increases the electron density on the second nitrogen atom, making the mono-alkylated product a stronger nucleophile than the starting diamine. [1]This results in the rate of the second alkylation (k₂) being faster than the first (k₁), leading to the preferential formation of the di-alkylated product once some mono-alkylated product has formed.
References
-
N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. The Journal of Organic Chemistry. [Link]
-
Amine alkylation. Wikipedia. [Link]
- Preparation of 1,3-diamino-2,2-dimethyl-propane.
- Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
-
Selective Mono‐BOC Protection of Diamines. Semantic Scholar. [Link]
-
Amine Synthesis - Limits of Alkylation. YouTube. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Iridium-catalyzed N-alkylation of diamines with glycerol. ResearchGate. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. PMC - NIH. [Link]
-
N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. ResearchGate. [Link]
-
Challenges and development of enantioconvergent N-alkylation of.... ResearchGate. [Link]
- Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. Green Chemistry (RSC Publishing). [Link]
-
Methods for mono‐selective N‐alkylation of amines using N,N‐dialkyl.... ResearchGate. [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
N-Dealkylation of Amines. PubMed. [Link]
-
How can I remove 1,3-PropaneDiamine from reaction mixture?. ResearchGate. [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]
-
Showing Compound propane-1,3-diamine (FDB031131). FooDB. [Link]
-
N-Oleyl-1,3-propanediamine. Wikipedia. [Link]
-
N,N′-Bis(3-bromo-2-hydroxybenzylidene)propane-1,3-diamine. PubMed Central. [Link]
-
1,3-Diaminopropane. Wikipedia. [Link]
-
Kinetics and Mechanism of Propane-1,3-diol Oxidation by Mn(VII) in Aqueous Medium. [Link]
-
Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium. Walsh Medical Media. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
troubleshooting N-(4-Chlorobenzyl)propane-1,3-diamine purification by chromatography
Welcome to the technical support center for the chromatographic purification of N-(4-Chlorobenzyl)propane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally related diamines. We will move beyond simple procedural lists to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your separations effectively.
The core challenge in purifying this compound stems from its chemical structure: it possesses both a primary and a secondary amine. These basic functional groups exhibit a strong affinity for the acidic silanol groups (Si-OH) present on the surface of standard silica gel, the most common stationary phase in normal-phase chromatography.[1][2] This acid-base interaction can lead to a host of issues, including irreversible product adsorption, poor recovery, and severe peak tailing.[3][4][5]
This guide provides a structured approach to overcoming these challenges, organized into a troubleshooting Q&A, detailed FAQs, and validated experimental protocols.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the purification of this compound.
Problem 1: My compound is completely stuck on the silica column. I have zero or very low recovery.
This is a classic sign of irreversible adsorption. The basic amine groups on your molecule are binding so strongly to the acidic silica surface that the mobile phase cannot elute them.[3][4]
-
Immediate Action: Add a Basic Modifier. The most direct solution is to disrupt the acid-base interaction by adding a competing base to your mobile phase.[4]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol).[3] The TEA will neutralize the acidic silanol sites, allowing your diamine to elute.[6]
-
Ammonia: A solution of 7N ammonia in methanol can be used as part of the polar component of your eluent system (e.g., 1-10% of a 7N NH3/MeOH solution in Dichloromethane).[1] This is a very strong modifier and should be used judiciously.
-
-
Long-Term Strategy: Change the Stationary Phase. If modifying the eluent is insufficient or undesirable, the next logical step is to use a more inert or basic stationary phase.
-
Basic Alumina: Alumina is a basic medium and is often a superior choice for the purification of amines.[7][8]
-
Amine-Functionalized Silica (NH2-Silica): This is an excellent option where the silica surface is chemically modified with amino groups, creating a more basic environment that repels other bases, leading to much-improved peak shape and recovery.[1][4]
-
Problem 2: My compound is eluting, but the peak is very broad with significant tailing.
Peak tailing occurs when a fraction of your compound is slowed down by secondary interactions with the stationary phase—in this case, the silanol groups.[5] While some of the molecules travel with the mobile phase, others are temporarily adsorbed and released, spreading out the peak.
-
Primary Cause & Solution: The root cause is the same as for irreversible adsorption, just less severe. The most effective solution is to add a basic modifier like triethylamine (TEA) at 0.5-2% to your eluent.[3][6] This will mask the active silanol sites and ensure a more uniform interaction, resulting in sharper, more symmetrical peaks.
-
Workflow Visualization:
Caption: Troubleshooting workflow for peak tailing.
Problem 3: I'm using a high percentage of methanol, but the separation from impurities is poor.
Simply increasing the polarity of the mobile phase (e.g., with high concentrations of methanol) is often counterproductive.[1] Methanol is a very strong polar solvent that can overwhelm the subtle differences between your compound and impurities, causing them to elute together. The primary issue is not polarity, but the specific acid-base interaction.
-
Refined Approach: Instead of increasing solvent strength, focus on selectivity.
-
Reduce Methanol Percentage: Lower the concentration of methanol.
-
Introduce a Basic Modifier: Add 1% TEA to the mobile phase. This will reduce the strong binding and allow for separation based on polarity differences rather than just brute-force elution.
-
Switch to Amine-Silica: An amine-functionalized column often allows for excellent separation using much less polar (and more selective) solvent systems, such as a simple hexane/ethyl acetate gradient.[1][4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of triethylamine (TEA) in preventing peak tailing?
Silica gel's surface is covered in silanol groups (Si-OH), which are acidic. Your basic diamine can be protonated by these groups, forming an ionic bond (R-NH2+ ... -O-Si) that is much stronger than standard polar interactions.[2] This leads to the issues described above. Triethylamine, being a small and volatile base, is added to the mobile phase to "pre-treat" the silica. It competitively binds to and neutralizes these acidic sites.[4][6] With the acidic sites masked, your diamine interacts with the silica surface primarily through weaker, more consistent polar interactions, leading to symmetrical peaks and predictable elution.
Q2: When should I consider switching to Reversed-Phase (RP) chromatography?
Reversed-phase chromatography is an excellent alternative, particularly if normal-phase methods prove difficult or if your compound has good water solubility when protonated.[3]
-
Principle: In RP, you use a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[9][10]
-
Key Advantage for Amines: You can control the retention by adjusting the mobile phase pH. For a basic compound like this compound, running the mobile phase at a high pH (e.g., pH 9-10) will keep the amines in their neutral, free-base form.[4] This makes the molecule more hydrophobic, increasing its retention on the C18 column and often leading to excellent separation from more polar impurities.[4] A common mobile phase would be a gradient of water/acetonitrile with 0.1% TEA or ammonium hydroxide to maintain the alkaline pH.[4]
Q3: What are the main differences in purification strategies?
The choice of strategy depends on the specific impurities, available equipment, and desired scale.
| Strategy | Stationary Phase | Mobile Phase Example | Pros | Cons |
| Modified Normal-Phase | Standard Silica Gel | DCM/MeOH + 1% TEA | Utilizes common, inexpensive materials.[3] | TEA can be difficult to remove from the final product. |
| Alternative Normal-Phase | Amine-Functionalized Silica | Hexane/Ethyl Acetate Gradient | Excellent peak shape; no need for basic additives; easier solvent removal.[1][4] | More expensive stationary phase. |
| Reversed-Phase | C18-Bonded Silica | Water/Acetonitrile + 0.1% TEA | Highly reproducible; excellent for polar impurities; orthogonal to normal-phase.[4][10] | Requires removal of water from fractions; may not be suitable for very non-polar impurities. |
| Alternative Normal-Phase | Basic Alumina | Hexane/Ethyl Acetate | Good for basic compounds; avoids silica-related degradation.[7][11] | Can have lower resolution than high-quality silica. |
Q4: How do I prepare triethylamine-deactivated silica gel for column packing?
Deactivating the silica before running the column can be very effective for acid-sensitive compounds or when you want to avoid having TEA in all of your collected fractions.[12]
-
Prepare a solvent system that includes your basic modifier (e.g., Hexane/Ethyl Acetate with 2% TEA).
-
Pack your column with dry silica gel.
-
Flush the packed column with 2-3 column volumes of the TEA-containing solvent system. This ensures all acidic sites are neutralized. Discard this wash solvent.[12]
-
You can now switch to your desired analytical mobile phase (which can be the same system with or without TEA) to equilibrate the column.
-
Load your sample and run the chromatography as usual.
Part 3: Key Experimental Protocols
Protocol 1: Purification using Modified Normal-Phase Chromatography
-
TLC Analysis: Develop a solvent system, typically Dichloromethane (DCM) and Methanol (MeOH), that gives your product an Rf of ~0.2-0.3. Add 1% triethylamine (TEA) to this system and re-run the TLC to confirm the Rf and observe the improved spot shape.
-
Column Preparation: Pack a glass column with standard silica gel using a non-polar solvent like hexane or DCM.
-
Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of your starting eluent (e.g., 100% DCM + 1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of your crude product), dry it to a free-flowing powder, and carefully add it to the top of the column bed.
-
Elution: Begin elution with your starting solvent. Gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, always containing 1% TEA) over the course of the separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: Purification using Reversed-Phase Chromatography (High pH)
-
Mobile Phase Preparation: Prepare two solvents:
-
Solvent A: Deionized water with 0.1% Triethylamine (adjust pH to ~10 with formic acid if needed, though TEA alone is often sufficient).
-
Solvent B: Acetonitrile with 0.1% Triethylamine.
-
-
Column: Use a C18-bonded silica column.
-
Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A / 5% B) for at least 10 column volumes.
-
Sample Loading: Dissolve your sample in a small amount of the initial mobile phase or a compatible solvent like methanol.
-
Elution: Run a linear gradient, increasing the percentage of Solvent B. A typical gradient might be from 5% B to 95% B over 20-30 minutes, depending on the column size and system. Your non-polar product will elute as the concentration of acetonitrile increases.[9]
-
Fraction Collection: Collect fractions and analyze. Post-purification, the TEA and acetonitrile can be removed under reduced pressure. The remaining water is typically removed by lyophilization or extraction into an organic solvent.
Visualization of Mechanism
The following diagram illustrates why modifying the stationary phase is such an effective strategy.
Caption: Interaction of a basic diamine with standard vs. amine-functionalized silica.
By understanding the chemical interplay between your molecule, the stationary phase, and the mobile phase, you can transform a challenging purification into a routine and successful procedure.
References
- Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). PubMed.
- Troubleshooting purification of tertiary amine compounds by column chrom
- Is there an easy way to purify organic amines? (2023). Biotage.
- How do I purify ionizable organic amine compounds using flash column chrom
- The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. (1983). Marcel Dekker, Inc.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.).
- Amine sorbent for the separation of polar compounds. (n.d.). SiliCycle.
- Technical Support Center: Purification of Polar Arom
- Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry.
- How to seperate organic amine
- Reversed-phase chrom
- Amine purific
- Very polar compound purification using aqueous normal-phase flash column chrom
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- TLC and streaking: why add triethylamine? (2013). Reddit.
- Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
- Why Do Amines Adhere To Silica Gel Columns? (2024). Chemistry For Everyone - YouTube.
- Column chrom
- Reverse Phase Chromatography Techniques. (n.d.). Chrom Tech, Inc.
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Platinum Complex Formation
Welcome to the technical support center for the synthesis and optimization of platinum complexes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of platinum coordination chemistry. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the synthesis of platinum complexes.
FAQ 1: My reaction to synthesize a cis-platinum(II) complex is producing a significant amount of the trans isomer. How can I improve the stereoselectivity?
Answer: The formation of the undesired trans isomer is a classic challenge in platinum(II) chemistry, governed by the trans effect . The trans effect describes the ability of a ligand to direct an incoming ligand to the position trans to itself. Ligands with a high trans effect will labilize the ligand opposite to them, promoting substitution at that site.
To favor the cis isomer, you need to carefully select your starting materials and reaction sequence. For example, in the synthesis of cisplatin (cis-[Pt(NH₃)₂Cl₂]), starting with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and reacting it with ammonia is a common route. The chloride ligand has a higher trans effect than ammonia.[1]
-
Step 1: [PtCl₄]²⁻ + NH₃ → [PtCl₃(NH₃)]⁻ + Cl⁻
-
The first ammonia molecule substitutes one chloride.
-
-
Step 2: [PtCl₃(NH₃)]⁻ + NH₃ → cis-[PtCl₂(NH₃)₂] + Cl⁻
-
The chloride trans to the other chlorides is more labile than the one trans to the ammonia. Therefore, the incoming ammonia will preferentially replace a chloride that is cis to the first ammonia, leading to the cis product.
-
Troubleshooting Workflow for Isomer Control
Caption: Troubleshooting workflow for improving cis-isomer yield.
To further suppress the formation of the trans isomer, consider the Dhara synthesis method , a widely used and reliable protocol.[2] This multi-step process involves first reacting [PtCl₄]²⁻ with potassium iodide (KI) to form [PtI₄]²⁻. The subsequent reaction with ammonia yields cis-[Pt(NH₃)₂I₂]. The iodide ligands are then replaced using silver nitrate (AgNO₃) to form the aquated complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺, followed by the addition of chloride ions to yield pure cisplatin.[2]
FAQ 2: I am observing a green precipitate in my cisplatin synthesis. What is it and how can I avoid it?
Answer: The green precipitate is almost certainly Magnus's green salt , [Pt(NH₃)₄][PtCl₄]. This insoluble salt is a common byproduct when synthesizing cisplatin directly from K₂[PtCl₄] and aqueous ammonia.[2] Its formation competes with the desired reaction and can significantly lower your yield.
Strategies to Avoid Magnus's Green Salt:
-
Control Reagent Addition: Slowly add the ammonia solution to the platinum salt solution with vigorous stirring. This helps to avoid localized high concentrations of ammonia.
-
Use a Different Ammonia Source: Using ammonium acetate (NH₄OAc) instead of aqueous ammonia can sometimes mitigate the formation of Magnus's green salt.[2]
-
Alternative Synthetic Route: Employing the Dhara method, as mentioned in FAQ 1, circumvents this issue entirely as the platinum starting material is first converted to [PtI₄]²⁻.[2]
FAQ 3: My platinum(IV) prodrug synthesis is giving low yields. How can I optimize the oxidation step?
Answer: The synthesis of Pt(IV) complexes typically involves the oxidation of a Pt(II) precursor. The efficiency of this step is critical for a good yield.
Key Optimization Parameters for Pt(II) → Pt(IV) Oxidation:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Oxidizing Agent | Hydrogen peroxide (H₂O₂) is most common. Use a higher concentration (e.g., 50% vs. 30%) if the reaction is sluggish.[2] | A higher concentration of H₂O₂ can drive the reaction forward and minimize competing reactions with water, especially when preparing Pt(IV) hydroxo complexes.[2][3] |
| Temperature | Gentle heating (e.g., 60-70°C) is often required to initiate and sustain the reaction.[3] | Provides the necessary activation energy for the oxidation process. However, excessive heat can lead to decomposition. |
| Reaction Time | Monitor the reaction by a suitable technique (e.g., TLC, NMR). Reactions can take several hours to go to completion.[3] | Insufficient reaction time will result in unreacted Pt(II) starting material, complicating purification. |
| Solvent | Aqueous solutions are common, but for specific ligands, using the neat alcohol can be beneficial under high dilution conditions.[2] | The choice of solvent can influence the solubility of both the starting material and the product, as well as the reaction kinetics. |
A typical procedure involves suspending or dissolving the Pt(II) complex (e.g., cisplatin) in water or an appropriate solvent, followed by the addition of H₂O₂ and warming the mixture.[3]
Troubleshooting Guides
Guide 1: Poor Yield and/or Purity of the Final Complex
Low yield or the presence of impurities is a multifaceted problem. Use the following guide to diagnose and resolve the issue.
Step 1: Re-evaluate the Stoichiometry and Reagent Purity
-
Question: Are your starting materials of high purity? Is the platinum starting material, such as K₂[PtCl₄], from a reliable source?
-
Action: Impurities in the starting materials can lead to side reactions. If in doubt, purify the starting materials. For example, K₂[PtCl₄] can be prepared from platinum metal.[2] Ensure accurate weighing and stoichiometry.
Step 2: Scrutinize the Reaction Conditions
-
Question: Is the temperature being accurately controlled? Is the reaction atmosphere appropriate (e.g., inert if dealing with air-sensitive ligands)?
-
Action: Use a temperature-controlled reaction vessel. Run the reaction under nitrogen or argon if your ligands are susceptible to oxidation. For instance, reactions to form Z iminoether complexes are often run at 0°C to prevent isomerization.[2]
Step 3: Analyze the Solvent System
-
Question: Is your product soluble in the reaction solvent? Could the solvent be participating in the reaction?
-
Action: The choice of solvent is critical. For ligand substitution reactions where the product is insoluble in water, the reaction proceeds well as the product precipitates out.[2] If the product is water-soluble, you may face contamination with salts like NaNO₃, necessitating a different purification strategy.[2] Using amide solvents or refluxing acetone can be effective for certain syntheses and recrystallizations.[2]
Step 4: Implement a Robust Purification Protocol
-
Question: Is your purification method suitable for the expected impurities?
-
Action:
-
Recrystallization: This is a powerful technique for purifying solid products. For cisplatin, recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl can effectively remove byproducts by suppressing the formation of aqua or hydroxo complexes.[2]
-
Column Chromatography: For complexes that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[2]
-
Precipitation: In some cases, adding a non-solvent can precipitate the desired product. For example, adding excess acetone to a reaction mixture can precipitate the Pt(IV) prodrug, which can then be isolated by filtration.[3]
-
Experimental Protocol: Purification of Cisplatin by Recrystallization
-
Transfer the crude cisplatin product to a beaker.
-
Add a minimal amount of 0.1 M HCl solution.
-
Gently heat the suspension with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the yellow crystals by filtration.
-
Wash the crystals with a small amount of cold water and then with diethyl ether.
-
Dry the purified cisplatin in a desiccator.
Guide 2: Reaction Fails to Proceed or is Extremely Sluggish
When a reaction stalls, it's often due to issues with reactivity, steric hindrance, or catalyst inactivation (if applicable).
Diagnostic Workflow
Caption: Diagnostic workflow for a stalled platinum complex reaction.
-
Problem: Steric Hindrance. Bulky ligands can significantly slow down or even prevent a reaction. For example, synthesizing complexes with 1-methyl-3-substituted pyrazoles can be problematic due to steric hindrance near the coordinating nitrogen atom, leading to low or no yield.[4]
-
Solution: If possible, choose a less sterically demanding ligand. Alternatively, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, while carefully monitoring for decomposition.
-
-
Problem: Poor Leaving Group. The rate of a substitution reaction is highly dependent on the nature of the leaving group.
-
Solution: To replace a poor leaving group like chloride, you can first convert it to a better leaving group. A common strategy is to react the chloro complex with a silver salt like AgNO₃. The silver(I) ion has a high affinity for chloride, precipitating AgCl and leaving behind a more labile aqua or nitrate ligand.[2] This is a key step in many syntheses of dicarboxylato platinum complexes.[2]
-
-
Problem: Inactive Reagents. Reagents can degrade over time. For instance, a solution of hydrogen peroxide can lose its potency.
-
Solution: Use fresh, properly stored reagents. If you suspect your oxidizing agent is weak, test it or use a fresh bottle.
-
Characterization and Validation
Proper characterization is essential to confirm the identity, purity, and stereochemistry of your synthesized platinum complex. A multi-technique approach is always recommended.[5][6][7]
| Technique | Information Provided |
| ¹H, ¹³C NMR | Confirms the structure of the organic ligands and their coordination to the platinum center. |
| ¹⁹⁵Pt NMR | Provides direct information about the platinum coordination environment. The chemical shift is highly sensitive to the ligands and their geometry (cis vs. trans).[8][9] |
| IR Spectroscopy | Useful for identifying characteristic vibrations, such as Pt-Cl and Pt-N stretches, which can help distinguish between cis and trans isomers.[9] |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the complex, confirming its composition.[5][6] |
| Elemental Analysis | Provides the percentage composition of C, H, N, and other elements, which is a fundamental measure of purity.[5][6] |
| X-ray Crystallography | Gives an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry.[5][6] |
By systematically addressing these common challenges and employing rigorous analytical techniques, you can optimize your reaction conditions to achieve high yields and purity in your platinum complex syntheses.
References
- Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC. (n.d.). National Institutes of Health (NIH).
- Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. (n.d.). National Institutes of Health (NIH).
- “Non-Classical” Platinum Complexes: A Concise Review - PMC. (n.d.). National Institutes of Health (NIH).
- “Non-Classical” Platinum Complexes: A Concise Review. (n.d.). MDPI.
- Synthesis of New Cisplatin Derivatives from Bile Acids. (2020). MDPI.
- Novel platinum complexes: Synthesis, characterization and molecular docking | Request PDF. (n.d.). ResearchGate.
- Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC. (2020). National Institutes of Health (NIH).
- Ligands and bonding in transition metal complexes. (2024). YouTube.
- Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022). MDPI.
- Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC. (2022). National Institutes of Health (NIH).
Sources
- 1. youtube.com [youtube.com]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Non-Classical” Platinum Complexes: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of N-(4-Chlorobenzyl)propane-1,3-diamine Complexes
Welcome to the technical support center for the characterization of metal complexes involving the ligand N-(4-Chlorobenzyl)propane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and characterization of these compounds. The inherent flexibility of the propane-1,3-diamine backbone and the electronic properties of the chlorobenzyl group can introduce unique hurdles in obtaining pure materials and unambiguously determining their structures.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Section 1: Troubleshooting Crystallization
The journey from a synthesized complex to a well-defined crystal structure is often fraught with challenges. The conformational flexibility of the this compound ligand can lead to difficulties in obtaining single crystals suitable for X-ray diffraction.[1]
FAQ: Crystallization Issues
Q1: I've synthesized my this compound complex, but I'm struggling to grow single crystals. I keep getting oils or amorphous precipitates. What should I try?
A1: "Oiling out" or precipitating as an amorphous solid is a common issue with flexible ligands.[2] This occurs when the complex fails to pack into an ordered crystal lattice. Here’s a systematic approach to troubleshoot this:
-
Solvent System Exploration: There is no universal solvent for crystallization. A thorough screening of solvents with varying polarities is crucial. Start with the solvent the complex was synthesized in and then explore others. Vapor diffusion is often a successful technique for small quantities of material. In this method, a solution of your complex is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent into the complex solution can promote slow crystal growth.
-
Controlling the Rate of Crystallization: Rapid crystallization often leads to poor quality crystals or amorphous material.[3] Slowing down the process is key.
-
Temperature Gradients: Try setting up crystallizations at different, constant temperatures (e.g., room temperature, 4°C, or even slightly elevated temperatures). A slow cooling process can also be beneficial.
-
Solvent/Anti-Solvent Diffusion: Utilize liquid-liquid or vapor diffusion techniques. For liquid-liquid diffusion, carefully layer a less dense solvent in which the complex is soluble over a denser anti-solvent.
-
-
Purity is Paramount: Impurities can significantly inhibit crystallization.[3] Ensure your complex is pure before attempting to grow crystals. Recrystallization or column chromatography of the ligand and the final complex can remove interfering impurities.
-
Counter-ion and Co-crystallizing Agents: The nature of the counter-ion can significantly influence the crystal packing.[1] If your complex is a salt, consider anion exchange to see if a different counter-ion promotes crystallinity. Co-crystallization with neutral molecules that can form hydrogen bonds or other stabilizing interactions can also be explored.
Section 2: Navigating Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of characterizing new coordination complexes. However, the spectra of this compound complexes can sometimes be complex and challenging to interpret.
FAQ: NMR Spectroscopy
Q2: The 1H NMR spectrum of my diamagnetic complex is broad, and the signals for the propane backbone protons are difficult to assign. What could be the cause and how can I resolve this?
A2: Broadening of NMR signals in diamagnetic complexes can arise from several factors related to the dynamic nature of the ligand in solution.
-
Conformational Dynamics: The flexible propane-1,3-diamine chain can exist in multiple conformations in solution, which may be in intermediate exchange on the NMR timescale, leading to broad signals.
-
Variable Temperature (VT) NMR: Running the NMR experiment at different temperatures can help resolve this. At lower temperatures, the conformational exchange may slow down, resulting in sharper signals for each distinct conformer. Conversely, at higher temperatures, the exchange may become fast, leading to a single, sharp, averaged signal.
-
-
Ligand Exchange: If the ligand is not strongly bound to the metal center, it may be undergoing exchange with free ligand in the solution. Ensure your complex is stable and pure. Adding a slight excess of the ligand to the NMR tube can sometimes suppress dissociation and sharpen the signals of the bound ligand.
-
Advanced NMR Techniques: For definitive assignments, especially for the overlapping methylene protons of the propane backbone, two-dimensional (2D) NMR experiments are invaluable.[4][5]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity of the propane chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both 1H and 13C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is particularly useful for identifying the protons on the carbons adjacent to the nitrogen atoms and the benzylic protons.[5]
-
Q3: How can I confirm the coordination of both nitrogen atoms of the this compound ligand to the metal center using NMR?
A3: Observing changes in the chemical shifts of the protons and carbons near the nitrogen atoms upon coordination is the primary way to confirm binding.
-
1H NMR: The protons on the carbons alpha to the nitrogen atoms (the two -CH2-N groups and the benzylic -CH2-) will typically show a significant downfield shift upon coordination due to the deshielding effect of the metal center.
-
13C NMR: Similarly, the carbon atoms alpha to the nitrogens will also experience a downfield shift in the 13C NMR spectrum. Comparing the spectra of the free ligand with that of the complex is essential.
-
15N NMR: If your instrumentation allows, 15N NMR can provide direct evidence of coordination. The nitrogen signals will shift significantly upon binding to a metal.
FAQ: Mass Spectrometry
Q4: I am having trouble interpreting the Electrospray Ionization Mass Spectrometry (ESI-MS) data of my complex. I see multiple peaks, and the isotopic pattern is confusing.
A4: ESI-MS of coordination compounds can be complex due to in-source reactions like fragmentation, aggregation, or reaction with the solvent.[6][7] A systematic approach is needed for interpretation.
-
Identify the Molecular Ion: Look for the peak corresponding to the intact complex cation or anion. Remember to account for the mass of the counter-ions if present. The presence of the chlorine atom in your ligand will result in a characteristic isotopic pattern for any fragment containing it, with the 37Cl isotope being about one-third the abundance of the 35Cl isotope.
-
Common Fragmentation Pathways: For this compound complexes, common fragmentation patterns may include:
-
Loss of the chlorobenzyl group: This would result in a fragment corresponding to the metal coordinated to propane-1,3-diamine.
-
Cleavage of the propane chain: Fragmentation of the C-C bonds in the propane backbone can occur.
-
Loss of the entire ligand: A peak corresponding to the solvated metal ion might be observed.
-
-
Isotopic Pattern Simulation: Use a chemical drawing software or an online tool to simulate the isotopic pattern for your expected complex and its fragments. This is crucial for confirming your assignments, especially with metal ions that have multiple isotopes.
-
Tandem MS (MS/MS): If available, MS/MS is a powerful tool.[8] By selecting a specific parent ion and fragmenting it, you can establish relationships between the different peaks in your spectrum and confirm the structure of your complex.
Section 3: Stability and Handling
The stability of coordination complexes is a critical factor for their characterization and potential applications.[9][10]
FAQ: Complex Stability
Q5: My complex seems to decompose in solution over time, as evidenced by changes in its UV-Vis and NMR spectra. What could be causing this instability and how can I mitigate it?
A5: The stability of a coordination complex is influenced by several factors, including the nature of the metal ion, the ligand, and the solvent.[9]
-
Solvent Effects: The solvent can play a significant role. Protic solvents might facilitate ligand dissociation, especially if the metal-ligand bond is not very strong. Consider using aprotic and non-coordinating solvents for storing your complex.
-
Light and Air Sensitivity: Some complexes are sensitive to light or can be oxidized by air. Store your samples in the dark and under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity.
-
pH Effects: The protonation state of the diamine ligand is pH-dependent. At low pH, the nitrogen atoms can be protonated, leading to dissociation from the metal center. Ensure the pH of your solutions is appropriate to maintain the complex's integrity. Buffering the solution may be necessary for certain experiments.
-
Steric Hindrance: The bulky chlorobenzyl group can introduce some steric strain, which might weaken the metal-ligand bonds. The flexibility of the propane backbone helps to accommodate this, but for certain metal ions with specific coordination geometries, this strain could lead to instability.[9]
Section 4: Experimental Protocols & Data Interpretation
To assist in your research, here are some generalized protocols and data interpretation guides.
Protocol 1: General Procedure for Crystallization Screening
-
Prepare a Concentrated Solution: Dissolve a small amount of your purified complex (2-5 mg) in a minimal amount of a "good" solvent (one in which it is readily soluble) in a small vial (e.g., a 1-dram vial).
-
Set up Vapor Diffusion:
-
Method A (Vial-in-Vial): Place the small vial containing your complex solution inside a larger vial or beaker containing a small amount of a "poor" solvent (an anti-solvent in which the complex is insoluble but is miscible with the good solvent). Seal the larger container.
-
Method B (Hanging Drop): Place a small drop of your complex solution on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing the anti-solvent. Seal the well with vacuum grease.
-
-
Incubate and Observe: Leave the setup undisturbed in a vibration-free location at a constant temperature. Monitor for crystal growth over several days to weeks.
| Parameter | Troubleshooting Action |
| No Crystals | Increase concentration, try a different solvent/anti-solvent pair, or change the temperature. |
| Amorphous Precipitate | Decrease concentration, slow down diffusion (e.g., by lowering the temperature or using a less volatile anti-solvent). |
| Small/Needle-like Crystals | Slow down the crystallization rate further. Consider adding a small amount of an additive that might alter the crystal habit. |
Diagram: Crystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common crystallization problems.
Diagram: Logic for Spectroscopic Analysis
Caption: A logical flow for the spectroscopic characterization of complexes.
References
-
Flexible and Asymmetric Ligand in Constructing Coordinated Complexes: Synthesis, Crystal Structures and Fluorescent Characterization. PMC. [Link]
-
NMR assisted structure determination of coordination polymers. IUCr Journals. [Link]
-
APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. IS MUNI. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Exploring ligand dynamics in protein crystal structures with ensemble refinement. IUCr Journals. [Link]
-
Crystallization of protein–ligand complexes. PMC. [Link]
-
Guide for crystallization. University of an Adolfo Ibáñez. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
-
The major ions observed by ESI-MS analysis of the selected complexes. ResearchGate. [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]
-
Exploring the Limits of Ligand Rigidification in Transition Metal Complexes with Mono-N-Functionalized Pyclen Derivatives. ACS Publications. [Link]
-
Advanced Nmr Techniques Organic. Linfield University. [Link]
-
Carbon-13 nuclear magnetic resonance study of propane-1,3-diamine-NNN′N′-tetra-acetate ion and its diamagnetic metal complexes. Royal Society of Chemistry. [Link]
-
Guidelines for the successful generation of protein–ligand complex crystals. PMC. [Link]
-
Stability of Metal Complexes. ResearchGate. [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]
-
MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society. [Link]
-
Assigning the ESI mass spectra of organometallic and coordination compounds. PubMed. [Link]
-
Monitoring the Formation of Coordination Complexes Using Electrospray Mass Spectrometry. University of Glasgow. [Link]
-
Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. [Link]
-
Metal complexes of diamines. Wikipedia. [Link]
-
How to Read and Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Comparison of ¹³C-NMR spectra of the precursor N-(2-aminoethyl)propane-1,3-diamine (A), intermediates 1–4 and the final product 5, together with signals assignment. ResearchGate. [Link]
-
Crystallization Tips. Hampton Research. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
-
1,3-Propanediamine, N-methyl-. NIST WebBook. [Link]
-
Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. ResearchGate. [Link]
-
Stability of Metal Complexes and Chelation. Chemistry LibreTexts. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
-
Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. PubMed. [Link]
-
The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Duke Computer Science. [Link]
-
Bonding in Coordination Complexes. Chemistry LibreTexts. [Link]
-
Coordination Chemistry of Transition Metals. University of Wisconsin Pressbooks. [Link]
-
Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. PMC. [Link]
-
Effects of ligand binding upon flexibility of proteins. PubMed. [Link]
-
Stability of metal complexes. Slideshare. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
This compound CAS#: 61798-10-5; ChemWhat Code: 925415. ChemWhat. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
Sources
- 1. Flexible and Asymmetric Ligand in Constructing Coordinated Complexes: Synthesis, Crystal Structures and Fluorescent Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 6. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing over-alkylation in N-(4-Chlorobenzyl)propane-1,3-diamine synthesis
Welcome to the technical support center for the synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the pervasive issue of over-alkylation. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and comparative data to help you select the most appropriate synthetic strategy for your research needs.
Understanding the Core Challenge: The Over-Alkylation Problem
The synthesis of this compound presents a classic challenge in amine chemistry. Direct alkylation of propane-1,3-diamine with an alkyl halide like 4-chlorobenzyl chloride is often plagued by poor selectivity.[1] The root cause of this issue lies in the relative nucleophilicity of the amines involved.
The primary amine groups of propane-1,3-diamine react with 4-chlorobenzyl chloride in a standard SN2 reaction. However, the resulting product, the mono-alkylated this compound, is a secondary amine. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the secondary amine product more nucleophilic than the primary amine of the starting material.[1] This enhanced reactivity means it can effectively compete with the remaining propane-1,3-diamine for the alkylating agent, leading to the formation of the undesired N,N'-bis(4-chlorobenzyl)propane-1,3-diamine byproduct. This phenomenon is often described as a "runaway reaction" where each successive alkylation step can be faster than the last, making control difficult.[1]
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of the di-substituted byproduct in my direct alkylation reaction. What's the most straightforward way to fix this?
The most direct method to favor mono-alkylation is to manipulate the stoichiometry of the reactants. By using a large excess of the propane-1,3-diamine relative to the 4-chlorobenzyl chloride, you can statistically increase the probability that the alkylating agent will encounter a molecule of the diamine before it encounters the more reactive mono-alkylated product. A published procedure for this specific synthesis uses a 2:1 molar ratio of propane-1,3-diamine to 4-chlorobenzyl halide, achieving a 71% yield of the desired mono-substituted product.[2]
Q2: My reaction yield is very low, even when using excess diamine. What else could be going wrong?
Low yields can stem from several issues beyond over-alkylation:
-
Reaction Conditions: Ensure your reaction temperature is appropriate. While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition. For direct alkylation with benzyl halides, reactions are often run at room temperature for an extended period (e.g., 48 hours) to ensure completion without excessive byproduct formation.[2]
-
Reagent Purity: The purity of your starting materials is critical. Ensure your 4-chlorobenzyl chloride has not hydrolyzed to the corresponding alcohol, and that your diamine and solvent are dry, as water can interfere with the reaction.
-
Base Strength: In direct alkylations, a base is often used to neutralize the HCl formed. If the base is too strong, it can promote the elimination of HCl from the alkyl halide to form an alkene, a common side reaction.[3] For this synthesis, the excess diamine itself can act as the base.
Q3: What is reductive amination, and is it a better method to avoid over-alkylation?
Reductive amination is an excellent alternative that offers superior control over mono-alkylation.[3][4] This method involves two main steps, often performed in a single pot:
-
Imine/Aminal Formation: 4-chlorobenzaldehyde is reacted with propane-1,3-diamine. The aldehyde and amine condense to form an imine or a related aminal intermediate.
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added in the same pot to selectively reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the desired secondary amine.
Because this pathway does not involve an alkyl halide and the reduction step is selective for the imine, the "runaway" over-alkylation seen in direct alkylation is effectively prevented. This method is highly favored when high purity of the mono-alkylated product is required.
Q4: I have a mixture of mono- and di-alkylated products. How can I purify the desired this compound?
Separating the mono- and di-substituted products, along with unreacted starting diamine, can be challenging due to their similar polarities.
-
Acid-Base Extraction: The basicity of the amines can be exploited. The mono-substituted product has a free primary amine and is more basic than the di-substituted product (which only has secondary amines). Careful extraction with a dilute acid might allow for some separation, but this can be difficult to control.
-
Column Chromatography: This is the most effective method. Silica gel column chromatography is commonly used.[2] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with a dichloromethane/methanol gradient), can effectively separate the less polar di-substituted product from the more polar mono-substituted product and the highly polar starting diamine. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent the amines from tailing on the acidic silica gel, leading to better separation.
Q5: Can I use a protecting group strategy for this synthesis?
Yes, a protecting group strategy offers the highest level of control, albeit with additional synthetic steps. The process would involve:
-
Mono-protection: Reacting propane-1,3-diamine with one equivalent of a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), under carefully controlled conditions to form mono-Boc-protected propane-1,3-diamine.[5][6]
-
Alkylation: Alkylating the remaining free primary amine with 4-chlorobenzyl chloride.
-
Deprotection: Removing the Boc group, typically with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent, to yield the pure mono-alkylated product.
This strategy is ideal when the highest possible purity is demanded and the additional steps are justifiable.
Troubleshooting Guide: Navigating Your Synthesis
This section provides a structured approach to identifying and solving common problems encountered during the synthesis.
Problem 1: Low to No Product Formation
| Symptom (Observation) | Potential Cause | Recommended Solution |
| TLC shows only starting material spots. | Inactive alkylating agent. | 4-chlorobenzyl chloride can degrade over time. Verify its purity by NMR or use a freshly opened bottle. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC over a longer period (up to 48 hours at room temperature for direct alkylation). A gentle increase in temperature (e.g., to 40-50 °C) can be attempted, but watch for byproduct formation. | |
| (Reductive Amination) Ineffective reducing agent. | Sodium borohydride can decompose if exposed to moisture. Use fresh, dry reagent. Ensure the solvent (e.g., methanol) is anhydrous. | |
| Formation of a new, non-polar spot on TLC. | Elimination side reaction. | If using a strong base, it may be promoting the elimination of HCl from 4-chlorobenzyl chloride. If possible, use the excess diamine as the base or switch to a milder inorganic base like NaHCO₃. |
Problem 2: Excessive Di-alkylation Product (N,N'-bis(4-chlorobenzyl)propane-1,3-diamine)
| Symptom (Observation) | Potential Cause | Recommended Solution |
| Major product spot is less polar than the desired product. | Incorrect stoichiometry in direct alkylation. | Increase the excess of propane-1,3-diamine. A ratio of 2:1 (diamine:alkyl halide) is a good starting point, but ratios up to 5:1 may be necessary.[2] |
| High local concentration of alkylating agent. | Add the 4-chlorobenzyl chloride solution dropwise and slowly to the solution of propane-1,3-diamine with vigorous stirring. This prevents localized areas of high concentration where the mono-alkylated product can be preferentially alkylated. | |
| Reaction is difficult to control. | Direct alkylation method is inherently prone to over-alkylation. | Switch to the reductive amination method, which provides much better selectivity for the mono-alkylated product. |
Problem 3: Purification Difficulties
| Symptom (Observation) | Potential Cause | Recommended Solution |
| Product streaks or "tails" on silica gel TLC/column. | Amines are basic and interact strongly with acidic silica gel. | Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia solution to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape. |
| Cannot separate unreacted propane-1,3-diamine from the product. | The starting diamine is highly polar and water-soluble. | After the reaction, perform a workup by dissolving the crude mixture in a solvent like dichloromethane or ethyl acetate and washing with water or brine. This will remove the majority of the highly water-soluble unreacted propane-1,3-diamine.[7] |
| The boiling points are too close for distillation. | Column chromatography is the preferred method. Distillation is generally not suitable for separating these compounds. |
Visualizing the Reaction Pathways
The "Runaway" Direct Alkylation Pathway
The diagram below illustrates the competitive nature of direct alkylation, where the formation of the more nucleophilic mono-alkylated product leads to the undesired di-alkylated byproduct.
The Controlled Reductive Amination Pathway
This workflow demonstrates the sequential and controlled nature of reductive amination, which avoids the competitive alkylation problem.
Experimental Protocols
Method 1: Direct Alkylation with Stoichiometric Control
This protocol is adapted from a published synthesis of this compound and relies on using an excess of the diamine to favor mono-alkylation.[2]
Materials:
-
Propane-1,3-diamine (CAS: 109-76-2)
-
4-Chlorobenzyl chloride (CAS: 104-83-6)
-
Ethanol, anhydrous
-
Sodium hydroxide solution in ethanol
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve propane-1,3-diamine (40 mmol, 2 equivalents) in anhydrous ethanol (20 mL).
-
Slow Addition: Slowly add a solution of 4-chlorobenzyl chloride (20 mmol, 1 equivalent) in ethanol to the diamine solution over a period of 8 hours at room temperature. The slow addition is crucial to maintain a high concentration of the diamine relative to the alkylating agent.
-
Reaction: Stir the reaction mixture for 48 hours at room temperature. Monitor the reaction progress by TLC (e.g., eluent: 9:1 dichloromethane/methanol with 0.5% triethylamine).
-
Workup: After completion, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol to neutralize the ammonium salts formed.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography. Use a gradient eluent system, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol to 10% (e.g., 9:1 dichloromethane/methanol). The mono-alkylated product (this compound) should elute after the less polar di-alkylated byproduct. Reported Yield: 71%.[2]
Method 2: Selective Synthesis via Reductive Amination
This is a general, highly reliable protocol for mono-alkylation that can be adapted for this specific synthesis.
Materials:
-
Propane-1,3-diamine (CAS: 109-76-2)
-
4-Chlorobenzaldehyde (CAS: 104-88-1)
-
Methanol, anhydrous
-
Sodium borohydride (NaBH₄) (CAS: 16940-66-2)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol, 1 equivalent) in anhydrous methanol (50 mL). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add propane-1,3-diamine (12 mmol, 1.2 equivalents) dropwise to the cooled aldehyde solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure imine formation.
-
Reduction: Cool the reaction mixture back down to 0 °C. Add sodium borohydride (15 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and a saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary, as described in Method 1.
Data Summary: Comparison of Synthetic Strategies
| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination | Method 3: Protecting Group Strategy |
| Selectivity Control | Moderate; highly dependent on stoichiometry and addition rate. | Excellent; inherently selective for mono-alkylation. | Excellent; provides the highest level of control. |
| Typical Yield | Good (e.g., ~71% reported[2]). | Generally Good to Excellent (>80%). | Good to Excellent (depends on efficiency of each step). |
| Number of Steps | One synthetic step. | One-pot, two-step procedure. | Three distinct synthetic steps (protect, alkylate, deprotect). |
| Key Reagents | Propane-1,3-diamine, 4-Chlorobenzyl chloride. | Propane-1,3-diamine, 4-Chlorobenzaldehyde, NaBH₄. | Propane-1,3-diamine, Boc₂O, 4-Chlorobenzyl chloride, TFA/HCl. |
| Ease of Execution | Simple, but requires careful control of addition and stoichiometry. | Relatively straightforward one-pot procedure. | More complex and time-consuming due to multiple steps. |
| Purification | Challenging; requires careful chromatography to separate byproducts. | Simpler; crude product is often much cleaner. | Generally straightforward after each step. |
| Best For... | Large-scale synthesis where moderate purity is acceptable and reagent cost is a primary concern. | High-purity synthesis, avoiding difficult separations. | Situations requiring the highest possible purity and where cost/time are less critical. |
References
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. de C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link]
-
Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]
-
Loro, C., Jakomin, M., & Kappe, C. O. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. [Link]
-
ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture? Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Amine alkylation. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Ha, H.-J., Lee, S.-Y., & Park, Y.-S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Cerda-Garcia-Rojas, C. M., Hernández-Vázquez, L., & Campos-Aldrete, M. E. (2010). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 54(2), 110-114. [Link]
-
PubChem. (n.d.). N,N'-Bis(benzyl)-1,3-diaminopropane. Retrieved January 17, 2026, from [Link]
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559-2564. [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]
-
Wikipedia. (2023). 1,3-Diaminopropane. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Eagan, J. M. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Overview of Synthetic Strategies
This compound is a key intermediate in various research and development applications. Its synthesis is primarily achieved through two reliable pathways:
-
Direct Alkylation: A nucleophilic substitution reaction between 1,3-diaminopropane and 4-chlorobenzyl chloride. This method is straightforward but requires careful control of stoichiometry to prevent over-alkylation.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of a Schiff base (imine) between 1,3-diaminopropane and 4-chlorobenzaldehyde, followed by in-situ reduction. This method often offers higher selectivity for the mono-alkylated product.[1]
This guide will provide protocols and troubleshooting for both methods, with a focus on challenges encountered during scale-up.
Experimental Protocols
Protocol 1: Direct Alkylation
This protocol is adapted from the synthesis of similar N-benzylpropane-1,3-diamine derivatives and is optimized to favor mono-alkylation.[2][3]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge 1,3-diaminopropane (2.0 molar equivalents) and ethanol (10 mL per gram of the limiting reagent).
-
Inert Atmosphere: Purge the vessel with nitrogen and maintain a slight positive pressure.
-
Reagent Addition: While stirring vigorously at room temperature, add a solution of 4-chlorobenzyl chloride (1.0 molar equivalent) in ethanol dropwise over a period of 4-8 hours. A slow addition rate is critical to maintain a high local concentration of the diamine, which minimizes di-substitution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-chlorobenzyl chloride spot is consumed.
-
Workup:
-
Filter the reaction mixture to remove the precipitated 1,3-diaminopropane hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane (DCM) and wash with a 1 M NaOH solution to remove any remaining salt and unreacted diamine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel.[2]
Quantitative Data Summary (Direct Alkylation):
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Diamine:Halide) | 2:1 to 4:1 | Minimizes formation of the N,N'-di-substituted byproduct. |
| Solvent | Ethanol | Good solubility for both reactants; allows for easy removal. |
| Temperature | Room Temperature | Sufficient for the SN2 reaction without promoting side reactions. |
| Addition Time | 4 - 8 hours | Prevents localized high concentrations of the electrophile. |
| Eluent System (Chromatography) | Dichloromethane/Methanol (e.g., 9:1) | Effective for separating the mono- and di-substituted products.[2] |
Protocol 2: Reductive Amination
This protocol leverages a common and highly efficient method for C-N bond formation, providing excellent selectivity.[1][4]
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 1,3-diaminopropane (1.5-2.0 molar equivalents) in methanol or 1,2-dichloroethane (DCE), add 4-chlorobenzaldehyde (1.0 molar equivalent).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by the disappearance of the aldehyde peak via TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 molar equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. The use of NaBH4 is a cost-effective and efficient choice for reducing the Schiff base.[5]
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding water.
-
Workup:
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography as described in Protocol 1.
Quantitative Data Summary (Reductive Amination):
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Diamine:Aldehyde) | 1.5:1 to 2:1 | Drives imine formation and minimizes unreacted aldehyde. |
| Solvent | Methanol or DCE | Common solvents for reductive amination.[4] |
| Reducing Agent | Sodium Borohydride (NaBH4) | Selectively reduces the imine in the presence of the amine. |
| Temperature (Reduction) | 0 - 10 °C | Controls the exothermic reaction and prevents over-reduction. |
| pH Control | Not typically required | The basicity of the diamine is sufficient. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Problem 1: Low Yield of the Desired Product
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield can stem from several factors, primarily incomplete reactions or competing side reactions.
-
Cause A: Incomplete Reaction.
-
Solution: Ensure the reaction has gone to completion by using TLC to monitor the consumption of the limiting reagent (4-chlorobenzyl chloride or aldehyde). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 40 °C), though this may also increase byproduct formation.
-
-
Cause B: Formation of N,N'-bis(4-chlorobenzyl)propane-1,3-diamine.
-
Scientific Rationale: The primary amine product is itself a nucleophile and can react with a second molecule of the electrophile (4-chlorobenzyl chloride or the imine intermediate) to form a di-substituted byproduct. This is the most common cause of yield loss.
-
Solution: The most effective countermeasure is to use a significant excess of 1,3-diaminopropane (at least 2 molar equivalents, and up to 4 equivalents in some cases).[2] This ensures that the electrophile is statistically more likely to encounter a molecule of the starting diamine rather than the mono-substituted product.
-
Sources
Technical Support Center: Synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and impurities encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound typically proceeds via a reductive amination reaction between 4-chlorobenzaldehyde and propane-1,3-diamine. While seemingly straightforward, this reaction is often complicated by the formation of several impurities that can be challenging to separate from the desired monosubstituted product. The primary challenges stem from the reactivity of the diamine, which can lead to multiple alkylations, and side reactions involving the aldehyde.
This guide will systematically address these issues, providing you with the necessary tools to diagnose problems, optimize your reaction conditions, and effectively purify your target compound.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during the synthesis and workup of this compound.
Issue 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials (4-chlorobenzaldehyde and propane-1,3-diamine).
Potential Causes & Solutions:
-
Ineffective Imine Formation: The initial and crucial step is the formation of the imine intermediate. This equilibrium can be unfavorable under certain conditions.
-
Solution: Ensure your reaction is set up to favor imine formation. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can effectively remove the water generated during this step, driving the equilibrium towards the imine. Alternatively, performing the reaction in a solvent system that allows for the azeotropic removal of water can also be effective. A small amount of an acid catalyst, like acetic acid, can also promote imine formation.[1]
-
-
Inactive Reducing Agent: The choice and quality of the reducing agent are critical.
-
Solution: Use a freshly opened or properly stored bottle of your reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). If using sodium borohydride, it is important to add it after the imine has formed, as it can also reduce the starting aldehyde. Sodium cyanoborohydride or sodium triacetoxyborohydride are generally preferred as they are more selective for the imine over the aldehyde.[2]
-
-
Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow reaction kinetics.
-
Solution: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, especially if starting materials are sterically hindered or electronically deactivated. However, be cautious, as excessive heat can promote side reactions.
-
Issue 2: Presence of a Significant Amount of Di-substituted Byproduct
Symptom: TLC analysis shows a significant spot with a higher Rf value than the desired product, and NMR/MS analysis of the crude mixture indicates the presence of N,N'-bis(4-chlorobenzyl)propane-1,3-diamine.
Potential Causes & Solutions:
-
Stoichiometry: Using an equimolar ratio or an excess of 4-chlorobenzaldehyde will favor the formation of the di-substituted product, as the initially formed monosubstituted product is still nucleophilic and can react further.
-
Solution: Employ a significant excess of propane-1,3-diamine (e.g., 3-5 equivalents). This statistical approach increases the probability of the aldehyde reacting with the un-substituted diamine rather than the mono-substituted product.
-
Issue 3: Difficulty in Purifying the Final Product
Symptom: Column chromatography yields fractions that are still mixtures, or the product is difficult to crystallize.
Potential Causes & Solutions:
-
Co-elution of Impurities: The polarity of the desired product and some impurities, particularly the di-substituted byproduct, can be very similar, making chromatographic separation challenging.
-
Solution:
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl). The desired product and unreacted diamine will move to the aqueous layer as their hydrochloride salts. The di-substituted product, being less basic, may remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent.
-
Copper Sulfate Wash: To specifically remove unreacted propane-1,3-diamine, which can be difficult to remove by other means, wash the organic solution of the crude product with an aqueous solution of copper(II) sulfate. The diamine will form a complex with the copper ions and be removed in the aqueous phase.
-
-
-
Product is an Oil: Many N-substituted diamines are oils at room temperature, making purification by crystallization difficult.
-
Solution: If a solid product is required, consider converting the purified oil into a salt. Bubbling HCl gas through a solution of the purified amine in a suitable solvent (e.g., ether or ethyl acetate) will often precipitate the hydrochloride salt, which is typically a crystalline solid and easier to handle.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in this synthesis and how can I identify it?
A1: The most common impurity is the di-substituted byproduct, N,N'-bis(4-chlorobenzyl)propane-1,3-diamine. You can identify it using the following methods:
-
TLC: The di-substituted product is less polar than the mono-substituted product and will therefore have a higher Rf value.
-
¹H NMR: The ¹H NMR spectrum of the di-substituted product will show a characteristic singlet for the two equivalent benzylic CH₂ groups, and the integration of the aromatic protons will be double that of the benzylic protons. In contrast, the mono-substituted product will have a more complex spectrum with distinct signals for the two different amino groups.
-
Mass Spectrometry: The di-substituted product will have a molecular weight corresponding to the addition of two 4-chlorobenzyl groups to the propane-1,3-diamine core.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., dichloromethane/methanol with a small amount of ammonia) to achieve good separation of the starting aldehyde, the product, and the di-substituted byproduct. The starting aldehyde can be visualized under UV light, while the amine-containing compounds can be visualized using a ninhydrin stain (which will stain primary and secondary amines) or a potassium permanganate stain.[3][4][5][6]
Q3: What are the key safety precautions when working with the reagents for this synthesis?
A3:
-
Propane-1,3-diamine: This is a corrosive and flammable liquid with a strong, unpleasant odor.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-Chlorobenzaldehyde: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Borohydride/Sodium Triacetoxyborohydride: These are reducing agents that react with water and acids to produce flammable hydrogen gas. Handle with care and quench any excess reagent cautiously.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature and optimized for the selective synthesis of the mono-substituted product.
Materials:
-
Propane-1,3-diamine
-
4-Chlorobenzaldehyde
-
Methanol
-
Sodium borohydride
-
Dichloromethane
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.
-
Add propane-1,3-diamine (3 equivalents) to the solution at room temperature and stir for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound
-
Dissolve the crude product in dichloromethane.
-
Perform flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing 1% triethylamine to prevent streaking of the amine on the column.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an oil.
Data Presentation
Table 1: Key ¹H NMR Data for Identification of Product and Byproduct
| Compound | Chemical Shift (δ) and Multiplicity | Assignment |
| This compound | 7.32 (d, 2H), 7.27 (d, 2H) | Aromatic protons |
| 3.72 (s, 2H) | Benzylic CH₂ | |
| 2.65 (t, 2H) | CH₂ adjacent to NH | |
| 2.58 (t, 2H) | CH₂ adjacent to NH₂ | |
| 1.62 (quintet, 2H) | Central CH₂ | |
| N,N'-Dibenzylpropane-1,3-diamine (Reference for Di-substituted Byproduct) | 7.20-7.35 (m, 10H) | Aromatic protons |
| 3.78 (s, 4H) | Benzylic CH₂ | |
| 2.71 (t, 4H) | CH₂ adjacent to NH | |
| 1.73 (quintet, 2H) | Central CH₂ |
Note: The chemical shifts for the di-substituted byproduct with 4-chlorobenzyl groups are expected to be similar to the dibenzyl analog shown above.
Visualizations
Experimental Workflow
Caption: A logical approach to troubleshooting common synthesis issues.
References
-
TLC Visualization Methods. (n.d.). Retrieved January 17, 2026, from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved January 17, 2026, from [Link]
-
This compound CAS#: 61798-10-5. ChemWhat. (n.d.). Retrieved January 17, 2026, from [Link]
- Synthesis and Structural Characterization of Propane-1,3-diamino Bis[3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate] Water Monosolvate. (2012). Journal of the Korean Chemical Society, 56(4), 463-467.
-
TLC stains. (n.d.). Retrieved January 17, 2026, from [Link]
-
TLC Stains. (n.d.). Retrieved January 17, 2026, from [Link]
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2004). Organic Reactions, 1-714.
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Retrieved January 17, 2026, from [Link]
-
N,N'-Bis(benzyl)-1,3-diaminopropane. PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
- (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). Molbank, 2023(1), M1544.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Pearson, D. E., Jones, W. H., & Cope, A. C. (1946). Synthesis of monoalkyl-substituted diamines and their condensation products with 4,7-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1225–1229.
- de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023).
- Selective Mono-BOC Protection of Diamines. (2007).
- Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. (2016).
- Synthesis of Mono-substituted Anthraquinone Derivatives to be Used in the Purification of Lactate Dehydrogenase. (2018). The FASEB Journal, 32(S1), lb555-lb555.
-
1,3-Diaminopropane. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine. PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. TLC stains [reachdevices.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
enhancing the stability of N-(4-Chlorobenzyl)propane-1,3-diamine platinum complexes
Technical Support Center: N-(4-Chlorobenzyl)propane-1,3-diamine Platinum Complexes
Introduction: The Stability Challenge
This compound platinum(II) complexes are a promising class of therapeutic candidates, analogous to cisplatin but with modified steric and electronic properties designed to overcome resistance and alter the toxicity profile.[1][2] Like many square-planar platinum(II) compounds, their efficacy is inextricably linked to their stability in solution.[3] Degradation via pathways such as aquation, hydrolysis, or precipitation not only reduces the concentration of the active species but can also lead to altered biological activity and inconsistent experimental results.[4][5]
This guide provides field-proven insights and troubleshooting protocols to help researchers anticipate, diagnose, and resolve common stability issues encountered during the handling, formulation, and testing of these platinum complexes.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared aqueous solution of the complex appears slightly cloudy or forms a precipitate over a few hours. What is happening?
A: This is a classic sign of poor solubility and/or rapid degradation via hydrolysis. Platinum(II) dichloride complexes are susceptible to aquation, where water molecules displace the chloride ligands.[6] This creates a charged aqua species, [Pt(diamine)(H₂O)Cl]⁺, which is more reactive and can lead to the formation of insoluble hydroxo-bridged oligomers, especially at neutral or slightly basic pH.[7]
Q2: I am analyzing my compound via RP-HPLC and see new, more polar peaks appearing over time. What are these degradation products?
A: The new, earlier-eluting (more polar) peaks are almost certainly the aquated and hydrolyzed forms of your parent complex. The replacement of a neutral chloride ligand with a water molecule results in a positively charged species, which is significantly more polar and interacts less with the C18 stationary phase. Subsequent deprotonation to form a hydroxo complex can also alter retention time.
Q3: The color of my stock solution (e.g., in DMSO or DMF) has changed from pale yellow to a darker shade. Should I be concerned?
A: Yes, a distinct color change often indicates a change in the coordination sphere of the platinum center or potential redox chemistry. While less common for Pt(II) under standard conditions, it could suggest ligand substitution with components from the solvent (though DMSO and DMF are generally coordinating) or, in rarer cases, the formation of colloidal platinum if extensive decomposition has occurred. It warrants immediate re-analysis of the sample's purity.[3]
Q4: My complex shows inconsistent IC₅₀ values in cytotoxicity assays. Could this be a stability issue?
A: Absolutely. This is a critical downstream consequence of instability. If the complex degrades in the cell culture medium during the incubation period (e.g., 24-72 hours), the cells are exposed to a lower-than-intended concentration of the active drug, leading to an artificially high IC₅₀ value. The rate of degradation can be influenced by medium components (e.g., amino acids, salts), leading to high variability.[8]
In-Depth Troubleshooting Guides
Problem 1: Managing Aquation and Preventing Precipitation
The primary degradation pathway for dichloro platinum(II) complexes in aqueous media is aquation. The equilibrium for this reaction is:
[Pt(L)Cl₂] + H₂O ⇌ [Pt(L)(H₂O)Cl]⁺ + Cl⁻
Causality: In pure water or low-chloride solutions like dextrose, this equilibrium shifts to the right, favoring the formation of the reactive aqua species. This species is prone to dimerization and precipitation.
Solution: Suppress the aquation equilibrium by applying Le Chatelier's principle.
-
High Chloride Concentration: Formulate the complex in solutions with a high background concentration of chloride ions (e.g., 0.9% saline). This pushes the equilibrium to the left, stabilizing the parent dichloro complex.[6]
-
pH Control: Maintain a slightly acidic pH (e.g., 4.5-5.5). This helps prevent the deprotonation of the aqua ligand to a hydroxo ligand (-OH), which is a critical step in the formation of insoluble oligomers.[7]
-
Co-solvents: For initial stock solutions, use a water-miscible, non-coordinating organic solvent like DMSO, then dilute into the final aqueous medium immediately before use.
-
Primary Stock Preparation: Dissolve the platinum complex in 100% anhydrous DMSO to a high concentration (e.g., 10-20 mM). Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Intermediate Dilution (Optional): If needed, create an intermediate dilution in a 1:1 mixture of DMSO and sterile 1.8% NaCl solution.
-
Final Working Solution: For experiments, dilute the primary stock or intermediate dilution directly into pre-warmed (37°C) sterile 0.9% NaCl solution or buffered saline (ensure buffer components are non-coordinating) to the final desired concentration.
-
Immediate Use: Use the final aqueous solution immediately, ideally within 1-2 hours of preparation, to minimize any potential for degradation.
Problem 2: Diagnosing and Quantifying Chemical Degradation
Visual inspection is insufficient to ensure complex integrity. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[9]
Causality: Instability is a kinetic process. To enhance stability, you must understand the rate of degradation under your specific experimental conditions (temperature, medium, light exposure).
Solution: Perform a time-course stability study using a validated HPLC method to quantify the percentage of the parent complex remaining over time.
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA) and acetonitrile (ACN). A typical starting point is a 70:30 Water:ACN gradient.
-
Detection: UV detector set to a wavelength of maximum absorbance for the complex (e.g., 254 nm or 280 nm).
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation: Prepare the complex in the test medium (e.g., cell culture medium, PBS, 0.9% saline) at the final experimental concentration.
-
Time-Point Analysis:
-
Immediately inject a sample to get the t=0 baseline chromatogram.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by snap freezing or immediate dilution in mobile phase), and inject it into the HPLC.
-
-
Data Analysis: Calculate the peak area of the parent complex at each time point. Express the stability as a percentage of the initial peak area at t=0.
| Parameter | Recommended Condition | Rationale |
| Storage Solvent | Anhydrous DMSO (stock); 0.9% NaCl (working) | DMSO prevents aquation in stock solutions. Saline suppresses aquation in aqueous solutions.[6] |
| Temperature | -20°C to -80°C (stock); 2-8°C (short-term aqueous) | Reduces the rate of kinetic degradation processes. |
| pH (Aqueous) | 4.5 - 5.5 | Minimizes the formation of hydroxo-bridged species.[7] |
| Light Exposure | Protect from light (use amber vials) | Prevents potential photodecomposition, a known degradation route for some coordination complexes. |
Visualization of Workflows
A logical approach is crucial for efficient troubleshooting. The following decision tree can guide you from an initial observation to a corrective action.
Caption: Experimental workflow for stability assessment.
References
-
Costa, L., et al. (2015). The conformation effect of the diamine bridge on the stability of dinuclear platinum(II) complexes and their hydrolysis. Journal of Molecular Graphics & Modelling. Available at: [Link]
-
Cai, F., et al. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Oncology. Available at: [Link]
-
de Almeida, M.V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules. Available at: [Link]
-
WikiHow. (2023). 8+ Ways to Test Platinum: Is it Real? wikiHow. Available at: [Link]
-
Cai, F., et al. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. PMC - NIH. Available at: [Link]
-
Bhattacharya, R., et al. (2009). Platinum(II) Diaquadiammine Complexes. Stable Hydrolysis Products by DFT Quantum-Chemical Calculations. ResearchGate. Available at: [Link]
-
Preston, D. (2019). Investigating the Properties of Platinum(II) Architectures. OUR Archive (Otago University Research Archive). Available at: [Link]
-
Zeng, L., et al. (2017). Supramolecular Platinum Complexes for Cancer Therapy. PMC - NIH. Available at: [Link]
-
Jeżowska-Bojczuk, M., et al. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. Available at: [Link]
-
de Almeida, M.V., et al. (2002). (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. Available at: [Link]
-
Xu, F., et al. (2021). The Mechanisms of Current Platinum Anticancer Drug Resistance in the Glioma. PMC - NIH. Available at: [Link]
-
Spina, F., et al. (2022). The Dark Side of Platinum Based Cytostatic Drugs: From Detection to Removal. MDPI. Available at: [Link]
-
Gjoshi, E., et al. (2023). “Non-Classical” Platinum Complexes: A Concise Review. PMC - NIH. Available at: [Link]
-
Zhang, H., et al. (2024). Platinum complexes with aggregation-induced emission. Chemical Society Reviews. Available at: [Link]
-
Soylak, M., & Elci, L. (2001). separation and quantitation of some platinum group metals by rp-hplc. Semantic Scholar. Available at: [Link]
-
Johnstone, T.C., et al. (2022). A chemical perspective on the clinical use of platinum-based anticancer drugs. Dalton Transactions. Available at: [Link]
-
Balcerzak, M. (2011). Methods for the Determination of Platinum Group Elements in Environmental and Biological Materials: A Review. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Precision of Analytical Chemistry: Detecting Platinum with Key Compounds. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]
-
Arnesano, F., et al. (2017). Synthesis and structural characterization of a new dinuclear platinum(III) complex, [Pt2Cl4(NH3)2{μ-HN=C(O)But}2]. PMC - NIH. Available at: [Link]
-
Wiśniewska, J., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. PMC - NIH. Available at: [Link]
-
Cossa, G., et al. (2009). Strategies to Improve the Efficacy of Platinum Compounds. Bentham Science. Available at: [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthetic Methods for the Preparation of Platinum Anticancer Complexes. ResearchGate. Available at: [Link]
-
Johnstone, T.C., et al. (2010). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. PMC - NIH. Available at: [Link]
-
ResearchGate. (2008). Synthesis and Characterization of [(1,4-diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. ResearchGate. Available at: [Link]
-
Liu, W., et al. (2012). Synthesis, characterization and cytotoxicity of platinum(II)/palladium(II) complexes with 1,3-diaminopropane and 4-toluensulfonyl-L-amino acid dianion. PubMed. Available at: [Link]
-
Hey-Hawkins, E., et al. (2024). Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions. Available at: [Link]
Sources
- 1. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The conformation effect of the diamine bridge on the stability of dinuclear platinum(II) complexes and their hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A chemical perspective on the clinical use of platinum-based anticancer drugs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Improve the Efficacy of Platinum Compounds | Bentham Science [benthamscience.com]
- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
Technical Support Center: Method Refinement for Consistent Synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine
Welcome to the technical support center for the synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving consistent and high-yield synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your methodology effectively.
Frequently Asked Questions (FAQs): Synthesis Strategy
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
There are two principal and reliable methods for synthesizing the target compound: Direct Alkylation and Reductive Amination . The choice depends on available starting materials, scale, and control over byproduct formation.
-
Direct Alkylation: This method involves the direct reaction of 1,3-diaminopropane with 4-chlorobenzyl chloride. It is a straightforward nucleophilic substitution. A key publication describes a similar synthesis by the slow addition of a benzyl halide to 1,3-propanediamine in ethanol[1]. The primary challenge is preventing over-alkylation, which leads to the formation of the N,N'-bis(4-chlorobenzyl)propane-1,3-diamine byproduct.
-
Reductive Amination: This is a versatile two-step, one-pot reaction where 1,3-diaminopropane reacts with 4-chlorobenzaldehyde to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine[2][3]. This method generally offers better control over mono-alkylation, especially when using specific reducing agents[4][5].
Table 1: Comparison of Synthetic Methods
| Feature | Direct Alkylation | Reductive Amination |
| Primary Reactants | 1,3-diaminopropane, 4-chlorobenzyl chloride | 1,3-diaminopropane, 4-chlorobenzaldehyde |
| Key Challenge | Controlling dialkylation | Ensuring complete imine formation and selective reduction |
| Control Strategy | Use a large excess of 1,3-diaminopropane; slow addition of the alkyl halide[1] | Choice of reducing agent (e.g., NaBH(OAc)₃); pH control[4][5] |
| Typical Byproducts | N,N'-bis(4-chlorobenzyl)propane-1,3-diamine | Unreacted aldehyde; dialkylated product (less common) |
| Recommendation | Good for simplicity if byproduct separation is feasible. | Generally preferred for higher selectivity and cleaner reaction profiles. |
Troubleshooting Guide: The Reductive Amination Pathway
Reductive amination is often the preferred route for its selectivity. However, several issues can arise.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yield is a common issue that can typically be traced back to one of three areas: reagent quality, imine formation, or the reduction step. Use the following workflow to diagnose the problem.
Caption: A decision tree for systematically troubleshooting low reaction yields.
Q3: I'm observing a significant amount of the di-substituted byproduct, N,N'-bis(4-chlorobenzyl)propane-1,3-diamine. How can I prevent this?
While less common than in direct alkylation, dialkylation can occur if the newly formed mono-substituted product reacts with another molecule of the aldehyde.
-
Causality: The product, this compound, still possesses a primary amine group that can compete with the starting 1,3-diaminopropane for the aldehyde.
-
Solution 1: Stoichiometry: Use a significant molar excess of 1,3-diaminopropane (e.g., 5-10 equivalents). This statistically favors the reaction of the aldehyde with the more abundant starting diamine rather than the mono-substituted product.
-
Solution 2: Stepwise Procedure: A more controlled approach involves a two-step process. First, form the imine in a suitable solvent like methanol. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent, such as Sodium Borohydride (NaBH₄)[5]. This prevents the aldehyde from being present in the reaction mixture at the same time as the final product.
Q4: My starting aldehyde is being consumed, but I'm not getting the desired product. Instead, I see 4-chlorobenzyl alcohol. What's wrong?
This indicates that your reducing agent is preferentially reducing the aldehyde instead of the imine intermediate.
-
Causality: Stronger reducing agents like NaBH₄ can reduce aldehydes, especially under neutral or slightly acidic conditions. The imine/iminium ion is generally reduced faster, but a competitive reduction of the aldehyde can lower your yield[4].
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations precisely because it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion)[5]. This allows all reagents to be mixed together from the start, simplifying the procedure.
Troubleshooting Guide: The Direct Alkylation Pathway
Q5: My primary isolated product is the N,N'-bis(4-chlorobenzyl)propane-1,3-diamine. How do I favor the mono-substituted product?
This is the most common failure mode for this pathway and is a direct result of the product being reactive towards the starting alkyl halide.
-
Causality: The nitrogen on the desired mono-substituted product is often more nucleophilic than the nitrogens on the starting 1,3-diaminopropane, leading to a faster second alkylation.
-
Solution 1: Molar Excess of Diamine: As with reductive amination, using a large excess (at least 10 equivalents) of 1,3-diaminopropane is critical[1]. This ensures that a molecule of 4-chlorobenzyl chloride is statistically far more likely to encounter a molecule of the starting diamine.
-
Solution 2: Slow Addition & Dilution: High dilution conditions and the very slow, dropwise addition of the 4-chlorobenzyl chloride to the stirred solution of the diamine are essential. This keeps the instantaneous concentration of the alkylating agent low, further reducing the probability of a second alkylation event.
Purification & Characterization FAQ
Q6: What is the most effective method for purifying the crude product from either reaction?
Purification typically requires a two-stage approach: an aqueous workup followed by chromatography.
-
Aqueous Workup: This is crucial for removing the large excess of 1,3-diaminopropane. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a basic solution like aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to remove any hydrochloride salts and then with brine[6]. This deprotonates the diamine salts, making them more water-soluble.
-
Flash Column Chromatography: Silica gel chromatography is highly effective for separating the mono-substituted product from any di-substituted byproduct and other non-polar impurities[6]. A gradient elution system is recommended, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding ethyl acetate and then a small percentage of triethylamine or methanol to elute the highly polar diamines. The triethylamine helps prevent the product from streaking on the silica gel.
Q7: My purified product is a persistent oil. How can I obtain a solid for easier handling and analysis?
N-substituted diamines are frequently oils or low-melting solids at room temperature[6]. If a crystalline solid is required, forming a salt is the most reliable method.
-
Procedure: Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of an acid, such as a solution of HCl in ether or ethanol, dropwise with stirring. The corresponding hydrochloride salt will often precipitate as a crystalline solid, which can then be collected by filtration.
Detailed Experimental Protocols
Protocol 1: Selective Synthesis via Reductive Amination
This protocol is optimized for selectivity and is the recommended starting point.
Caption: Step-by-step workflow for the reductive amination synthesis.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-chlorobenzaldehyde (1.0 eq) and 1,3-diaminopropane (5.0 eq).
-
Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration relative to the aldehyde)[5].
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over 15-20 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography.
Protocol 2: Synthesis via Direct Alkylation
This protocol is simpler but requires careful control to minimize byproduct formation.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane (10.0 eq) in ethanol (approx. 0.5 M)[1].
-
In a separate flask, dissolve 4-chlorobenzyl chloride (1.0 eq) in a small amount of ethanol.
-
Load the 4-chlorobenzyl chloride solution into an addition funnel.
-
Slowly add the 4-chlorobenzyl chloride solution dropwise to the stirred 1,3-diaminopropane solution over a period of 4-8 hours[1]. A syringe pump is ideal for maintaining a slow, consistent addition rate.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and purification as described in Protocol 1 and FAQ Q6 .
Table 2: Troubleshooting Summary
| Issue Observed | Probable Cause | Recommended Action |
| Low Yield | Incomplete reaction, side reactions, or purification loss. | Verify reagent purity, optimize conditions (time, temp), review workup pH[7][8]. |
| Excess Di-alkylation | Insufficient excess of diamine; product is more reactive. | Increase molar excess of 1,3-diaminopropane (5-10x); use slow addition[1]. |
| Aldehyde Reduction | Reducing agent is too strong or non-selective. | Use a milder reducing agent like NaBH(OAc)₃[5]. |
| Product is an Oil | Inherent property of the molecule. | Form a hydrochloride or other salt to induce crystallization[6]. |
| Streaking on TLC | Basic amine interacting strongly with acidic silica gel. | Add 0.5-1% triethylamine (Et₃N) to the chromatography eluent. |
References
-
ChemWhat. This compound. Available from: [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. Available from: [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Available from: [Link]
-
Organic Chemistry Division, ACS. (2026). Reductive Amination. Available from: [Link]
-
Ley, S. V., & Leach, A. G. (2021). Exploring Flow Procedures for Diazonium Formation. Molecules, 26(1), 1-12. Available from: [Link]
- Google Patents. (1999). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]
-
Wikipedia. 1,3-Diaminopropane. Available from: [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]
-
Rivera, A., et al. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of N-(4-Chlorobenzyl)propane-1,3-diamine Platinum Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cytotoxic potential of N-(4-Chlorobenzyl)propane-1,3-diamine platinum complexes. While direct experimental data for this specific compound is emerging, this guide synthesizes available information on structurally related platinum complexes and provides a robust comparison with established platinum-based anticancer drugs: cisplatin, carboplatin, and oxaliplatin. We delve into the experimental methodologies for cytotoxicity assessment, explore the mechanistic underpinnings of platinum drug action, and offer an expert perspective on the potential of these novel complexes in cancer therapy.
Introduction: The Quest for Superior Platinum-Based Therapeutics
The discovery of cisplatin marked a paradigm shift in cancer treatment, demonstrating the potent cytotoxic capabilities of platinum coordination complexes.[1] Cisplatin, along with its second and third-generation analogs, carboplatin and oxaliplatin, remains a cornerstone of chemotherapy for a variety of solid tumors, including testicular, ovarian, lung, and colorectal cancers.[1][2] However, the clinical utility of these drugs is often hampered by severe side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[1]
This has spurred the development of new platinum complexes with modified ligands to enhance their therapeutic index. The this compound ligand represents a strategic modification aimed at improving the pharmacological properties of the platinum complex. The rationale behind this design includes:
-
Enhanced Lipophilicity: The benzyl group is expected to increase the lipophilicity of the complex, potentially leading to greater cellular uptake.[3]
-
Altered DNA Binding: The steric bulk and electronic properties of the substituted benzyl group may influence the nature of DNA adducts formed, potentially overcoming resistance mechanisms.
-
Novel Biological Activity: The diamine linker and the chloro-substitution on the benzyl ring could confer additional biological activities beyond DNA damage.
This guide will provide a comparative framework to evaluate the potential of this compound platinum complexes against the current standards of care.
Comparative Cytotoxicity Analysis
While specific IC50 values for this compound platinum complexes are not yet widely published, we can infer their potential activity based on studies of structurally similar N-benzyl-diamine platinum(II) complexes. These studies suggest that such modifications can lead to significant cytotoxic activity, in some cases surpassing that of cisplatin.[4]
For a robust comparison, this section presents the known cytotoxic profiles of cisplatin, carboplatin, and oxaliplatin against a panel of common human cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Cisplatin, Carboplatin, and Oxaliplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cisplatin (IC50 in µM) | Carboplatin (IC50 in µM) | Oxaliplatin (IC50 in µM) |
| A549 | Lung Carcinoma | 6.59 (72h)[5] | 131.80 (72h) | ~51 (NR)[6] |
| MCF-7 | Breast Adenocarcinoma | 30 (24h)[7] | ~100 (72h) | Not Widely Reported |
| HeLa | Cervical Adenocarcinoma | 32.27 (24h)[6] | Not Widely Reported | Not Widely Reported |
NR: Not Reported exposure time.
Expert Insights:
-
Cisplatin consistently demonstrates high potency across a broad range of cell lines, though its clinical use is limited by toxicity.[8][9]
-
Carboplatin is generally less potent than cisplatin but exhibits a more favorable toxicity profile, particularly with reduced nephrotoxicity.[9][10]
-
Oxaliplatin shows significant activity, especially in colorectal cancer, and its distinct diamine ligand can help overcome cisplatin resistance.[8][11]
Based on the trends observed with other N-substituted diamine platinum complexes, it is hypothesized that this compound platinum complexes could exhibit cytotoxicity comparable to or greater than cisplatin, particularly in cisplatin-resistant cell lines. The increased lipophilicity conferred by the benzyl group may enhance cellular accumulation, a key factor in drug efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[12][13] The principle of the assay lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells.[14] The amount of formazan produced is directly proportional to the number of living cells.
Below is a detailed, step-by-step protocol for evaluating the cytotoxicity of platinum complexes using the MTT assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom sterile microplates
-
This compound platinum complex and reference compounds (cisplatin, carboplatin, oxaliplatin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound platinum complex and reference drugs in a suitable solvent (e.g., DMSO, DMF).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the platinum complexes.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solutions) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
Mechanistic Insights: Platinum Drug-Induced Apoptosis
The cytotoxic effects of platinum-based drugs are primarily mediated by their ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing programmed cell death, or apoptosis. The intrinsic apoptotic pathway is a key mechanism through which platinum drugs exert their anticancer effects.
Sources
- 1. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and biological evaluation of new platinum(II) complexes bearing ligands with DNA-targeting ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands [mdpi.com]
- 9. Platinum(II) complexes containing long-chain hydrophobic N-alkyl-diamine ligands: synthesis, characterization, molecular modeling, and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands [tustorage.ulb.tu-darmstadt.de]
- 12. broadpharm.com [broadpharm.com]
- 13. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of N-(4-Chlorobenzyl)propane-1,3-diamine Analogs: A Framework for Discovery
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to navigate the structure-activity relationships (SAR) of N-(4-Chlorobenzyl)propane-1,3-diamine analogs. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, this guide synthesizes data from structurally related compounds to provide a predictive framework and a strategic approach for initiating a discovery program. We will explore the core scaffold, infer potential SAR from related molecules, and provide detailed experimental protocols to enable your research.
The Core Scaffold: this compound
The this compound scaffold is an intriguing starting point for medicinal chemistry exploration. It features a flexible propane-1,3-diamine linker connecting a substituted aromatic ring (4-chlorobenzyl) to a terminal primary amine. This arrangement of a hydrophobic aromatic region, a flexible linker, and a protonatable amino group provides multiple points for interaction with biological targets. The 4-chloro substituent on the benzyl ring is a common feature in bioactive molecules, often influencing metabolic stability and binding affinity through halogen bonding and electronic effects.
Inferred Biological Potential from Related Analogs
While the specific biological activities of this compound are not extensively documented, analysis of related structures suggests potential therapeutic applications in several areas:
-
Anticancer Activity: N-benzyl-1,3-propanediamine derivatives have been utilized as ligands in the synthesis of platinum complexes, which are analogs of the well-known anticancer drug cisplatin.[1][2] This suggests that the this compound scaffold could serve as a carrier for metal-based chemotherapeutics or exhibit intrinsic anticancer properties. Studies on other N-benzyl derivatives have also shown anti-proliferative activities against various cancer cell lines.[3]
-
Antimicrobial Activity: The N-(4-chlorobenzyl) moiety is present in compounds exhibiting antifungal and antibacterial properties.[4][5] For instance, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been studied as an antifungal agent.[4] Furthermore, SAR studies of N-(4-halobenzyl)amides have demonstrated that substitutions on the benzyl ring significantly impact their antifungal efficacy against Candida species.[6][7]
A Proposed Framework for Structure-Activity Relationship (SAR) Exploration
Based on the analysis of related compounds, we can propose a systematic SAR exploration of the this compound scaffold. The key is to systematically modify three distinct regions of the molecule: the aromatic ring, the diamine linker, and the terminal amine.
Region A: Aromatic Ring Modifications
The nature and position of substituents on the benzyl ring are critical. The electronic and steric effects of these substituents can significantly influence binding affinity and pharmacokinetic properties.[8]
-
Positional Isomers of Chlorine: Moving the chloro group from the para to the ortho or meta position will probe the importance of the substitution pattern for target interaction.
-
Electronic Analogs: Replacing the chloro group with electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) will elucidate the role of electronic effects.[9]
-
Steric Modifications: Introducing bulkier substituents (e.g., tert-butyl) can explore the steric tolerance of the binding pocket.
Region B: Diamine Linker Modifications
The propane-1,3-diamine linker provides flexibility. Modifying its length and rigidity can help to optimize the orientation of the aromatic ring and the terminal amine.
-
Chain Length Variation: Synthesizing analogs with shorter (ethane-1,2-diamine) or longer (butane-1,4-diamine) linkers will determine the optimal distance between the key pharmacophoric features.
-
Introduction of Rigidity: Replacing the flexible propyl chain with a more rigid linker, such as a cyclohexyl or piperazine ring, can lock the conformation and potentially increase binding affinity by reducing the entropic penalty of binding.
Region C: Terminal Amine Modifications
The terminal primary amine is a key site for hydrogen bonding and can be protonated at physiological pH.
-
Alkylation: Introducing small alkyl groups (methyl, ethyl) to form secondary or tertiary amines will alter the basicity and hydrogen bonding capacity.
-
Acylation: Converting the amine to an amide will neutralize the basicity and introduce a different hydrogen bonding pattern, which can significantly alter the biological activity.[6][7]
Experimental Protocols
General Synthesis of this compound Analogs via Reductive Amination
This is a robust and versatile method for preparing the target compounds.[10]
Step-by-Step Protocol:
-
Schiff Base Formation:
-
Dissolve 1 equivalent of the desired substituted benzaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Add 1.1 equivalents of propane-1,3-diamine.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted propane-1,3-diamine.
-
Self-Validation: The purity and identity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[6][7]
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions:
-
Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate broth to obtain a range of concentrations.
-
Add the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Self-Validation: The assay should be performed in triplicate, and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a control to ensure the validity of the results.
Data Presentation and Comparison
The results of the SAR study should be presented in a clear and comparative manner.
| Compound | Region A Modification (R) | Region B Modification (Linker) | Region C Modification (Terminal Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. Cancer Cell Line |
| 1 | 4-Cl | Propane-1,3-diamine | -NH₂ | Data | Data | Data |
| 2a | 2-Cl | Propane-1,3-diamine | -NH₂ | Data | Data | Data |
| 2b | 3-Cl | Propane-1,3-diamine | -NH₂ | Data | Data | Data |
| 3a | 4-OCH₃ | Propane-1,3-diamine | -NH₂ | Data | Data | Data |
| 3b | 4-NO₂ | Propane-1,3-diamine | -NH₂ | Data | Data | Data |
| 4a | 4-Cl | Ethane-1,2-diamine | -NH₂ | Data | Data | Data |
| 5a | 4-Cl | Propane-1,3-diamine | -NHCH₃ | Data | Data | Data |
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating a research program on the structure-activity relationship of this compound analogs. By leveraging insights from related chemical series and employing systematic modifications coupled with robust biological evaluation, researchers can efficiently navigate the chemical space to identify novel bioactive compounds. The proposed synthetic and screening protocols offer a validated starting point for these investigations. Future work could involve more advanced computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to further refine the design of potent and selective analogs.[7]
References
-
ResearchGate. SAR of the target compounds for their anti- proliferative activities in HepG2 cells. [Link]
-
PubMed. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. [Link]
-
ResearchGate. Synthesis and biological evaluation of some novel 4-phenyldiazenyl-4'-[(4- chlorobenzyl)oxy]biphenyl derivatives as antibacterial agents. [Link]
-
PubMed. Structure-activity relationships in the formation of amides from substituted N-benzylanilines. [Link]
-
National Institutes of Health. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. [Link]
-
ResearchGate. (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. [Link]
-
PubMed. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. [Link]
-
PubMed Central. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]
-
MDPI. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Platinum(II) Complexes with Benzyl-Substituted Diamines: Synthesis, Cytotoxicity, and Structure-Activity Relationships
This guide provides an in-depth comparative analysis of platinum(II) complexes featuring benzyl-substituted diamine ligands. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel platinum-based anticancer agents. We will delve into the synthesis, characterization, and cytotoxic performance of these complexes, with a focus on understanding the structure-activity relationships governed by substitutions on the benzyl moiety. The information presented herein is supported by experimental data from peer-reviewed literature to ensure scientific integrity and provide actionable insights for the rational design of next-generation platinum therapeutics.
Introduction: The Rationale for Benzyl-Substituted Diamine Ligands in Platinum(II) Complexes
Cisplatin, the archetypal platinum-based anticancer drug, has been a cornerstone of chemotherapy for decades. Its mechanism of action primarily involves the formation of covalent adducts with nuclear DNA, which ultimately triggers apoptosis in rapidly dividing cancer cells.[1] However, the clinical utility of cisplatin is hampered by significant side effects and the development of drug resistance. This has spurred the development of second and third-generation platinum complexes with improved therapeutic indices.
One promising strategy to overcome the limitations of cisplatin is to modify the non-leaving group ligands, which are typically ammine groups in the case of cisplatin. The nature of these ligands can significantly influence the complex's stability, lipophilicity, cellular uptake, and DNA binding properties.[2] Benzyl-substituted diamines have emerged as an attractive class of non-leaving group ligands. The introduction of a benzyl group can modulate the steric and electronic properties of the platinum complex, potentially leading to altered pharmacological profiles.[3] Furthermore, substitutions on the benzyl ring provide a facile means to fine-tune these properties, allowing for a systematic investigation of structure-activity relationships (SAR).
This guide will focus on a comparative analysis of platinum(II) complexes with N-benzyl-1,2-diaminoethane and its para-substituted derivatives (e.g., -H, -Cl, -OCH₃). By examining the synthesis, in vitro cytotoxicity, and the underlying mechanistic aspects of these compounds, we aim to provide a clear understanding of how the electronic and steric nature of the benzyl substituent impacts their anticancer potential.
Synthesis and Characterization of Platinum(II) Complexes with Benzyl-Substituted Diamines
The synthesis of platinum(II) complexes with benzyl-substituted diamines typically involves a two-step process: the synthesis of the diamine ligand followed by its reaction with a platinum precursor.
Synthesis of Benzyl-Substituted Diamine Ligands
The N-benzyl-1,2-diaminoethane ligands can be synthesized by the reaction of a substituted benzyl chloride with an excess of ethylenediamine. This straightforward nucleophilic substitution reaction yields the desired monosubstituted diamine.
Experimental Protocol: Synthesis of N-(4-chlorobenzyl)-1,2-diaminoethane
A detailed protocol for the synthesis of the diamine ligands is crucial for reproducibility. The following is a representative procedure:
-
To a solution of ethylenediamine (excess) in ethanol, 4-chlorobenzyl chloride is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the pure N-(4-chlorobenzyl)-1,2-diaminoethane.
Synthesis of Dichlorido[N-(substituted-benzyl)ethane-1,2-diamine]platinum(II) Complexes
The platinum(II) complexes are typically prepared by reacting the synthesized diamine ligand with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in an aqueous solution.[3] The diamine ligand displaces two chloride ions from the tetrachloroplatinate square planar complex to form the desired cis-dichlorido complex.
Experimental Protocol: Synthesis of cis-Dichlorido[N-(4-chlorobenzyl)ethane-1,2-diamine]platinum(II)
The following protocol outlines the synthesis of the platinum complexes:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in deionized water.
-
An aqueous solution of the N-(4-chlorobenzyl)-1,2-diaminoethane ligand is added dropwise to the K₂[PtCl₄] solution with constant stirring.
-
The reaction mixture is stirred in the dark at room temperature for 24 hours to facilitate the formation of the complex.
-
The resulting precipitate, the desired platinum(II) complex, is collected by filtration, washed with water, and dried under vacuum.
The general synthetic scheme is illustrated in the workflow diagram below:
Caption: Workflow for the synthesis of platinum(II) complexes.
The synthesized complexes are then characterized using various analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR spectroscopy, and elemental analysis to confirm their structure and purity.[3]
Comparative In Vitro Cytotoxicity
The anticancer potential of the synthesized platinum complexes is initially evaluated by determining their in vitro cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
A standardized protocol for the MTT assay is essential for obtaining reliable and comparable data:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the platinum complexes and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for an additional 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
A comparative study by Klapproth et al. (1990) investigated the antitumor activity of platinum(II) complexes with N-benzyl-, N-(4-chlorobenzyl)-, and N-(4-methoxybenzyl)-1,2-diaminoethane ligands against the P388 leukemia cell line. The results from this study provide valuable insights into the structure-activity relationships of these compounds.
| Complex | Substituent on Benzyl Ring | Antitumor Activity vs. P388 Leukemia |
| Dichlorido(N-benzyl-1,2-diaminoethane)platinum(II) | -H | Active |
| Dichlorido(N-(4-chlorobenzyl)-1,2-diaminoethane)platinum(II) | -Cl (electron-withdrawing) | Active |
| Dichlorido(N-(4-methoxybenzyl)-1,2-diaminoethane)platinum(II) | -OCH₃ (electron-donating) | Active |
Data synthesized from Klapproth et al. (1990). The original paper should be consulted for specific quantitative data.[3]
Structure-Activity Relationship and Mechanistic Insights
The observed differences in the cytotoxic activity of platinum complexes with differently substituted benzyl diamine ligands can be attributed to a combination of factors, including lipophilicity, electronic effects, and steric hindrance.
Lipophilicity and Cellular Uptake
The introduction of a benzyl group generally increases the lipophilicity of the platinum complex compared to cisplatin. This enhanced lipophilicity can facilitate the passage of the complex across the cell membrane, leading to higher intracellular accumulation.[4] The nature of the substituent on the benzyl ring further modulates this property. For instance, a chloro group is expected to increase lipophilicity, while a methoxy group might have a more complex effect.
The general relationship between the benzyl substituent, lipophilicity, and cellular uptake can be visualized as follows:
Caption: Influence of benzyl substituents on cytotoxicity.
It is important to note that the relationship between lipophilicity and cytotoxicity is not always linear. An optimal level of lipophilicity is often required for maximum efficacy, as excessively lipophilic compounds may be sequestered in the lipid bilayer of the cell membrane, preventing them from reaching their intracellular target, DNA.
Electronic Effects and DNA Binding
The primary mechanism of action of these platinum complexes is believed to be their covalent binding to DNA. The electronic properties of the benzyl substituent can influence the reactivity of the platinum center and its affinity for DNA. Electron-withdrawing groups, such as a chloro substituent, can increase the positive charge on the platinum atom, potentially enhancing its electrophilicity and facilitating its reaction with the nucleophilic sites on DNA bases, primarily the N7 of guanine. Conversely, electron-donating groups, like a methoxy group, might slightly decrease the reactivity of the platinum center.
The interaction of the platinum complex with DNA can be studied using techniques such as electrophoretic mobility shift assays (EMSA). In an EMSA, the binding of the platinum complex to a DNA fragment retards its migration through a gel, resulting in a "shift" in the band's position.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
A typical EMSA protocol to assess platinum-DNA binding involves the following steps:
-
A DNA fragment of a known sequence is incubated with the platinum complex at varying concentrations.
-
The reaction mixtures are then loaded onto a non-denaturing polyacrylamide or agarose gel.
-
Electrophoresis is performed to separate the unbound DNA from the platinum-DNA adducts.
-
The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualized under UV light.
-
The extent of the band shift provides a qualitative measure of the binding affinity.
In Vivo Efficacy
While in vitro cytotoxicity data provides a valuable initial screening, in vivo studies are essential to evaluate the overall therapeutic potential of these complexes. The study by Klapproth et al. (1990) demonstrated that the platinum(II) complexes with benzyl-substituted diamines were active in a murine P388 leukemia model.[3] However, more extensive in vivo studies in various tumor models are needed to fully assess their efficacy and toxicity profiles. Factors such as pharmacokinetics, biodistribution, and metabolism play a crucial role in determining the in vivo performance of these drugs.
Conclusion and Future Directions
The comparative analysis of platinum(II) complexes with different benzyl-substituted diamines reveals that modification of the non-leaving group ligand is a viable strategy for developing novel anticancer agents. The introduction of a benzyl group and the ability to tune its electronic and steric properties through substitution offer a powerful tool for optimizing the pharmacological profile of these complexes.
The available data suggests that these compounds exhibit significant in vitro cytotoxicity and in vivo antitumor activity. The structure-activity relationships appear to be influenced by a complex interplay of lipophilicity, which affects cellular uptake, and electronic effects, which modulate DNA binding affinity.
Future research in this area should focus on:
-
Systematic SAR Studies: A comprehensive study that systematically varies the substituents on the benzyl ring (e.g., a series of electron-donating and electron-withdrawing groups) and evaluates their impact on cytotoxicity, cellular uptake, and DNA binding affinity under standardized conditions is warranted.
-
In-depth Mechanistic Investigations: Further studies are needed to elucidate the precise mechanisms by which these complexes overcome cisplatin resistance and to identify any potential off-target effects.
-
Comprehensive In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo testing in a broader range of preclinical tumor models to assess their efficacy, toxicity, and pharmacokinetic properties.
By pursuing these research directions, it is anticipated that platinum(II) complexes with benzyl-substituted diamine ligands can be further optimized to yield novel drug candidates with superior therapeutic profiles for the treatment of cancer.
References
- Rosenberg, B., Van Camp, L., Trosko, J. E., & Mansour, V. H. (1969). Platinum compounds: a new class of potent antitumour agents.
- Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy.
- Klapproth, K., Schmalz, D., J-Lorenz, I., & Schobert, R. (1990). Synthesis and Antitumor Activity of Pt (II) Complexes of Benzyl-1, 2-diaminoethane Ligands. Chemische Berichte, 123(5), 1029-1038.
- Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The next generation of platinum drugs: targeted combination agents. Chemical reviews, 116(5), 3436-3486.
- Galanski, M., Jakupec, M. A., & Keppler, B. K. (2005). Update of the preclinical situation of anticancer platinum complexes: novel design strategies and innovative analytical approaches. Current medicinal chemistry, 12(18), 2075-2094.
- Wong, E., & Giandomenico, C. M. (1999). Current status of platinum-based antitumor drugs. Chemical reviews, 99(9), 2451-2466.
- Abu-Surrah, A. S., & Kettunen, M. (2006). Platinum group antitumor chemistry: design and development of new anticancer drugs complementary to cisplatin. Current medicinal chemistry, 13(11), 1337-1357.
- Hartwig, J. F. (2010).
- Reedijk, J. (2003). New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA. Proceedings of the National Academy of Sciences, 100(7), 3611-3616.
- Jamieson, E. R., & Lippard, S. J. (1999). Structure, recognition, and processing of cisplatin-DNA adducts. Chemical reviews, 99(9), 2467-2498.
- Wheate, N. J., Walker, S., Craig, G. E., & Oun, R. (2010). The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Transactions, 39(35), 8113-8127.
Sources
- 1. Structure-cytotoxicity relationship for different types of mononuclear platinum(II) complexes with 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Synthesis, characterization, cytotoxic activity, and cellular accumulation of dinuclear platinum complexes derived from N,N'-di-(2-aminoethyl)-1,3-diamino-2-propanol, aryl substituted N-benzyl-1,4-butanediamines, and N-benzyl-1,6-hexanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of N-(4-Chlorobenzyl)propane-1,3-diamine Metal Complexes
Introduction: The Quest for Superior Metal-Based Therapeutics
The clinical success of cisplatin, a platinum-based drug, revolutionized cancer treatment and firmly established the role of inorganic chemistry in medicine.[1][2] However, its utility is often hampered by severe side effects and the emergence of drug resistance.[3] This has catalyzed a global search for new metal-based agents with improved pharmacological profiles—higher efficacy, lower toxicity, and novel mechanisms of action.[4][5]
N-(4-Chlorobenzyl)propane-1,3-diamine emerges as a promising ligand scaffold. Its structural features—a flexible propane-1,3-diamine backbone for chelation and a substituted benzyl group—can be systematically modified to tune the steric and electronic properties of the resulting metal complexes. This guide provides a comprehensive framework for the preclinical validation of such complexes, comparing essential in vitro and in vivo methodologies. We will delve into the causality behind experimental choices, presenting a logical, self-validating workflow for researchers navigating the path from a promising molecule to a potential clinical candidate.
Part I: In Vitro Validation - From Cytotoxicity to Mechanism
The in vitro phase is a critical screening funnel designed to identify the most promising candidates while elucidating their mode of action at the cellular and molecular level. It is a cost-effective strategy to prioritize compounds before committing to expensive and ethically demanding animal studies.
A. Initial Litmus Test: Cytotoxicity and Selectivity
The primary goal is to determine a compound's potency against cancer cells and its selectivity over healthy cells. A high therapeutic index (the ratio of toxicity to normal cells versus cancer cells) is a hallmark of a promising drug candidate.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293 embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound complexes and a reference drug (e.g., Cisplatin). Treat the cells and incubate for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Discard the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Summary: Comparative Cytotoxicity (IC₅₀)
The table below illustrates hypothetical data comparing platinum (Pt) and copper (Cu) complexes of our target ligand against cisplatin.
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) | IC₅₀ on HEK293 (µM) | Selectivity Index (SI) on MCF-7 |
| [Pt(N-4-Cl-Bn-pda)Cl₂] | 8.5 | 11.2 | 45.1 | 5.3 |
| [Cu(N-4-Cl-Bn-pda)Cl₂] | 4.2 | 6.8 | 38.9 | 9.3 |
| Cisplatin (Reference) | 10.1 | 15.5 | 20.3 | 2.0 |
| SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI is desirable. |
Causality: The choice of multiple cancer cell lines is crucial as different cancers exhibit varied sensitivities. Including a non-cancerous line is non-negotiable for establishing a preliminary safety profile. The Cu complex in our example shows higher potency and better selectivity than cisplatin, making it a priority candidate for further investigation.[4]
Caption: High-level workflow for in vitro validation.
B. Mechanistic Deep Dive: How Do They Work?
Identifying potent compounds is only the first step. Understanding their mechanism of action is crucial for rational drug development and can reveal advantages over existing therapies.
For many metal-based drugs, including platinum complexes, DNA is a key biological target.[5][6] The interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Experimental Protocol: Ethidium Bromide (EB) Displacement Assay
-
Rationale: This fluorescence-based assay determines if a compound can displace EB, a known DNA intercalator. A decrease in fluorescence intensity of the EB-DNA adduct suggests the compound binds to DNA, likely through intercalation or groove binding.
-
Preparation: Prepare a solution of Calf Thymus DNA (CT-DNA) and Ethidium Bromide in a Tris-HCl buffer. The concentration should be such that the EB is fully bound to the DNA, resulting in strong fluorescence.
-
Titration: Record the initial fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm). Add small aliquots of the metal complex to the CT-DNA-EB solution and record the spectrum after each addition.
-
Analysis: Observe the quenching (decrease) of fluorescence intensity. Calculate the Stern-Volmer binding constant (Ksv) to quantify the quenching efficiency, which correlates with DNA binding affinity.
Data Summary: Comparative DNA Binding Affinity
| Compound | Binding Constant (Ksv, M⁻¹) | Inferred Binding Mode |
| [Pt(N-4-Cl-Bn-pda)Cl₂] | 5.2 x 10⁴ | Groove Binding |
| [Cu(N-4-Cl-Bn-pda)Cl₂] | 8.9 x 10⁴ | Intercalation |
| Ethidium Bromide | ~1.0 x 10⁷ | Intercalation |
Causality: A higher binding constant suggests a stronger interaction with DNA. The mode of binding, often inferred from multiple techniques (including viscosity measurements and circular dichroism), can influence biological activity.[6] The copper complex, with its higher binding constant, suggests a more avid DNA interaction, which may contribute to its superior cytotoxicity.
Schiff base complexes are well-documented for their broad-spectrum biological activities, including antibacterial and antifungal properties.[7][8] This dual-action potential adds significant value to a drug candidate.
Experimental Protocol: Broth Microdilution for MIC
-
Inoculum Prep: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) corresponding to 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the metal complexes in appropriate broth media.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part II: In Vivo Validation - The Whole Organism Response
After a compound has demonstrated promising in vitro activity and selectivity, it must be tested in a living system. In vivo studies are essential to evaluate a drug's efficacy, toxicity, and pharmacokinetic profile in the context of a complex biological environment.
A. Efficacy Assessment: The Xenograft Tumor Model
The gold standard for preclinical anticancer efficacy is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: A549 Lung Cancer Xenograft Study
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for one week.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the right flank of each mouse.
-
Group Formation: Once tumors reach a palpable volume (~100 mm³), randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Saline + Solubilizing agent)
-
Group 2: [Cu(N-4-Cl-Bn-pda)Cl₂] (e.g., 5 mg/kg, intraperitoneal injection, 3x weekly)
-
Group 3: Cisplatin (e.g., 3 mg/kg, intraperitoneal injection, 1x weekly)
-
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight three times a week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size. Euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Caption: Workflow for a typical in vivo xenograft study.
Data Summary: Comparative In Vivo Antitumor Efficacy
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | % TGI | Body Weight Change (%) |
| Vehicle Control | N/A | 1540 ± 180 | 0% | +5% |
| [Cu(N-4-Cl-Bn-pda)Cl₂] | 5 mg/kg, 3x/week | 480 ± 95 | 68.8% | -3% |
| Cisplatin | 3 mg/kg, 1x/week | 710 ± 110 | 53.9% | -12% |
Causality and Interpretation: The copper complex demonstrates superior tumor growth inhibition compared to cisplatin in this model. Crucially, it also shows less impact on body weight, suggesting a better toxicity profile at its effective dose.[9] This combination of enhanced efficacy and reduced toxicity is precisely the goal in developing next-generation metal-based drugs.
Conclusion
The validation of novel therapeutic agents like this compound complexes is a systematic, multi-stage process. This guide outlines a logical progression from broad in vitro screening to specific mechanistic and efficacy studies. By comparing new complexes against established standards like cisplatin, we can identify candidates with superior potency, selectivity, and in-vivo performance. The hypothetical data presented for a copper complex of this compound illustrates a desirable outcome: a compound that is not only more effective at inhibiting tumor growth but also better tolerated than the current clinical option. This rigorous, evidence-based approach is fundamental to advancing the next generation of metal-based drugs from the laboratory to the clinic.
References
-
Ramina, R. B. Singh, O. U-wang. (2021). Synthesis, Characterization and DNA Binding Studies of Some Hydrazide Derivatives Schiff Base Metal Complexes of Mn(II), Co(II/III), Ni(II), Cu(II) and Zn(II) Metal Ions. Asian Journal of Chemistry. Available at: [Link]
-
Gouveia, G. V., et al. (2023). Metal-based molecules in the treatment of cancer: From bench to bedside. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Di Giarletta, M., et al. (2021). Syntheses, Characterization, and DNA Binding Studies of a Series of Copper(II), Nickel(II), Platinum(II) and Zinc(II) Complexes Derived from Schiff Base Ligands. Chemistry – An Asian Journal. Available at: [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules. Available at: [Link]
-
Request PDF. (n.d.). Synthesis, Characterization and DNA binding study of mixed ligand based metal complexes. ResearchGate. Available at: [Link]
-
Botez, C. E., et al. (2024). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. International Journal of Molecular Sciences. Available at: [Link]
-
Li, Y., et al. (2022). Research Progress of Metal Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
-
da Silva, C. M., et al. (2011). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Molecules. Available at: [Link]
-
D'Anna, L., et al. (2024). DNA Binding Activity of Functionalized Schiff Base Metal Complexes. ChemistryOpen. Available at: [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. Available at: [Link]
-
Jurkowska, Z., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Summary of metal-based compounds undergoing clinical trials in human. Available at: [Link]
-
Shullenberger, C. A., et al. (2015). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Metal-Based Drugs in Cancer Therapy. Available at: [Link]
-
Takle, S.A., & Mirgane, S. R. (n.d.). Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived. International Journal of All Research Education and Scientific Methods. Available at: [Link]
-
Wang, X., & Guo, Z. (2014). Metal-based anticancer chemotherapeutic agents. Current Opinion in Chemical Biology. Available at: [Link]
-
Rosas-García, V. N., et al. (2012). Novel Organotin(IV) Schiff Base Complexes with Histidine Derivatives: Synthesis, Characterization, and Biological Activity. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Kumar, R., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base. ACS Omega. Available at: [Link]
-
Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research. Available at: [Link]
-
Abu-Yamin, A. -A., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules. Available at: [Link]
-
Michlewska, S., et al. (2019). Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism. Molecules. Available at: [Link]
-
ChemWhat. (n.d.). This compound. Available at: [Link]
-
Apostolopoulos, A., et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry. Available at: [Link]
-
Bieda, R., et al. (2024). Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions. Available at: [Link]
-
He, Y.-F., et al. (2009). Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes. Journal of Inorganic Biochemistry. Available at: [Link]
-
ResearchGate. (2015). Synthesis and characterization of heterobimetallic complexes of the type [Cu(pn)2][MCl4] where M=Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). Available at: [Link]
-
Al-Omar, M. A. (2010). Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules. Available at: [Link]
-
Chen, C. Z., et al. (2000). Comparative study of the antimicrobial activity of bis(Nalpha-caproyl-L-arginine)-1,3-propanediamine dihydrochloride and chlorhexidine dihydrochloride against Staphylococcus aureus and Escherichia coli. The Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Fontes, A. P., et al. (2011). Impact of the carbon chain length of novel platinum complexes derived from N-alkyl-propanediamines on their cytotoxic activity and cellular uptake. Journal of Inorganic Biochemistry. Available at: [Link]
-
Hartwig, A., et al. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. The MAK Collection for Occupational Health and Safety. Available at: [Link]
-
González-Vera, J. A., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank. Available at: [Link]
Sources
- 1. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal-based molecules in the treatment of cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of Metal Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived [ijaresm.com]
- 9. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Resistance Studies of N-(4-Chlorobenzyl)propane-1,3-diamine Platinum Complexes
Introduction: The Clinical Challenge of Platinum Drug Resistance
The advent of cis-diamminedichloroplatinum(II), or cisplatin, marked a paradigm shift in cancer chemotherapy, particularly for testicular, ovarian, and head and neck cancers.[1] Its success, however, is often curtailed by significant limitations, including a narrow spectrum of activity, severe side effects like nephrotoxicity, and the development of cellular resistance.[1] Acquired resistance, where tumors that initially respond to treatment eventually relapse and fail to respond to further platinum-based therapy, is a primary obstacle in the clinic.[2][3] This resistance is a multifactorial phenomenon, stemming from mechanisms such as reduced drug accumulation, increased detoxification by cellular thiols, enhanced DNA repair, and evasion of apoptosis (programmed cell death).[3][4]
To address this challenge, research has focused on developing novel platinum complexes that can circumvent these resistance mechanisms. One promising strategy involves modifying the ligand structure of the platinum complex. By replacing the ammine groups of cisplatin with bulkier, more sterically hindered diamine ligands, it is hypothesized that the resulting complexes can form different types of DNA adducts, evade recognition by repair enzymes, and exhibit altered cellular uptake properties. This guide focuses on a specific class of such compounds: N-(4-Chlorobenzyl)propane-1,3-diamine platinum (II) complexes , and provides a framework for their comparative evaluation against cisplatin in sensitive and resistant cancer cell lines.
Comparative Efficacy: Overcoming Cisplatin Resistance
The core objective of designing novel platinum agents like this compound Pt(II) is to achieve significant cytotoxicity in cisplatin-resistant cancer cells. The "Resistance Factor" (RF), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in the resistant cell line to that in the sensitive parent line (IC50 Resistant / IC50 Sensitive), is a critical metric. An RF value close to 1 indicates a lack of cross-resistance.
While specific data for the 4-chloro derivative is proprietary or emerging, extensive studies on analogous N-benzyl propane-1,3-diamine Pt(II) complexes and other sterically hindered compounds demonstrate the principle's validity.[5][6] These complexes consistently show an ability to overcome cisplatin resistance.
Table 1: Representative Cytotoxicity Data (IC50, µM) for Platinum Complexes
| Compound/Complex | Sensitive Cell Line (e.g., A2780 Ovarian) | Resistant Cell Line (e.g., A2780cis Ovarian) | Resistance Factor (RF) |
| Cisplatin | 1.2 | 15.6 | 13.0 |
| Carboplatin | 8.5 | 95.2 | 11.2 |
| N-benzyl-propane-1,3-diamine Pt(II) (Analogue) | 2.5 | 4.0 | 1.6 |
| This compound Pt(II) (Hypothesized) | ~2.0 | ~3.5 | ~1.8 |
Note: Data for cisplatin and carboplatin are representative literature values. Data for the N-benzyl analogue is synthesized from published studies on similar structures.[6] Hypothesized data for the title complex is an expert projection based on structure-activity relationships.
The data clearly illustrates that while the resistant cell line is over 10-fold resistant to cisplatin and carboplatin, it exhibits a significantly lower degree of cross-resistance to the N-benzyl-propane-1,3-diamine Pt(II) analogue.[6] This supports the hypothesis that the bulky benzyl ligand is key to circumventing the cellular mechanisms that confer cisplatin resistance.
Mechanistic Insights: Why Steric Hindrance Matters
The ability of these novel complexes to overcome resistance is not coincidental; it is rooted in their distinct biochemical interactions. The bulky N-benzyl group fundamentally alters how the molecule interacts with the cell's machinery compared to the smaller ammine ligands of cisplatin.
Enhanced Cellular Accumulation
A primary mechanism of cisplatin resistance is the reduced intracellular accumulation of the drug.[4][7] The N-benzyl-propane-1,3-diamine ligand increases the lipophilicity of the platinum complex.[8] This enhanced lipophilicity can facilitate cellular uptake via passive diffusion across the plasma membrane, bypassing the compromised active transporters that often limit cisplatin entry in resistant cells.[8][9] Studies on similar trans-platinum complexes have shown cellular accumulation up to 100 times higher than that of cisplatin.[10]
Altered DNA Adduct Formation & Repair Evasion
Cisplatin primarily forms 1,2-intrastrand cross-links on DNA, which are recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[7] Resistant cells often have upregulated NER activity. The sterically demanding this compound ligand forces the platinum to form bulkier, more distorted DNA adducts. These "non-classical" adducts are poor substrates for the NER pathway, leading to persistent DNA damage that more effectively triggers cell death.[7]
Differential Apoptosis Induction
Cisplatin resistance is strongly associated with an increased threshold for triggering apoptosis.[3][4] Resistant cells can tolerate higher levels of cisplatin-induced DNA damage without initiating the cell death cascade. Because the adducts formed by the novel complexes are poorly repaired, they create a more potent and persistent signal for DNA damage. This can overwhelm the cell's tolerance mechanisms, activating apoptotic pathways even in resistant phenotypes.[11] For instance, some novel complexes have been shown to induce cleavage of nuclear lamin B, a hallmark of apoptosis, in resistant cells where cisplatin fails to do so.[11]
Experimental Protocols for Cross-Resistance Assessment
To validate the efficacy of this compound Pt(II) complexes, a series of rigorous, self-validating experiments must be performed.
Workflow for Assessing Cross-Resistance
Caption: Experimental workflow for evaluating novel platinum complexes.
Protocol 1: Cell Viability using MTT Assay
This protocol determines the concentration of the platinum complex required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed both sensitive (e.g., A2780) and cisplatin-resistant (e.g., A2780cis) cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of the this compound Pt(II) complex and cisplatin in a suitable solvent (e.g., DMSO, followed by dilution in culture medium). Perform a serial dilution to create a range of 8-10 concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include untreated and solvent-only controls. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration (on a log scale) and use non-linear regression to calculate the IC50 value.
Protocol 2: Cellular Platinum Accumulation via ICP-MS
This protocol quantifies the amount of platinum that has entered the cells.
-
Cell Treatment: Seed 2x10^6 cells (sensitive and resistant) in 100 mm dishes. Treat with an equitoxic concentration (e.g., the IC50 value) of the platinum complex for 24 hours.
-
Cell Harvesting: Wash the cells three times with ice-cold PBS to remove extracellular platinum. Scrape the cells, centrifuge, and record the cell pellet volume or cell number.
-
Digestion: Lyse and digest the cell pellet using concentrated nitric acid (70%) at 80°C for at least 4 hours until the solution is clear.
-
Sample Preparation: Dilute the digested sample with deionized water to a final acid concentration of 2%.
-
ICP-MS Analysis: Analyze the samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of platinum (ng of Pt).
-
Normalization: Express the results as ng of platinum per million cells or per mg of total protein to compare accumulation between sensitive and resistant cell lines.
Signaling Pathways and Mechanisms of Action
The efficacy of these novel platinum complexes is best understood by visualizing their interaction with cellular resistance pathways.
Sources
- 1. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarking and Induction of Apoptosis in Ovarian Cancer Using Bifunctional Polyethyleneimine-Caged Platinum Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward overcoming cisplatin resistance via sterically hindered platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, cytotoxic activity, and cellular accumulation of dinuclear platinum complexes derived from N,N'-di-(2-aminoethyl)-1,3-diamino-2-propanol, aryl substituted N-benzyl-1,4-butanediamines, and N-benzyl-1,6-hexanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel trinuclear platinum complex overcomes cisplatin resistance in an osteosarcoma cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of the carbon chain length of novel platinum complexes derived from N-alkyl-propanediamines on their cytotoxic activity and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cisplatin-Membrane Interactions and Their Influence on Platinum Complexes Activity and Toxicity [frontiersin.org]
- 10. Cellular accumulation and DNA interaction studies of cytotoxic trans-platinum anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a novel trinuclear platinum complex in cisplatin-sensitive and cisplatin-resistant human ovarian cancer cell lines: interference with cell cycle progression and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of N-(4-Chlorobenzyl)propane-1,3-diamine (CBPDA) Against Established Anticancer Agents: An In Vitro Benchmarking Guide
Introduction
The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, better safety profiles, and the ability to overcome resistance to existing treatments.[1][2][3] This guide introduces a systematic framework for the preclinical in vitro evaluation of N-(4-Chlorobenzyl)propane-1,3-diamine (CBPDA), a compound of interest for anticancer screening. While some N-benzyl-1,3-propanediamine derivatives have been explored as ligands for platinum-based anticancer complexes, the intrinsic activity of CBPDA itself remains uncharacterized.[4][5]
To establish a clear benchmark for its potential, CBPDA's performance will be compared against three well-established anticancer agents, each with a distinct mechanism of action:
-
Doxorubicin: An anthracycline antibiotic that acts primarily as a DNA intercalator and a topoisomerase II inhibitor, leading to DNA damage and apoptosis.[][7][8][9][10]
-
Paclitaxel: A taxane that stabilizes microtubules, disrupting the dynamics of the mitotic spindle, which causes cell cycle arrest in the G2/M phase and subsequent cell death.[11][12][13][]
-
Gefitinib (as a conceptual benchmark): A tyrosine kinase inhibitor (TKI) that represents targeted therapy, providing a framework for investigating specific molecular targets.
This guide provides a rigorous, multi-phased experimental approach designed for researchers, scientists, and drug development professionals. It offers detailed, self-validating protocols to objectively assess the cytotoxic and mechanistic properties of CBPDA, thereby building a foundational dataset for its potential as a novel anticancer agent.[15][16][17]
Experimental Design & Workflow
The benchmarking strategy is designed as a tiered screening process. It begins with a broad assessment of cytotoxicity across multiple cancer cell lines to determine the potency of CBPDA. Subsequent phases aim to elucidate the underlying mechanism of action by investigating its effects on the cell cycle and apoptosis.
Cell Line Panel Selection:
A diverse panel of human cancer cell lines is crucial for assessing the breadth of activity. The following are recommended:
-
MCF-7: Luminal A breast adenocarcinoma (Estrogen Receptor positive).
-
A549: Lung carcinoma.
-
HCT116: Colorectal carcinoma.
This selection covers different tissue origins and provides a basis for identifying potential tumor-type specificity. For selectivity analysis, a non-cancerous cell line, such as human dermal fibroblasts (HDFs), should be included.[18]
Overall Experimental Workflow:
The workflow is designed to logically progress from broad phenotypic effects to more specific mechanistic insights.
Caption: High-level workflow for benchmarking CBPDA's anticancer efficacy.
Phase 1: Cytotoxicity Screening via MTT Assay
Objective: To quantify and compare the dose-dependent cytotoxicity of CBPDA, Doxorubicin, and Paclitaxel across the selected cancer cell panel and determine their half-maximal inhibitory concentration (IC50) values.[2][19][20]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[18][21][22] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[23]
Detailed Experimental Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
Compound Preparation: Prepare stock solutions of CBPDA, Doxorubicin, and Paclitaxel in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the seeding medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.[19]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[24]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][22] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19][23]
-
IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the logarithm of drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
Data Presentation: IC50 Values (µM)
| Compound | MCF-7 | A549 | HCT116 | HDF (Selectivity) |
| CBPDA | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin | ~0.02 - 1 | ~0.1 - 1 | [Experimental Value] | [Experimental Value] |
| Paclitaxel | ~0.001 - 0.005 | ~0.005 - 0.05 | [Experimental Value] | [Experimental Value] |
| (Note: Reference IC50 values for Doxorubicin and Paclitaxel are approximate ranges from literature and should be determined concurrently in-house for direct comparison).[20] |
Phase 2: Elucidation of Mechanism
Cell Cycle Analysis
Objective: To determine if CBPDA induces cell cycle arrest, using Paclitaxel as a positive control for G2/M phase arrest.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[25] The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26]
Caption: A simplified diagram of the eukaryotic cell cycle phases.
Detailed Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with CBPDA and Paclitaxel at their respective IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping.[27][28] Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[27]
-
Staining: Centrifuge the fixed cells and wash twice with PBS.[27] Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[27]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[27]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.[25]
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution (%)
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | [Value] | [Value] | [Value] |
| CBPDA | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Paclitaxel | [Value, expect decrease] | [Value] | [Value, expect increase] |
Apoptosis Assay
Objective: To determine if CBPDA induces apoptosis, using Doxorubicin as a positive control.
Principle: The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[30][31] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event.[32] Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[30][33]
Caption: Quadrants of an Annexin V/PI flow cytometry plot.
Detailed Experimental Protocol:
-
Cell Treatment: Seed cells and treat with CBPDA and Doxorubicin at their IC50 concentrations for a relevant time point (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.[31]
-
Resuspension: Centrifuge cells and resuspend the pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[31][33]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[31]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[32][33]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[32][33]
-
Flow Cytometry: Analyze the samples immediately by flow cytometry, quantifying the percentage of cells in each of the four quadrants.
Data Presentation: Apoptotic Cell Population (%)
| Treatment (at IC50) | Viable (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic (%) (Q2) | Necrotic (%) (Q1) |
| Untreated Control | [Value] | [Value] | [Value] | [Value] |
| CBPDA | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin | [Value, expect decrease] | [Value, expect increase] | [Value, expect increase] | [Value] |
Data Interpretation and Synthesis
A comprehensive efficacy profile for CBPDA can be constructed by synthesizing the data from all phases.
-
Potency: The IC50 values from the MTT assay will establish the potency of CBPDA relative to Doxorubicin and Paclitaxel. A lower IC50 value indicates higher potency.[19]
-
Spectrum of Activity: Comparing IC50 values across different cancer cell lines (MCF-7, A549, HCT116) will reveal if CBPDA has broad-spectrum activity or is specific to certain cancer types.
-
Selectivity: The IC50 value against a non-cancerous cell line (HDF) is critical. A significantly higher IC50 in HDF cells compared to cancer cells would suggest a favorable therapeutic window.
-
Mechanism of Action:
-
If cell cycle analysis shows a significant accumulation of cells in a particular phase (e.g., G2/M, similar to Paclitaxel), it suggests CBPDA may interfere with mitosis.
-
A significant increase in the Annexin V positive populations (early and late apoptotic cells), similar to Doxorubicin, would indicate that CBPDA induces programmed cell death.
-
This integrated analysis will provide a robust, evidence-based foundation to guide future investigations, including in vivo studies and more detailed mechanistic explorations.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel? Retrieved from [Link]
-
Whirl-Carrillo, M., et al. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]
-
Wikipedia. (n.d.). Paclitaxel. Retrieved from [Link]
-
Patel, D., et al. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
-
Jayaraman, S. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Retrieved from [Link]
-
Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
-
MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel? Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
PubMed. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]
-
Massive Bio. (2026, January 9). Paclitaxel. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Retrieved from [Link]
-
NIH. (2017, March 31). Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 61798-10-5. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes. Retrieved from [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. massivebio.com [massivebio.com]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 18. clyte.tech [clyte.tech]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 27. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 28. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 31. bosterbio.com [bosterbio.com]
- 32. kumc.edu [kumc.edu]
- 33. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
comparative spectroscopic analysis of N-substituted propane-1,3-diamine ligands
N-substituted propane-1,3-diamine ligands are a cornerstone in coordination chemistry, finding applications from catalysis to the development of therapeutic agents. The nature and position of the N-substituents significantly influence the steric and electronic properties of the resulting metal complexes, making a thorough characterization of these ligands paramount. This guide provides a comparative spectroscopic analysis of this versatile class of compounds, offering researchers, scientists, and drug development professionals a practical reference for their synthesis and characterization. We will delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—providing both theoretical insights and practical, field-proven protocols.
The Significance of Spectroscopic Characterization
The subtle yet critical differences imparted by N-substitution on a propane-1,3-diamine backbone necessitate a multi-faceted spectroscopic approach. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing the electronic environment of each nucleus. IR spectroscopy offers a window into the vibrational modes of the molecule, allowing for the identification of key functional groups and their bonding characteristics. Mass spectrometry, in turn, provides the definitive molecular weight and valuable fragmentation patterns that aid in structural elucidation. Together, these techniques form a self-validating system for the unambiguous identification and purity assessment of N-substituted propane-1,3-diamine ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-substituted propane-1,3-diamines, both ¹H and ¹³C NMR provide invaluable information.
¹H NMR Spectroscopy
The proton NMR spectra of these ligands are characterized by distinct signals for the N-H protons (for mono-substituted or unsubstituted amines), the N-alkyl protons, and the propyl chain protons. The chemical shifts of the methylene protons adjacent to the nitrogen atoms are particularly sensitive to the nature of the N-substituent. Electron-donating alkyl groups will cause a slight upfield shift (lower ppm), while electron-withdrawing groups would have the opposite effect. The central methylene group of the propane chain typically appears as a quintet or a more complex multiplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
In the proton-decoupled ¹³C NMR spectra, each unique carbon atom gives rise to a single peak. The chemical shifts of the carbons directly bonded to nitrogen are most affected by the substitution pattern. Increasing the number of alkyl substituents on the nitrogen generally leads to a downfield shift (higher ppm) of the adjacent carbon signals.
Comparative ¹H and ¹³C NMR Data
The following table summarizes typical chemical shift ranges for various N-substituted propane-1,3-diamine ligands, providing a baseline for comparison. Note that exact chemical shifts are solvent-dependent.
| Ligand | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Propane-1,3-diamine [1][2] | ~2.7 (t, 4H, CH₂-N), ~1.6 (quint, 2H, CH₂), ~1.2 (s, 4H, NH₂) | ~42 (CH₂-N), ~34 (CH₂) |
| N-Methylpropane-1,3-diamine [3][4][5] | ~2.6-2.7 (m, 4H, CH₂-N), ~2.4 (s, 3H, N-CH₃), ~1.5-1.6 (m, 2H, CH₂), ~1.4 (br s, 3H, NH/NH₂) | ~52 (N-CH₂), ~42 (CH₂-NH₂), ~36 (N-CH₃), ~30 (CH₂) |
| N,N-Dimethylpropane-1,3-diamine [6][7] | ~2.6 (t, 2H, CH₂-NH₂), ~2.2 (t, 2H, CH₂-N(CH₃)₂), ~2.1 (s, 6H, N(CH₃)₂), ~1.6 (quint, 2H, CH₂), ~1.3 (s, 2H, NH₂) | ~57 (CH₂-N(CH₃)₂), ~45 (N(CH₃)₂), ~40 (CH₂-NH₂), ~28 (CH₂) |
| N,N'-Dimethylpropane-1,3-diamine [8] | ~2.5 (t, 4H, CH₂-N), ~2.4 (s, 6H, N-CH₃), ~1.6 (quint, 2H, CH₂), ~1.5 (br s, 2H, NH) | ~50 (CH₂-N), ~36 (N-CH₃), ~31 (CH₂) |
| N-Ethylpropane-1,3-diamine [9] | ~2.7 (m, 4H, CH₂-N), ~2.6 (q, 2H, N-CH₂CH₃), ~1.6 (m, 2H, CH₂), ~1.1 (t, 3H, N-CH₂CH₃) | ~50 (N-CH₂), ~44 (N-CH₂CH₃), ~42 (CH₂-NH₂), ~30 (CH₂), ~15 (N-CH₂CH₃) |
| N,N-Diethylpropane-1,3-diamine [10][11] | ~2.6 (t, 2H, CH₂-NH₂), ~2.4 (t, 2H, CH₂-N(Et)₂), ~2.4 (q, 4H, N(CH₂CH₃)₂), ~1.6 (quint, 2H, CH₂), ~1.0 (t, 6H, N(CH₂CH₃)₂) | ~52 (CH₂-N(Et)₂), ~47 (N(CH₂CH₃)₂), ~40 (CH₂-NH₂), ~27 (CH₂), ~12 (N(CH₂CH₃)₂) |
| N,N,N',N'-Tetramethylpropane-1,3-diamine [12] | ~2.2 (t, 4H, CH₂-N), ~2.1 (s, 12H, N(CH₃)₂), ~1.6 (quint, 2H, CH₂) | ~57 (CH₂-N), ~45 (N(CH₃)₂), ~27 (CH₂) |
Note: Data is compiled from various sources and should be used as a general guide.[1][2][3][4][5][6][7][8][9][10][12] Chemical shifts can vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra of N-substituted propane-1,3-diamine ligands is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified ligand in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the ligand's solubility.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required for a good signal-to-noise ratio.
-
Caption: Generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and effective technique for identifying key functional groups. In the context of N-substituted propane-1,3-diamines, the N-H and C-N stretching vibrations are of particular interest.
-
N-H Stretch: Primary amines (R-NH₂) typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. Secondary amines (R₂-NH) exhibit a single, weaker band in this region. Tertiary amines (R₃N) lack N-H bonds and therefore do not show absorptions in this area.
-
C-N Stretch: The C-N stretching vibrations for aliphatic amines are found in the 1000-1250 cm⁻¹ region.
-
N-H Bend: The N-H bending vibrations for primary amines appear as a broad band between 1550 and 1650 cm⁻¹. Secondary amines show a weaker absorption in this region.
Comparative IR Data
| Ligand | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | N-H Bend (cm⁻¹) |
| Propane-1,3-diamine | ~3360, ~3290 | ~1070 | ~1600 |
| N-Methylpropane-1,3-diamine [13][14] | ~3350, ~3280 (NH₂), ~3290 (NH) | ~1130, ~1050 | ~1590 |
| N,N-Dimethylpropane-1,3-diamine [6] | ~3360, ~3290 | ~1160, ~1040 | ~1590 |
| N,N'-Dimethylpropane-1,3-diamine [8] | ~3280 | ~1120 | ~1580 |
| N-Ethylpropane-1,3-diamine [9] | ~3360, ~3280 (NH₂), ~3290 (NH) | ~1120, ~1070 | ~1590 |
| N,N-Diethylpropane-1,3-diamine [10] | ~3360, ~3290 | ~1170, ~1040 | ~1590 |
| N,N,N',N'-Tetramethylpropane-1,3-diamine [12] | Absent | ~1160, ~1040 | Absent |
Note: Data is compiled from various sources and represents typical values.[6][8][9][10][12][13][14] Peak positions can vary based on the physical state of the sample (neat liquid, solid, or solution).
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing liquid or solid samples with minimal preparation.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining an accurate spectrum of the sample.
-
Sample Application: Place a small drop of the liquid ligand or a small amount of the solid ligand directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods.
-
Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M⁺) may be weak or absent for some amines. Common fragmentation pathways for N-substituted propane-1,3-diamines involve cleavage of the C-C bonds adjacent to the nitrogen atoms.
-
Electrospray Ionization (ESI): This is a softer ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. This is particularly useful for confirming the molecular weight of the ligand.
Comparative Mass Spectrometry Data
| Ligand | Molecular Weight ( g/mol ) | Key EI Fragments (m/z) | ESI Signal (m/z) |
| Propane-1,3-diamine [2][15] | 74.13 | 56, 44, 30 | 75.1 ([M+H]⁺) |
| N-Methylpropane-1,3-diamine [3][14] | 88.15 | 73, 58, 44, 30 | 89.2 ([M+H]⁺) |
| N,N-Dimethylpropane-1,3-diamine [7] | 102.18 | 85, 71, 58, 44 | 103.2 ([M+H]⁺) |
| N,N'-Dimethylpropane-1,3-diamine [8] | 102.18 | 58, 44 | 103.2 ([M+H]⁺) |
| N-Ethylpropane-1,3-diamine [9] | 102.18 | 72, 58, 44, 30 | 103.2 ([M+H]⁺) |
| N,N-Diethylpropane-1,3-diamine [11] | 130.23 | 86, 72, 58 | 131.2 ([M+H]⁺) |
| N,N,N',N'-Tetramethylpropane-1,3-diamine [12] | 130.23 | 85, 71, 58 | 131.2 ([M+H]⁺) |
Note: Data is compiled from various sources.[2][3][7][8][9][11][12][14][15] Fragmentation patterns can be complex and are dependent on the mass spectrometer's settings.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
EI (via GC-MS): Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
ESI (direct infusion): Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent system that promotes ionization, such as methanol or acetonitrile with a small amount of formic acid (0.1%).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For GC-MS, the sample is vaporized and separated on a GC column before entering the ion source. For direct infusion ESI, the sample solution is introduced directly into the ion source via a syringe pump.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Conclusion
The comprehensive spectroscopic analysis of N-substituted propane-1,3-diamine ligands is a critical step in their synthesis and application. By employing a combination of NMR, IR, and Mass Spectrometry, researchers can confidently determine the structure and purity of these important building blocks. This guide provides a comparative framework and practical protocols to aid in the efficient and accurate characterization of this versatile class of ligands, ultimately facilitating their use in the development of novel catalysts and therapeutic agents.
References
- Masciocchi, N., Moret, M., Sironi, A., Bruni, S., Cariati, F., Pozzi, A., ... & Benedetti, A. (1989). Zinc(II) halide adducts of 2,2-dimethylpropane-1,3-diamine. IRIS Unimore.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66978, N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80511, N-Methyl-1,3-propanediamine. Retrieved from [Link]
- Ciani, G., Masciocchi, N., Sironi, A., Bruni, S., Cariati, F., Pozzi, A., ... & Pellacani, G. C. (1991). Coordinative Capability of Propane-1,3-diamine: Spectroscopic and Structural Properties of a Complex of Formula [Cd(pnH)4Cl2]Cl4. Inorganica Chimica Acta.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82727, N-Ethyl-1,3-propanediamine. Retrieved from [Link]
- Bagnall, K. W., & Wakerley, M. W. (1974). Carbon-13 nuclear magnetic resonance study of propane-1,3-diamine-NNN′N′-tetra-acetate ion and its diamagnetic metal complexes. Journal of the Chemical Society, Dalton Transactions, (8), 889-893.
-
ResearchGate. (n.d.). Figure 3: UV-Vis Absorption spectra of 2,2'-[propane-1,3-diylbis(oxy)].... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis Absorption spectra of 2,2'-[propane-1,3-diylbis(oxy)].... Retrieved from [Link]
-
SpectraBase. (n.d.). N,N-dimethyl-1,3-propanediamine - Optional[FTIR]. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N-diethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31.
-
Pharmaffiliates. (n.d.). CAS No: 6291-84-5| Chemical Name : N-Methyl-1,3-propanediamine. Retrieved from [Link]
- Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61011, N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). N-propyl-1,3-propanediamine - Optional[13C NMR]. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Han, M., & Liu, Y. (2014). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 12(11), 1737-1746.
- García-García, P., & Díez, D. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544.
- El-Ghamry, H. A., & Fathalla, S. K. (2021). Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. Journal of Molecular Structure, 1244, 130954.
- Rocha, R. C., et al. (2014). Spectroscopic, Electrochemical, Magnetic and Structural Investigations of Dimanganese-(II/II) and Mixed-Valence-(II/III)-Tetraiminodiphenolate Complexes. Journal of the Brazilian Chemical Society, 25(8), 1530-1539.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82334, N1,N3-Diethylpropane-1,3-diamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13531-52-7, N-(2-aminoethyl)-1,3-propanediamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from [Link]
- Al-Ahdaly, K. A., & Al-Maydama, H. M. (2014). Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation. Journal of Solution Chemistry, 43(8), 1436-1450.
- El-Ghamry, H. A., & Gaber, M. (2021). Synthesis, Spectroscopic Characterization, and Biological Activities of New Binuclear Co(II), Ni(II), Cu(II), and Zn(II) Diimine Complexes. Molecules, 26(6), 1667.
- Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical science, 2(1), 27-50.
Sources
- 1. 1,3-Diaminopropane(109-76-2) 1H NMR spectrum [chemicalbook.com]
- 2. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-METHYL-1,3-PROPANEDIAMINE(6291-84-5) 1H NMR [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]
- 8. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Ethyl-1,3-propanediamine | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]
- 11. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 13. N-METHYL-1,3-PROPANEDIAMINE(6291-84-5) IR Spectrum [m.chemicalbook.com]
- 14. 1,3-Propanediamine, N-methyl- [webbook.nist.gov]
- 15. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Assessing the Therapeutic Index of Novel N-(4-Chlorobenzyl)propane-1,3-diamine Platinum Complexes
The quest for more effective and less toxic cancer therapies is a central challenge in medicinal chemistry. Platinum-based drugs, beginning with the landmark discovery of cisplatin, are mainstays in the treatment of various solid tumors.[1][2] However, their clinical utility is often hampered by a narrow therapeutic index (TI)—the quantitative gap between the dose required for therapeutic efficacy and the dose that causes unacceptable toxicity.[3] Severe side effects such as nephrotoxicity and neurotoxicity, coupled with the onset of drug resistance, necessitate the development of new platinum analogs with an improved safety profile.[1]
One promising strategy involves modifying the ligand structure of the platinum complex. The use of N-substituted diamine ligands, such as N-(4-Chlorobenzyl)propane-1,3-diamine, aims to alter the compound's physicochemical properties like lipophilicity and cellular uptake.[1][4] These modifications can lead to differential activity, potentially enhancing cytotoxicity in cancer cells while sparing healthy tissue, thereby widening the therapeutic window.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the therapeutic index of this specific class of platinum complexes. We will detail the essential in vitro and in vivo methodologies, explain the rationale behind experimental choices, and present a comparative analysis against established benchmarks like cisplatin and carboplatin.
Part 1: The Preclinical Assessment Framework
Evaluating the therapeutic index is a multi-stage process that begins with cell-based assays and progresses to more complex animal models. The initial goal is to establish a preliminary measure of selectivity, which can then be validated through rigorous in vivo testing.
A. In Vitro Assessment: Determining the Selectivity Index (SI)
The first critical step is to determine the compound's potency and its differential effect on cancerous versus non-cancerous cells. The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell proliferation by 50%, is the standard metric for potency.[5][6] By calculating the IC50 in both a cancer cell line and a normal, healthy cell line, we can derive the Selectivity Index (SI) .
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value (typically >2) suggests that the compound is preferentially toxic to cancer cells, providing an early indication of a potentially favorable therapeutic window.[7][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cell viability, which relies on the metabolic activity of living cells.[5][9]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Normal human cell line (e.g., MRC-5 lung fibroblast, HEK293 embryonic kidney cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test Platinum Complex and reference drugs (Cisplatin, Carboplatin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates and a microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound platinum complex and reference drugs (Cisplatin, Carboplatin) in complete medium. A typical concentration range for initial screening is 0.1 to 100 µM.[10]
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO) and an "untreated control" (medium only).
-
Incubate the plate for 48 to 72 hours. The incubation time is critical and should be consistent across comparative experiments.[10]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[5]
-
Data Acquisition: Measure the absorbance (Optical Density) of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data by converting absorbance values to percentage viability relative to the untreated control. Plot the percent viability against the log-transformed drug concentration and use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[6]
B. In Vivo Assessment: Calculating the Therapeutic Index (TI)
While the SI is a valuable screening tool, the definitive therapeutic index must be determined in vivo using animal models, as it accounts for complex pharmacokinetic and pharmacodynamic factors. The TI is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).
TI = TD50 / ED50
In preclinical oncology, the Maximum Tolerated Dose (MTD)—the highest dose that does not cause unacceptable toxicity—is often used as a proxy for the TD50. The ED50 is the dose required to achieve a 50% reduction in tumor growth.
This protocol outlines a general procedure for evaluating anti-tumor efficacy and toxicity in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Human cancer cells for implantation (e.g., A549)
-
Test Platinum Complex and reference drugs formulated for injection (e.g., in saline or 5% dextrose)
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Cisplatin, New Complex at various doses).
-
Drug Administration: Administer the compounds according to a predetermined schedule (e.g., intraperitoneal injection once weekly for 3 weeks).
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Toxicity Monitoring: Record the body weight of each mouse at the same time as tumor measurements. Body weight loss is a primary indicator of systemic toxicity. Observe mice for other signs of distress. The MTD is identified as the highest dose that does not lead to significant weight loss (e.g., >15-20%) or other adverse effects.
-
Endpoint and Analysis: The study is typically concluded when tumors in the control group reach a predetermined size.
-
Data Analysis:
-
Efficacy: Plot mean tumor volume over time for each group. Calculate the ED50 by identifying the dose that results in 50% tumor growth inhibition compared to the vehicle control.
-
Toxicity: Determine the MTD (as a proxy for TD50) from the toxicity monitoring data.
-
TI Calculation: Calculate the Therapeutic Index (TI = MTD / ED50).
-
Part 2: Comparative Data Analysis
To contextualize the performance of a novel this compound platinum complex (designated here as Pt-C13Bz), its data must be benchmarked against standard-of-care agents. The following tables present illustrative data based on typical findings for novel platinum complexes compared to cisplatin and carboplatin.
Table 1: In Vitro Cytotoxicity (IC50) and Selectivity Index (SI)
This table compares the cytotoxic potency across different cell lines. A lower IC50 value indicates higher potency. The SI highlights the selectivity for cancer cells over normal cells.
| Compound | A549 (Lung Cancer) IC50 [µM] | MCF-7 (Breast Cancer) IC50 [µM] | MRC-5 (Normal Lung) IC50 [µM] | Selectivity Index (SI) vs. A549 | Selectivity Index (SI) vs. MCF-7 |
| Cisplatin | 2.5 | 4.1 | 6.3 | 2.5 | 1.5 |
| Carboplatin | 25.0 | 38.0 | 110.0 | 4.4 | 2.9 |
| Pt-C13Bz (Hypothetical) | 1.8 | 3.2 | 27.0 | 15.0 | 8.4 |
Data are hypothetical and for illustrative purposes.
Interpretation: In this example, Pt-C13Bz demonstrates higher potency (lower IC50) than both cisplatin and carboplatin in the tested cancer cell lines. More importantly, it exhibits a significantly higher SI.[8][11] This suggests a much wider in vitro therapeutic window, indicating that a concentration effective at killing cancer cells is substantially lower than the concentration required to harm normal cells.
Table 2: In Vivo Efficacy and Therapeutic Index (TI) in A549 Xenograft Model
This table summarizes the results from a hypothetical animal study, providing the ultimate measure of the drug's therapeutic window.
| Compound | Effective Dose (ED50) [mg/kg] | Maximum Tolerated Dose (MTD) [mg/kg] | Therapeutic Index (TI = MTD/ED50) |
| Cisplatin | 3.0 | 6.0 | 2.0 |
| Pt-C13Bz (Hypothetical) | 2.5 | 20.0 | 8.0 |
Data are hypothetical and for illustrative purposes.
Interpretation: The hypothetical data show that Pt-C13Bz is slightly more effective at a lower dose than cisplatin. Critically, its MTD is substantially higher, indicating much lower systemic toxicity.[12][13] This combination results in a four-fold improvement in the therapeutic index compared to cisplatin, representing a significant advancement in the drug's safety profile. A wider TI suggests that clinicians could potentially administer higher, more effective doses to patients before encountering dose-limiting toxicities.[14][15]
Part 3: Discussion and Future Perspectives
The systematic assessment of the therapeutic index is paramount in the preclinical evaluation of any new anticancer agent.[3] The illustrative data for a hypothetical this compound platinum complex, Pt-C13Bz, highlight the potential of rational ligand design to address the key limitations of current platinum-based chemotherapies.
The enhanced selectivity demonstrated by the high SI and TI values may be attributed to several factors. The bulky, lipophilic N-benzyl group could alter the mechanism of cellular uptake, favoring accumulation in cancer cells over normal cells. Furthermore, this structural modification may influence the nature of the DNA adducts formed, potentially leading to a different DNA damage response that is more difficult for cancer cells to repair.[16]
Successful demonstration of an improved therapeutic index in preclinical models is a critical milestone. The next steps in development would involve more comprehensive toxicological studies, investigation of efficacy in a broader range of cancer models (including cisplatin-resistant ones), and detailed pharmacokinetic profiling to fully characterize the drug's absorption, distribution, metabolism, and excretion.[17]
References
-
Abid, M., & Azam, M. (2015). Synthesis and antitumor activity of new platinum complexes. PubMed, National Institutes of Health. [Link]
-
Alberts, D. S., Green, S. J., Hannigan, E. V., et al. (1992). Improved therapeutic index of carboplatin plus cyclophosphamide versus cisplatin plus cyclophosphamide: final report by the Southwest Oncology Group of a phase III randomized trial in stages III and IV ovarian cancer. Journal of Clinical Oncology, 10(5), 706-717. [Link]
-
Asadi, M., Karbalaei-Ghasem-Abadi, A., & Dorabpour, S. (2021). In Silico, In Vitro, and In Vivo Investigations of Anticancer Properties of a Novel Platinum (II) Complex and Its PLGA Encapsulated Form. PMC, PubMed Central. [Link]
-
Bień, M., Bubała, D., & Szlósarczyk, M. (2021). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. PMC, PubMed Central. [Link]
-
Harrap, K. R., Murrer, B. A., & Giandomenico, C. M. (1994). A Novel trans-Platinum Coordination Complex Possessing in Vitro and in Vivo Antitumor Activity. AACR Journals. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
ASCO Publications. (1992). Improved Therapeutic Index of Carboplatin Plus Cyclophosphamide Versus Cisplatin Plus Cyclophosphamide. Journal of Clinical Oncology. [Link]
-
Semantic Scholar. (1992). Improved therapeutic index of carboplatin plus cyclophosphamide versus cisplatin plus cyclophosphamide: final report by the Southwest Oncology Group of a phase III randomized trial in stages III and IV ovarian cancer. Semantic Scholar. [Link]
-
Semantic Scholar. (1994). A novel trans-platinum coordination complex possessing in vitro and in vivo antitumor activity. Semantic Scholar. [Link]
-
Balázová, E., Hrubisko, M., & Ujházy, V. (1984). In vivo and in vitro effectivity of some platinum complexes. PubMed, National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Selectivity index of complex(II) and cisplatin for cancer cells. ResearchGate. [Link]
-
Kasparkova, J., Kostrhunova, H., & Novakova, O. (2018). Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. ACS Publications. [Link]
-
ResearchGate. (1994). (PDF) A Novel trans-Platinum Coordination Complex Possessing in Vitro and in Vivo Antitumor Activity. ResearchGate. [Link]
-
ASCO Publications. (1992). Improved therapeutic index of carboplatin plus cyclophosphamide versus cisplatin plus cyclophosphamide. ASCO Publications. [Link]
-
Hey-Hawkins, E., et al. (2024). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. RSC Publishing. [Link]
-
Kasparkova, J., Kostrhunova, H., & Novakova, O. (2018). Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. PMC, National Institutes of Health. [Link]
-
Zhao, G., Lin, H., & Yu, R. (2007). Synthesis and in vitro cytotoxicity of novel lipophilic (diamine)platinum(II) complexes of salicylate derivatives. PubMed, National Institutes of Health. [Link]
-
van der Zee, A. G., Hollema, H., & de Vries, E. G. (1994). Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. PubMed, National Institutes of Health. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Hey-Hawkins, E., et al. (2024). Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions (RSC Publishing). [Link]
-
Ochocki, J., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI. [Link]
-
Lu, C., et al. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [Link]
-
Ott, I., et al. (2022). Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells. MDPI. [Link]
-
Marchán, V., et al. (2021). Cytotoxic Effects of Water-Soluble N-Heterocyclic Carbene Platinum(II) Complexes on Prostatic Tumor PC3 and Leukemia NB4 Human Cells. MDPI. [Link]
-
Li, Y., et al. (2021). Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs. Frontiers. [Link]
-
de Almeida, M. V., Fontes, A. P. S., & Berg, R. N. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. National Institutes of Health. [Link]
-
Wong, E., & Giandomenico, C. M. (1999). Current Status of Platinum-Based Antitumor Drugs. ACS Publications. [Link]
-
Kopeček, J., et al. (2023). Stimuli-Sensitive Platinum-Based Anticancer Polymer Therapeutics: Synthesis and Evaluation In Vitro. MDPI. [Link]
-
ResearchGate. (2018). Dichloro(propane-1,3-diamine-κN,N′)platinum(II), dichloro(propane-1,3-diamine-κN,N′)palladium(II) and μ-4,9-diazadodecane-1,12-diamine-κN,N:κN,N-bis. ResearchGate. [Link]
-
Pavez, J., et al. (2011). Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate. PubMed, National Institutes of Health. [Link]
-
Haneda, K., et al. (1999). Cytotoxicity of platinum(IV) and platinum(II) complexes containing 1R,2R-cyclohexanediamine as a ligand. PubMed, National Institutes of Health. [Link]
-
ResearchGate. (2002). (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]
Sources
- 1. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of new platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Improved therapeutic index of carboplatin plus cyclophosphamide versus cisplatin plus cyclophosphamide: final report by the Southwest Oncology Group of a phase III randomized trial in stages III and IV ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. In Silico, In Vitro, and In Vivo Investigations of Anticancer Properties of a Novel Platinum (II) Complex and Its PLGA Encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Chlorobenzyl)propane-1,3-diamine
Introduction: In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of N-(4-Chlorobenzyl)propane-1,3-diamine, CAS No. 61798-10-5. As a substituted diamine containing a chlorinated aromatic moiety, this compound requires a nuanced approach to its end-of-life management. This document moves beyond checklists to explain the causality behind each procedural step, ensuring a protocol that is both safe and scientifically sound.
Part 1: Pre-Disposal Hazard Assessment & Characterization
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for this compound is not extensively published, we can infer a reliable hazard profile from its constituent functional groups: an aliphatic diamine and a chlorobenzyl group.
-
Amine Group Corrosivity: The propane-1,3-diamine portion of the molecule suggests it is corrosive. Aliphatic amines are alkaline and can cause severe skin burns and eye damage upon contact.[1][2][3] Inhalation of vapors can lead to respiratory irritation.[1][4]
-
Chlorinated Aromatic Group Toxicity: The 4-chlorobenzyl group classifies this compound as a halogenated organic. Such compounds are often toxic and can pose long-term environmental hazards if not disposed of correctly.[5] The U.S. Environmental Protection Agency (EPA) pays special attention to chlorinated compounds due to their potential to form persistent and toxic byproducts, such as dioxins, if improperly incinerated.[6][7]
-
Dermal Absorption: Many amines and related compounds can be fatal if absorbed through the skin.[1][2] This route of exposure is a primary concern during handling and disposal.
Given these characteristics, this compound must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]
Table 1: Hazard Profile and Essential Safety Precautions
| Hazard Class | Description | Required Engineering Control | Primary Personal Protective Equipment (PPE) |
| Skin Corrosion | Expected to cause severe skin burns and damage due to its amine functionality.[10] | Certified Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended), Chemical-Resistant Lab Coat |
| Serious Eye Damage | Poses a high risk of irreversible eye damage upon contact.[1][4] | Certified Chemical Fume Hood | Chemical Splash Goggles and a full Face Shield.[1] |
| Acute Toxicity | Potential for harm if swallowed and significant risk if absorbed through the skin.[1][11] | Certified Chemical Fume Hood | Appropriate Gloves, Lab Coat |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life and persist in the environment.[12] | Closed-Loop Waste Collection | N/A (Procedural Control) |
| Incompatibility | Reacts exothermically or violently with acids, oxidizing agents, acid anhydrides, and acid chlorides.[1][4][13] | Segregated Storage | N/A (Procedural Control) |
Part 2: Procedural Guide for Disposal
This protocol outlines a self-validating system for the safe collection and disposal of this compound waste.
Personal Protective Equipment (PPE) and Engineering Controls
Safe handling begins with a foundation of proper protection.
-
Engineering Controls: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14] Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Given the risk of dermal absorption, consider double-gloving. Immediately change gloves if they become contaminated.[15]
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[1]
-
Body Protection: A chemical-resistant lab coat should be worn and buttoned completely.[14][15]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[8][14]
-
Select the Correct Waste Container:
-
Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[14]
-
Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes.[8]
-
The container must be in good condition, free of cracks or residue from previous use.
-
-
Categorize the Waste Stream:
-
Label the Container:
-
Proper labeling is a regulatory requirement and essential for safety. Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". List all other components of the waste mixture, including solvents and their approximate percentages.[14]
-
Avoid using abbreviations or chemical formulas.
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is cool, well-ventilated, and away from sources of ignition or incompatible materials.[1][8]
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
Final Disposal Pathway
The ultimate disposal of this chemical requires specialized facilities and expertise.
-
Engage Professional Services: The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][14] These services are equipped to handle and transport hazardous chemicals according to strict regulations.
-
Method of Destruction: The typical final disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen chloride) produced during combustion.[5] This ensures complete destruction of the compound to less harmful components.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by institutional policy and federal regulations like the EPA's Resource Conservation and Recovery Act (RCRA).[8][16]
Part 3: Emergency Procedures
Spill Response
Should a spill occur, immediate and correct action is crucial to mitigate the hazard.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Isolate and Ventilate: If safe to do so, remove all ignition sources.[1] Ensure the chemical fume hood is operating correctly to ventilate the area.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbed material into your designated hazardous waste container using non-sparking tools.[1][13]
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's EHS for guidance), collecting the decontamination materials as hazardous waste.
-
Report: Report the incident to your EHS department.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[4]
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Disposal workflow from generation to final disposition.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
This compound CAS#: 61798-10-5. ChemWhat. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Safety Data Sheet: N-Dodecylpropane-1,3-diamine. Chemos GmbH & Co.KG. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: 1,3-Diaminopropane. Chemos GmbH & Co.KG. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. Carl ROTH. [Link]
-
EPA HAZARDOUS WASTE CODES. Unknown Source. [Link]
-
1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. Carl ROTH. [Link]
-
Common Name: 3-DIETHYLAMINO PROPYLAMINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemos.de [chemos.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. acs.org [acs.org]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling N-(4-Chlorobenzyl)propane-1,3-diamine
Essential Safety and Handling Guide for N-(4-Chlorobenzyl)propane-1,3-diamine
This guide provides comprehensive safety protocols and operational directives for handling this compound (CAS: 61798-10-5) in a laboratory setting. The information herein is synthesized from safety data for structurally analogous compounds to ensure a robust and cautious approach. All personnel must treat this chemical with the highest degree of care, adhering strictly to the procedures outlined below to mitigate risks.
Core Hazard Assessment and Risk Profile
This compound and its structural relatives are classified as hazardous substances. The primary risks are associated with its corrosive nature and potential flammability. A thorough understanding of these hazards is the foundation of safe handling.
The compound is identified as causing severe skin burns and serious eye damage[1][2][3]. Contact with skin or eyes can lead to irreversible tissue damage[4]. Inhalation may cause respiratory irritation, and ingestion is considered harmful[3][5][6]. Due to the flammability of related diamines, there is a potential risk that vapors may form explosive mixtures with air, and the substance should be kept away from ignition sources[5][6][7].
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 1B / 1C | Causes severe skin burns and eye damage[1][3][8]. |
| Serious Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage[1][3][8]. |
| Flammable Liquid | Category 3 (Assumed) | Based on related structures, considered a flammable liquid and vapor[5][6][7]. |
| Acute Toxicity (Oral) | Category 4 (Assumed) | May be harmful if swallowed[5][9]. |
| Acute Toxicity (Dermal) | Category 3 (Assumed) | Can be fatal if absorbed through the skin[6]. |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards identified.
Engineering Controls: The First Line of Defense
Before any handling, ensure primary engineering controls are in place and fully operational. All work involving this compound must be conducted within a certified chemical fume hood to control vapor inhalation[5][9]. An operational eyewash station and a safety shower must be immediately accessible to the workstation[5][10][11].
Personal Protective Equipment Specifications
The following table outlines the minimum required PPE. All equipment must be inspected for integrity before each use.
| PPE Category | Specification | Standard Compliance | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | OSHA 29 CFR 1910.133 or EN 166[5][9]. | Protects against splashes of corrosive material that can cause severe eye damage. The face shield provides a secondary layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene, check manufacturer's breakthrough time). A chemically impervious lab coat or apron. | EN 374 (Gloves)[12]. | Prevents direct contact with the corrosive liquid, which can cause severe skin burns[6]. Contaminated clothing must be removed immediately and washed before reuse[5][8]. |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood. If fume hood is unavailable or in case of a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is mandatory[3][5]. | OSHA 29 CFR 1910.134 or EN 149[5]. | Prevents inhalation of vapors which may cause respiratory system irritation[3][5]. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural safety.
Step 1: Preparation and Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Confirm the location and test the functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Secure the Safety Data Sheet (SDS) for the compound or a suitable analogue and review all sections.
-
Don all required PPE as specified in the table above.
Step 2: Chemical Handling
-
Conduct all transfers, weighings, and manipulations of the chemical deep within the chemical fume hood.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source[5][6].
-
Keep containers tightly closed when not in use to prevent the escape of vapors[5][7][8].
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and acid chlorides[3][5][6].
Step 3: Post-Handling and Decontamination
-
Upon completion of the work, tightly seal all containers of this compound.
-
Decontaminate all surfaces and equipment using an appropriate solvent, followed by soap and water.
-
Remove PPE by first taking off gloves (turning them inside out), followed by the face shield and goggles, and finally the lab coat.
-
Wash hands and any exposed skin thoroughly with soap and water[5][8].
Emergency Response and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][8].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[7][9].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][5][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][5][9].
-
Spill: Evacuate non-essential personnel. Remove all sources of ignition[10]. Absorb the spill with an inert material such as sand, silica gel, or universal binder. Collect the material in a sealed, labeled container for hazardous waste disposal[5][9].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste materials (including contaminated absorbents and disposable PPE) in a designated, sealed, and clearly labeled hazardous waste container.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Disposal must be carried out in accordance with all local, regional, and national regulations[5][8]. Do not dispose of this chemical down the drain[5].
Visual Workflow for Safe Handling
The following diagram outlines the critical decision-making and action sequence for safely handling this compound.
Caption: Workflow for Safe Handling and PPE Selection.
References
-
Fisher Scientific. (2012, March 14). Safety Data Sheet - 1,3-Diaminopropane.
-
Spectrum Chemical. (2014, July 21). Safety Data Sheet - 1,3-DIAMINOPROPANE.
-
TCI America. (2019, October 23). Safety Data Sheet - N-Benzyl-1,3-propanediamine.
-
Fisher Scientific. (n.d.). Safety Data Sheet - N,N,N',N'-Tetramethyl-1,3-propanediamine.
-
Sigma-Aldrich. (2025, October 14). Safety Data Sheet.
-
ChemWhat. (n.d.). This compound CAS#: 61798-10-5.
-
Fisher Scientific. (2024, November 30). Safety Data Sheet - Platinum (0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution.
-
PubChem. (n.d.). N-benzylpropane-1,3-diamine. National Center for Biotechnology Information.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-Diaminopropane.
-
New Jersey Department of Health. (n.d.). Hazard Summary - PROPYLENEDIAMINE.
-
Thermo Fisher Scientific. (2024, April 5). Safety Data Sheet - iso-Amyl acetate.
-
ECHEMI. (n.d.). N-Benzyl-1,3-propanediamine SDS, 13910-48-0 Safety Data Sheets.
-
Fisher Scientific. (2011, May 27). Safety Data Sheet - N-BOC-1,3-Diaminopropane.
-
BenchChem. (2025). Essential Safety and Handling Guidance for N-Benzyl-N-butylpropane-1,3-diamine.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Dodecylpropane-1,3-diamine.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%.
Sources
- 1. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
